molecular formula C11H13N3 B1351812 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine CAS No. 30830-04-7

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

Katalognummer: B1351812
CAS-Nummer: 30830-04-7
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: BZJUAPFLXLAQDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,4-dimethyl-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-10(13-14(2)11(8)12)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJUAPFLXLAQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=CC=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406112
Record name 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30830-04-7
Record name 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, a substituted aminopyrazole with significant potential in medicinal chemistry and drug development. The document details a robust and efficient synthetic methodology, rooted in the classical Knorr pyrazole synthesis, and offers a thorough analysis of the compound's structural and spectroscopic properties. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing both the theoretical underpinnings and practical, step-by-step protocols for the successful preparation and validation of this important heterocyclic scaffold.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1]. The introduction of an amino group at the 5-position of the pyrazole ring further enhances the therapeutic potential of these compounds, providing a key handle for further functionalization and the development of targeted therapeutics. 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, the subject of this guide, is a promising building block for the synthesis of novel kinase inhibitors and other targeted agents. Its specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited for the design of potent and selective drug candidates.

Synthetic Strategy: A Modern Approach to a Classic Reaction

The synthesis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is achieved through a two-step process, beginning with the synthesis of the key intermediate, 2-phenyl-3-oxobutanenitrile, followed by a cyclocondensation reaction with methylhydrazine. This approach is a modification of the well-established Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine derivative[2][3].

Synthesis of the β-Ketonitrile Intermediate: 2-Phenyl-3-oxobutanenitrile

The initial step involves the acylation of benzyl cyanide with ethyl acetate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, to generate the carbanion of benzyl cyanide, which then acts as a nucleophile.

Synthesis_of_beta_Ketonitrile

The causality behind this experimental choice lies in the high reactivity of the α-protons of benzyl cyanide, which are readily abstracted by a strong base to form a stabilized carbanion. The subsequent nucleophilic attack on the electrophilic carbonyl carbon of ethyl acetate, followed by the departure of the ethoxide leaving group, affords the desired β-ketonitrile.

Cyclocondensation to Form the Pyrazole Ring

The final step in the synthesis is the cyclocondensation of 2-phenyl-3-oxobutanenitrile with methylhydrazine. This reaction proceeds through a series of well-defined steps, initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketonitrile.

Pyrazole_Synthesis

The reaction with the unsymmetrical methylhydrazine can potentially lead to two regioisomers. However, the reaction conditions can be optimized to favor the formation of the desired 1,4-dimethyl isomer. The regioselectivity is often influenced by the steric and electronic nature of the substituents on both the β-dicarbonyl compound and the hydrazine.

Experimental Protocols

Synthesis of 2-Phenyl-3-oxobutanenitrile

Materials:

  • Benzyl cyanide

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (10%)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.

  • Heat the solution to reflux.

  • Add a mixture of benzyl cyanide (1.0 eq) and anhydrous ethyl acetate (1.2 eq) dropwise to the refluxing solution over 30 minutes.

  • Continue to reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Acidify the aqueous solution to pH 5-6 with 10% hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford 2-phenyl-3-oxobutanenitrile as a crystalline solid.

Synthesis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

Materials:

  • 2-Phenyl-3-oxobutanenitrile

  • Methylhydrazine

  • Ethanol

  • Acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-phenyl-3-oxobutanenitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid to the solution.

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

Characterization

A comprehensive characterization of the synthesized 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is crucial to confirm its identity, purity, and structure. The following techniques are employed for this purpose.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to two methyl groups (singlets), an amino group (broad singlet), and aromatic protons of the phenyl ring (multiplet).
¹³C NMR Resonances for the two methyl carbons, the aromatic carbons of the phenyl ring, and the carbons of the pyrazole ring.
IR (KBr) Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of methyl and aromatic groups, C=C and C=N stretching of the pyrazole and phenyl rings.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the compound.
Physical Properties
PropertyValue
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. The provided experimental protocols are designed to be reproducible and scalable, enabling researchers to access this valuable building block for their drug discovery programs. The detailed characterization plan ensures the structural integrity and purity of the final compound, which is a critical aspect of scientific integrity. The strategic application of the Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, underscores the power of classical reactions in modern synthetic challenges.

References

  • Elmaati, T. A. Recent developments in aminopyrazole chemistry. ARKIVOC2007, 2007 (15), 1-52.
  • Finar, I. L. Organic Chemistry, Volume 1: The Fundamental Principles. 6th ed., Longman, 1973.
  • Knorr, L. Synthese von Pyrazolderivaten. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597-2599.
  • PubChem. 1,3-Dimethyl-1H-pyrazol-5-amine. [Link]

  • Organic Syntheses. α-Phenylacetoacetonitrile. Org. Synth.1943 , 23, 71. [Link]

  • Gomaa, A. M. Pyrazole and its Fused Derivatives: A Review. Mini-Reviews in Medicinal Chemistry2019, 19 (13), 1084-1104.

Sources

Spectroscopic Analysis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine: A Comprehensive Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is a substituted aminopyrazole, a class of heterocyclic compounds recognized for its versatile role as a scaffold in medicinal chemistry and materials science.[1][2] The precise arrangement of substituents on the pyrazole core dictates its biological activity and chemical properties. Therefore, unambiguous structural confirmation is a critical prerequisite for any further investigation or application.

This technical guide provides a comprehensive framework for the spectroscopic analysis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. Moving beyond a simple recitation of data, this document elucidates the causality behind experimental choices and interpretive reasoning. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to deliver a holistic and validated characterization of the target molecule.

Caption: Molecular structure of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a novel or synthesized compound like 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, ¹H and ¹³C NMR are indispensable for verifying the successful assembly of the molecular framework.

Expertise & Rationale: Experimental Design

The choice of solvent and NMR experiments is critical. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. However, amine (N-H) protons often exhibit broad signals or undergo rapid exchange, which can be solvent-dependent.[3] If proton exchange with residual water is a concern, or if the N-H signal is indistinct, using deuterated dimethyl sulfoxide (DMSO-d₆) is a proven alternative, as it can slow exchange rates through hydrogen bonding.

For a comprehensive analysis, a suite of experiments is recommended. A standard ¹H NMR provides proton counts and coupling, while a ¹³C NMR identifies all unique carbon environments. To definitively link the proton and carbon skeletons, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[3] HSQC correlates directly bonded ¹H-¹³C pairs, while HMBC reveals longer-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and piecing together the molecular puzzle.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Load the sample into the NMR spectrometer.

  • Standard Spectra: Acquire a ¹H NMR spectrum followed by a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra (Recommended): If further confirmation is needed, acquire HSQC and HMBC spectra.

¹H NMR Spectral Data & Interpretation

The proton NMR spectrum is predicted to show distinct signals for each chemical environment. The integration values should correspond to the number of protons in each group.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 7.30 - 7.50Multiplet5HPhenyl-HExpected range for protons on a monosubstituted benzene ring.[4]
~ 3.60Singlet3HN1-CH₃N-methyl groups on pyrazole rings are deshielded and typically appear in this region.
~ 3.40Broad Singlet2HC5-NH₂Amine protons are often broad due to quadrupole effects and exchange; their chemical shift is highly variable.[5] Addition of D₂O would cause this signal to disappear.
~ 2.15Singlet3HC4-CH₃C-methyl groups on the pyrazole ring are typically found in the aliphatic region, slightly downfield due to the ring's electronic nature.[4]
¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 152C5-NH₂The carbon bearing the electron-donating amine group is expected to be significantly deshielded.
~ 148C3-PhThe pyrazole carbon attached to the phenyl group is also highly deshielded.[6]
~ 132Phenyl C (quaternary)The ipso-carbon of the phenyl ring.
~ 129Phenyl CHAromatic carbons of the phenyl ring.[6]
~ 128Phenyl CHAromatic carbons of the phenyl ring.
~ 126Phenyl CHAromatic carbons of the phenyl ring.
~ 105C4-CH₃The C4 carbon of a substituted pyrazole typically appears around this region.[6]
~ 35N1-CH₃N-methyl carbons on heterocyclic rings.
~ 12C4-CH₃C-methyl carbons attached to the pyrazole ring.[4][7]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations, we can confirm the presence of the amine, aromatic, and alkyl moieties.

Expertise & Rationale: Experimental Design

The choice of sampling method depends on the physical state of the sample. For a solid compound, Attenuated Total Reflectance (ATR) is a modern, fast, and reliable method requiring minimal sample preparation. The traditional KBr pellet method is also effective. The key is to obtain a spectrum with high signal-to-noise to clearly resolve the characteristic absorption bands.

Protocol: IR Spectrum Acquisition (ATR Method)
  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Acquisition: Acquire the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

IR Spectral Data & Interpretation

The IR spectrum will provide a fingerprint unique to the molecule, with key absorptions confirming its functional groups.

Expected Wavenumber (cm⁻¹) Vibration Type Functional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic Ring
3000 - 2850C-H StretchMethyl Groups (-CH₃)
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)
1600 - 1450C=C Stretch (in-ring)Aromatic & Pyrazole Rings
1335 - 1250C-N StretchAromatic Amine
900 - 675C-H Bend ("oop")Aromatic Ring

The presence of two distinct peaks in the 3300-3450 cm⁻¹ region is a strong indicator of a primary amine (-NH₂).[5][8][9] The combination of aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ confirms the presence of both ring and methyl protons.[8][10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for determining the molecular weight of the compound and provides structural clues through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique that imparts high energy, leading to extensive and reproducible fragmentation.

Expertise & Rationale: Experimental Design

For EI-MS, the key is to introduce a pure sample into the high-vacuum source. Direct insertion probe (DIP) for solids or gas chromatography (GC) for volatile compounds are standard methods. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Protocol: MS Sample Introduction and Analysis (DIP-EI-MS)
  • Sample Loading: Load a microgram-level amount of the sample into a capillary tube and place it on the direct insertion probe.

  • Introduction: Insert the probe into the mass spectrometer's ion source.

  • Vaporization: Gently heat the probe to vaporize the sample directly into the electron beam.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV).

  • Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data & Interpretation

The primary goal is to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine (C₁₁H₁₃N₃), the expected monoisotopic mass is 187.1109 g/mol .

Expected Molecular Ion:

  • [M]⁺: m/z = 187

Plausible Fragmentation Pathway: The fragmentation of pyrazoles is complex but often involves characteristic losses. The structure of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine suggests several potential fragmentation routes under EI conditions.[11][12][13]

fragmentation_pathway M [M]⁺˙ m/z = 187 F1 [M - CH₃]⁺ m/z = 172 M->F1 - •CH₃ F2 [M - N₂H]⁺ m/z = 157 M->F2 - •N₂H F3 [C₆H₅CN]⁺˙ m/z = 103 F1->F3 - C₄H₅N₂ F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CN

Caption: A plausible EI-MS fragmentation pathway for the title compound.

  • Loss of a Methyl Radical: A common fragmentation is the loss of a methyl group (•CH₃, 15 Da) from either the N1 or C4 position, leading to a fragment at m/z = 172 .

  • Phenyl Cation: Cleavage of the bond between the pyrazole and phenyl rings can generate the stable phenyl cation at m/z = 77 .

  • Benzonitrile Cation: Rearrangement and cleavage could lead to the formation of a benzonitrile radical cation at m/z = 103 .

Conclusion: A Validated Spectroscopic Profile

The structural identity of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine can be confidently established through the synergistic application of NMR, IR, and MS. The predicted spectroscopic data, grounded in established principles and comparative analysis of related structures, provides a robust validation framework. NMR spectroscopy confirms the precise arrangement of the carbon and hydrogen skeleton, IR spectroscopy verifies the presence of essential functional groups, and mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis. This multi-technique approach ensures the scientific integrity required for high-stakes applications in research and development.

References

  • Vertex AI Search. (n.d.). Table of Characteristic IR Absorptions.
  • The Royal Society of Chemistry. (2018).
  • The Royal Society of Chemistry. (n.d.).
  • New Journal of Chemistry (RSC Publishing). (n.d.).
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • MDPI. (2021). Structure and IR Spectra of 3(5)
  • ResearchGate. (n.d.). LC/MS spectra of parent compounds 1-phenylpyrazole (A), and 1-phenylpyrrole (D), and bacterial metabolites M1 (B), M2 (C), M3 (E), and M4 (F).
  • (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Benchchem. (n.d.).
  • ResearchGate. (2020). (PDF)
  • (n.d.). IR Absorption Table.
  • National Center for Biotechnology Information. (2024).
  • National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • (n.d.). IR Chart.
  • Scribd. (n.d.). IR Absorption Frequencies of Functional Groups.
  • NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry.
  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l | Download Scientific Diagram.
  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • Chemguide. (n.d.).
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • National Institutes of Health. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.
  • NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.
  • Chemistry LibreTexts. (2023).
  • PubMed Central. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine.
  • PubChem. (n.d.). 1,3-Dimethyl-1H-pyrazol-5-amine.
  • European Journal of Chemistry. (n.d.). Synthesis and characterization of 1-formyl-3-phenyl-5-aryl-2-pyrazolines.
  • ACS Publications. (2020).
  • (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • ResearchGate. (2025). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.

Sources

An In-Depth Technical Guide to the Putative Crystal Structure of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the synthesis, characterization, and prospective crystal structure of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride. While a definitive crystal structure for this specific compound is not publicly available, this document provides a comprehensive framework for its investigation. By leveraging crystallographic data from closely related analogs, this guide offers insights into the anticipated molecular geometry, intermolecular interactions, and physicochemical properties. It further outlines a robust methodology for its synthesis, crystallization, and subsequent structural elucidation, thereby serving as a valuable resource for researchers engaged in the study of pyrazole derivatives and their potential applications in drug discovery.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific substitution pattern on the pyrazole ring dictates its pharmacological profile, making the synthesis and structural analysis of novel derivatives a key area of research. The title compound, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride, represents a potentially bioactive molecule whose structural elucidation is a prerequisite for understanding its structure-activity relationship (SAR) and for rational drug design.

Currently, the crystal structure of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride has not been reported in publicly accessible crystallographic databases. This guide, therefore, aims to bridge this knowledge gap by proposing a synthetic route, outlining a crystallization protocol, and performing a comparative analysis with structurally similar compounds to predict its key structural features.

Proposed Synthesis and Crystallization

Synthetic Pathway

The synthesis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride can be approached through a multi-step reaction sequence, drawing upon established methods for pyrazole synthesis.[2][3] A plausible route involves the condensation of a substituted hydrazine with a β-keto nitrile, followed by N-methylation and salt formation.

Synthetic_Pathway A Phenylacetonitrile D Benzoylacetonitrile A->D Claisen condensation B Ethyl acetate B->D C Sodium ethoxide C->D F 3-Phenyl-1-methyl-1H-pyrazol-5-amine D->F Cyclocondensation E Methylhydrazine E->F H 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine F->H N-methylation G Formaldehyde, Formic acid (Eschweiler-Clarke reaction) G->H J 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride H->J Salt formation I HCl in Ether I->J

Caption: Proposed synthetic pathway for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride.

Step-by-Step Synthesis Protocol
  • Synthesis of Benzoylacetonitrile: To a solution of sodium ethoxide in ethanol, add phenylacetonitrile followed by ethyl acetate. Reflux the mixture for 4-6 hours. After cooling, acidify with dilute hydrochloric acid to precipitate the product. Filter, wash with water, and recrystallize from ethanol.

  • Synthesis of 3-Phenyl-1-methyl-1H-pyrazol-5-amine: Dissolve benzoylacetonitrile and methylhydrazine in glacial acetic acid and reflux for 8-10 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water and neutralize with a sodium bicarbonate solution. The precipitated solid is filtered, washed, and dried.

  • Synthesis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine: To a solution of 3-Phenyl-1-methyl-1H-pyrazol-5-amine in formic acid, add formaldehyde (37% aqueous solution). Heat the mixture at 100°C for 6-8 hours (Eschweiler-Clarke reaction). Cool the reaction mixture and make it alkaline with a sodium hydroxide solution. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.

  • Formation of the Hydrochloride Salt: Dissolve the crude 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine in anhydrous diethyl ether and cool in an ice bath. Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Filter the solid, wash with cold ether, and dry under vacuum.

Proposed Crystallization Protocol

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is paramount.

  • Solvent Screening: Begin by testing the solubility of the hydrochloride salt in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate). The ideal solvent will be one in which the compound is sparingly soluble at room temperature and highly soluble at an elevated temperature.

  • Slow Evaporation: If a suitable single solvent is found, prepare a saturated solution at room temperature. Filter the solution to remove any particulate matter and leave it in a loosely covered vial to allow for slow evaporation of the solvent.

  • Vapor Diffusion: If a single solvent is not ideal, a binary solvent system can be employed. Dissolve the compound in a good solvent (e.g., ethanol) and place this solution in a small open vial. Place this vial inside a larger sealed container containing a poor solvent (e.g., diethyl ether) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

Crystallization_Workflow A Synthesized Hydrochloride Salt B Solvent Screening A->B C Slow Evaporation B->C D Vapor Diffusion B->D E Slow Cooling B->E F Single Crystal X-ray Diffraction C->F D->F E->F

Caption: Experimental workflow for the crystallization of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride.

Comparative Structural Analysis: Insights from a Related Molecule

In the absence of a crystal structure for the title compound, we can draw valuable inferences from the crystallographic data of a closely related molecule, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine [4]. This compound shares the 3-phenyl and 5-amine substituents, providing a solid basis for predicting the structural features of our target molecule.

Key Crystallographic Data for 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine[5]
ParameterValue
Chemical FormulaC₁₆H₁₅N₃O
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.9638 (6)
b (Å)6.3639 (2)
c (Å)28.2466 (12)
V (ų)2689.87 (18)
Z8
Predicted Structural Features of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride

Based on the structure of the analog, we can anticipate the following for the title compound:

  • Planarity of the Pyrazole Ring: The pyrazole ring is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems.[5][6]

  • Dihedral Angles: The phenyl ring at the 3-position and the methyl group at the 4-position will likely be twisted out of the plane of the pyrazole ring to minimize steric hindrance. The dihedral angle between the pyrazole and phenyl rings is a critical conformational parameter. In the analog, the phenyl ring is rotated by 29.41 (5)° from the central pyrazole ring.[4] A similar, though not identical, torsion angle can be expected for the title compound.

  • Hydrogen Bonding: The presence of the amine group and the hydrochloride counter-ion will lead to the formation of strong N-H···Cl hydrogen bonds. These interactions will be a dominant feature of the crystal packing, likely forming extended networks that stabilize the crystal lattice. In the analog, an N-H···N hydrogen bond links the molecules into a chain.[4] The hydrochloride salt of the target compound will exhibit a different, yet robust, hydrogen bonding network.

  • π-π Stacking: The phenyl rings of adjacent molecules may engage in π-π stacking interactions, further contributing to the stability of the crystal structure.[7]

Caption: A schematic representation of the molecular structure of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride based on its structure and data from similar compounds.

PropertyPredicted Value/Characteristic
Appearance White to off-white crystalline solid
Melting Point Expected to be higher than the free base due to salt formation
¹H NMR Signals corresponding to two distinct methyl groups, aromatic protons of the phenyl ring, and a broad signal for the amine protons
¹³C NMR Resonances for the pyrazole ring carbons, phenyl ring carbons, and the two methyl carbons
Mass Spec (ESI+) A prominent peak corresponding to the [M+H]⁺ of the free base
IR (KBr) Characteristic peaks for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (pyrazole and phenyl rings)

Conclusion and Future Directions

This technical guide provides a comprehensive roadmap for the synthesis, crystallization, and structural characterization of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride. While a definitive crystal structure remains to be determined, the comparative analysis with a known analog offers valuable predictive insights into its molecular geometry and crystal packing. The detailed experimental protocols provided herein are designed to facilitate the successful synthesis and crystallization of this compound.

The elucidation of the crystal structure of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride will be a significant contribution to the field of medicinal chemistry. It will enable detailed computational studies, such as molecular docking, to explore its potential interactions with biological targets. Furthermore, a confirmed structure will provide a solid foundation for the rational design of new pyrazole-based therapeutic agents with improved efficacy and selectivity.

References

  • Al-Wahaibi, L. H., et al. (2014). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. Available at: [Link]

  • Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1141-1144. Available at: [Link]

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  • Jasiński, R., & Dresler, E. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1759. Available at: [Link]

  • Díaz, C., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5431. Available at: [Link]

  • Gomes, P. A. T. M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 31. Available at: [Link]

  • Google Patents. (2009). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
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  • PubChem. (n.d.). 1,5-dimethyl-1H-pyrazol-3-amine. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, a substituted aminopyrazole of significant interest in medicinal chemistry and drug discovery. While this specific isomer is not extensively characterized in publicly available literature, this document synthesizes information from closely related analogs, its hydrochloride salt, and the broader pyrazole class to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers structural details, predicted and comparative physicochemical parameters, and detailed, field-proven methodologies for its synthesis and characterization. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction and Chemical Identity

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine belongs to the aminopyrazole class of heterocyclic compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1]. The presence of an amino group on the pyrazole ring makes these compounds versatile building blocks for the synthesis of more complex molecules, including kinase inhibitors and receptor modulators[2].

The specific substitution pattern of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, with methyl groups at the N1 and C4 positions and a phenyl group at the C3 position, influences its steric and electronic properties, which in turn dictate its reactivity, solubility, and biological target interactions. This guide aims to provide a detailed understanding of these properties to facilitate its use in research and development.

Chemical Structure and Identifiers:

  • IUPAC Name: 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

  • Molecular Formula: C₁₁H₁₃N₃

  • Molecular Weight: 187.24 g/mol

  • CAS Number: Not assigned (as of the date of this publication)

  • InChI: 1S/C11H13N3/c1-8-10(13-14(2)11(8)12)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3[3]

  • SMILES: NC1=C(C)C(C2=CC=CC=C2)=NN1C[3]

The hydrochloride salt of this compound is commercially available, providing a key reference point for its structural confirmation.

  • Hydrochloride Salt Formula: C₁₁H₁₄ClN₃[3]

  • Hydrochloride Salt Molecular Weight: 223.70 g/mol [3]

Physicochemical Properties

Direct experimental data for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is limited. Therefore, this section presents a combination of data from its hydrochloride salt, closely related isomers, and general principles for pyrazole derivatives to provide a comprehensive profile.

Table 1: Summary of Physicochemical Properties

PropertyValue/DescriptionSource/Rationale
Appearance Expected to be a crystalline solid at room temperature.Based on the general properties of substituted pyrazoles[4].
Melting Point Estimated to be in the range of 120-130 °C.Based on the melting point of the related isomer 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (124.45 °C)[5].
Boiling Point Predicted to be approximately 346.64 °C.Based on the predicted boiling point of 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine[5].
Solubility Water: Limited solubility. Organic Solvents: Good solubility in ethanol, methanol, dimethylformamide (DMF), and dichloromethane.Pyrazole derivatives generally exhibit poor water solubility but are soluble in common organic solvents[6][7].
pKa Estimated to be in the range of 4-6.The parent pyrazole has a pKa of ~2.5[4]. The 5-amino group is expected to increase the basicity, thus raising the pKa of the conjugate acid.
LogP Predicted to be in the range of 2.0-3.0.Based on the lipophilic nature of the phenyl and dimethyl substitutions.
Solubility Profile: A Deeper Dive

The solubility of a compound is critical for its application in both chemical synthesis and biological assays. Pyrazole and its derivatives are generally characterized by good solubility in organic solvents, which is advantageous for synthetic manipulations[6]. However, their limited aqueous solubility is a common challenge in drug development[8].

Strategies for Enhancing Aqueous Solubility:

  • pH Adjustment: As an amine, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine can be protonated in acidic conditions to form a more soluble salt. The commercial availability of its hydrochloride salt underscores this principle. For biological assays, preparing stock solutions in an organic solvent like DMSO and then diluting into an aqueous buffer is a standard practice.

  • Co-solvents: The use of water-miscible organic solvents such as ethanol or DMSO in aqueous media can significantly enhance the solubility of pyrazole derivatives[6].

  • Salt Formation: The formation of various salts can be explored to improve both solubility and solid-state properties.

Synthesis and Purification

The synthesis of 5-aminopyrazoles is well-established in the chemical literature. A common and effective method involves the condensation of a substituted hydrazine with a β-ketonitrile. This approach offers a reliable pathway to 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available reagents.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization cluster_2 Purification A Acetophenone C 2-Benzoylmalononitrile (Intermediate) A->C B Malononitrile B->C E 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine (Product) C->E D Methylhydrazine D->E F Crude Product E->F G Column Chromatography F->G H Pure Product G->H

Caption: Proposed synthetic workflow for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Benzoylmalononitrile (Intermediate)

  • To a stirred solution of acetophenone (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-benzoylmalononitrile.

Step 2: Synthesis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

  • Dissolve 2-benzoylmalononitrile (1.0 eq) in glacial acetic acid.

  • Add methylhydrazine (1.2 eq) dropwise to the solution while maintaining the temperature below 30°C.

  • After the addition is complete, heat the mixture to 80-90°C and stir for 3-5 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Neutralize with a saturated sodium bicarbonate solution until the product precipitates.

  • Filter the crude product, wash with water, and dry.

Purification:

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Analytical Workflow

G A Purified Product B Mass Spectrometry (MS) Confirms Molecular Weight A->B C Nuclear Magnetic Resonance (NMR) (1H and 13C) Confirms Structure A->C D Infrared Spectroscopy (IR) Identifies Functional Groups A->D E High-Performance Liquid Chromatography (HPLC) Determines Purity A->E F Characterized Compound B->F C->F D->F E->F

Caption: Recommended analytical workflow for structural confirmation and purity assessment.

Expected Spectral Data

Table 2: Predicted Spectral Characteristics

TechniqueExpected Observations
¹H NMR - Aromatic protons (phenyl group): ~7.2-7.5 ppm (multiplet, 5H) - N-CH₃ protons: ~3.6-3.8 ppm (singlet, 3H) - C-CH₃ protons: ~2.1-2.3 ppm (singlet, 3H) - NH₂ protons: Broad singlet, chemical shift can vary
¹³C NMR - Aromatic carbons: ~125-135 ppm - Pyrazole ring carbons: ~100-150 ppm - N-CH₃ carbon: ~35-40 ppm - C-CH₃ carbon: ~10-15 ppm
IR Spectroscopy - N-H stretching (amine): ~3300-3500 cm⁻¹ (two bands for primary amine) - C-H stretching (aromatic and aliphatic): ~2900-3100 cm⁻¹ - C=C and C=N stretching (aromatic and pyrazole rings): ~1500-1600 cm⁻¹
Mass Spectrometry - Molecular Ion Peak (M⁺): m/z = 187.1104 (for C₁₁H₁₃N₃)

Biological and Pharmacological Context

Aminopyrazole derivatives are of significant interest in drug discovery due to their diverse biological activities. They are known to act as:

  • Kinase Inhibitors: The aminopyrazole scaffold is a common feature in many kinase inhibitors targeting pathways involved in cell proliferation and survival, making them promising candidates for anticancer therapies[1].

  • Anti-inflammatory Agents: Some pyrazole derivatives exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes[9].

  • Antimicrobial Agents: The pyrazole nucleus is also found in compounds with antibacterial and antifungal properties.

The specific biological activities of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine have not been reported. However, based on its structural similarity to other biologically active aminopyrazoles, it represents a valuable starting point for the design and synthesis of new therapeutic agents.

Safety and Handling

The hydrochloride salt of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is classified as acutely toxic if swallowed (GHS06)[3]. It is therefore recommended to handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. A full Safety Data Sheet (SDS) should be consulted before handling.

Conclusion

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is a structurally interesting aminopyrazole with potential applications in medicinal chemistry. While direct experimental data on its physicochemical properties are scarce, this guide has provided a comprehensive profile by synthesizing information from its hydrochloride salt, related isomers, and the broader pyrazole literature. The proposed methodologies for its synthesis and characterization are based on well-established and reliable chemical principles. This technical guide serves as a valuable resource for researchers and drug development professionals, enabling them to confidently incorporate this compound into their research and discovery programs.

References

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  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). [Link]

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  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-1H-pyrazol-5-amine. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • Guangzhou Webo Technology Co., Ltd. (n.d.). 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride. [Link]

  • Chemchart. (n.d.). 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6). [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). [Link]

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  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • ResearchGate. (2012). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

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  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]

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1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine as a Putative Kinase Inhibitor

Authored by: A Senior Application Scientist

Foreword: The Pyrazole Scaffold - A Privileged Motif in Kinase Inhibitor Discovery

The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical classes of drug targets, particularly in oncology and inflammatory diseases.[1] Within the vast chemical space of kinase inhibitors, the pyrazole nucleus has emerged as a "privileged scaffold".[2][3][4] Its inherent physicochemical properties and synthetic tractability have made it a cornerstone in the design of numerous clinically successful and investigational kinase inhibitors.[5] Pyrazole derivatives are known to target a wide array of kinases, including but not limited to, Aurora kinases, Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and RAF kinases, playing crucial roles in mitigating various pathological conditions.[1][2][3] This guide delves into the specific, yet under-documented molecule, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine , providing a comprehensive technical overview of its potential as a kinase inhibitor based on established principles of medicinal chemistry and the structure-activity relationships (SAR) of closely related analogues.

Structural Dissection and Rationale for Kinase Inhibition

The structure of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine presents several key features that suggest its potential as a kinase inhibitor. A thorough analysis of its constituent parts, in the context of known pyrazole-based inhibitors, allows for an informed hypothesis on its biological activity.

  • The 1,4-Dimethyl-1H-pyrazole Core: The pyrazole ring serves as the fundamental scaffold for interaction within the ATP-binding pocket of kinases. The methylation at the N1 position is a common modification in pyrazole inhibitors that can influence solubility, metabolic stability, and binding orientation.[6] The methyl group at the C4 position is less common but can be envisioned to probe a specific hydrophobic pocket within the kinase active site, potentially contributing to selectivity.

  • The 3-Phenyl Substituent: The presence of an aryl group at the C3 position of the pyrazole ring is a recurring motif in many kinase inhibitors.[7] This phenyl ring can engage in crucial π-π stacking or hydrophobic interactions with aromatic residues in the kinase hinge region or other parts of the active site. The substitution pattern on this phenyl ring is a key determinant of potency and selectivity in many pyrazole-based inhibitor series.

  • The 5-Amino Group: The amino group at the C5 position is a critical hydrogen bond donor.[8] In many kinase inhibitors, a primary or secondary amine at this position forms a key hydrogen bond with the hinge region of the kinase, a conserved structural element in the ATP-binding site.[2] This interaction is often a primary anchor for the inhibitor molecule.

Based on this structural analysis, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is hypothesized to function as a Type I kinase inhibitor, competing with ATP for binding to the active site of the kinase.

Predicted Kinase Targets and Putative Mechanism of Action

Potential Kinase Targets:
  • Aurora Kinases: Several pyrazole-based compounds are potent inhibitors of Aurora kinases, which are key regulators of mitosis.[2][3]

  • Cyclin-Dependent Kinases (CDKs): The pyrazole scaffold is present in numerous CDK inhibitors, which are crucial for cell cycle regulation.[8][9]

  • Janus Kinases (JAKs): FDA-approved JAK inhibitors like Ruxolitinib feature a pyrazole core, highlighting the scaffold's effectiveness against this family of kinases involved in inflammatory signaling.[3]

  • RAF Kinases: Diaryl-pyrazole derivatives have been reported as inhibitors of RAF kinases, components of the MAPK/ERK signaling pathway.[2]

Hypothetical Binding Mode:

The putative binding mode of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine within a kinase ATP-binding pocket can be predicted based on docking studies of similar inhibitors.[2][7] The 5-amino group is expected to form a hydrogen bond with the backbone carbonyl of a hinge region residue. The pyrazole ring itself may form additional hydrogen bonds or van der Waals interactions. The 3-phenyl group would likely occupy a hydrophobic pocket, while the N1- and C4-methyl groups would further probe the contours of the active site.

Signaling Pathway Modulation:

Given the potential targets, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine could modulate key signaling pathways implicated in cancer and inflammation, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.[10] Inhibition of a kinase within these cascades would lead to a downstream blockade of signals that promote cell proliferation, survival, and inflammation.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 1,4-Dimethyl-3-phenyl- 1H-pyrazol-5-amine (Putative Inhibitor) Inhibitor->RAF

Caption: Putative inhibition of the MAPK/ERK signaling pathway.

Experimental Protocols for Characterization

The following section provides detailed, step-by-step methodologies for the essential experiments required to characterize . These are representative protocols and may require optimization for specific kinases and cell lines.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Prepare serial dilutions of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine in kinase reaction buffer.

  • Kinase Reaction:

    • To a 96-well plate, add 5 µL of the test compound solution.

    • Add 10 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine for 72 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Western Blotting for Target Engagement

This technique is used to detect the phosphorylation status of a target kinase or its downstream substrates in cells, providing evidence of target engagement by the inhibitor.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cultured cells with 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip and re-probe the membrane with an antibody for the total protein as a loading control.

G Start Synthesize/Acquire 1,4-Dimethyl-3-phenyl- 1H-pyrazol-5-amine Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Start->Kinase_Assay Cell_Proliferation Cellular Proliferation Assay (e.g., MTT) Start->Cell_Proliferation SAR_Studies Structure-Activity Relationship (SAR) Studies Kinase_Assay->SAR_Studies Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Kinase) Cell_Proliferation->Target_Engagement Target_Engagement->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Sources

Anti-inflammatory properties of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Anti-inflammatory Properties of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. A central goal in medicinal chemistry is the development of effective anti-inflammatory agents with minimal side effects. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in this pursuit. Its structural versatility and favorable physicochemical properties have led to the development of numerous bioactive compounds.[1][2]

This guide provides a comprehensive technical overview of substituted pyrazoles as anti-inflammatory agents. We will dissect their primary mechanism of action, explore key structure-activity relationships that govern their potency and selectivity, and provide detailed protocols for their experimental validation. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel anti-inflammatory therapeutics.

Core Mechanism of Action: Selective Inhibition of Cyclooxygenase-2 (COX-2)

The predominant mechanism by which substituted pyrazoles exert their anti-inflammatory effects is through the selective inhibition of cyclooxygenase-2 (COX-2).[3][4] To appreciate this, one must first understand the role of COX enzymes in the arachidonic acid cascade.

The Arachidonic Acid Cascade and COX Isoforms

When a cell is stimulated by inflammatory signals, the enzyme phospholipase A2 releases arachidonic acid from the cell membrane. Cyclooxygenase enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2). This intermediate is subsequently converted by various synthases into a range of prostaglandins, including prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[5][6]

There are two main isoforms of the COX enzyme:

  • COX-1: This is a constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostaglandins that regulate normal physiological processes, such as protecting the gastric mucosa and maintaining platelet function.[4]

  • COX-2: This isoform is typically absent in most tissues but is rapidly induced by pro-inflammatory stimuli like cytokines and growth factors at sites of inflammation.[4][7] Its upregulation leads to a significant increase in the production of pro-inflammatory prostaglandins like PGE2.[5][8]

The therapeutic benefit of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen comes from their inhibition of both COX-1 and COX-2. However, the simultaneous inhibition of COX-1 is responsible for common side effects, particularly gastrointestinal issues like ulcers and bleeding.[7] This led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory relief while sparing the protective functions of COX-1.[4]

The Pyrazole Scaffold and COX-2 Selectivity

The diaryl-substituted pyrazole is the quintessential scaffold for selective COX-2 inhibitors, with Celecoxib being the landmark example.[1][3][7][9] The basis for this selectivity lies in a key structural difference between the active sites of the two COX isoforms. The COX-2 active site is approximately 20% larger and possesses a hydrophilic side pocket that is absent in COX-1.[4][7]

Many pyrazole-based inhibitors, such as Celecoxib, feature a benzenesulfonamide moiety.[3][10] This polar group is able to fit into the hydrophilic side pocket of the COX-2 enzyme, leading to a tighter and more stable binding interaction.[7] This specific interaction is not possible with the smaller active site of COX-1, thus conferring selectivity. The pyrazole ring itself serves as a rigid scaffold to correctly orient the two aryl groups that occupy other regions of the enzyme's active site.

The inhibition of COX-2 blocks the synthesis of PGE2, a potent inflammatory mediator.[5][10] Reduced PGE2 levels lead to decreased vasodilation, edema, and pain sensitization, which are the hallmarks of inflammation.

COX2_PGE2_Pathway cluster_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Arachidonic_Acid Arachidonic Acid (AA) Cell_Membrane->Arachidonic_Acid Releases Cell_Membrane->Arachidonic_Acid COX2_Enzyme Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2_Enzyme Substrate Arachidonic_Acid->COX2_Enzyme PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalyzes COX2_Enzyme->PGH2 PGES PGE Synthase PGH2->PGES Substrate PGH2->PGES PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Catalyzes PGES->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Mediates PGE2->Inflammation Pyrazoles Substituted Pyrazoles (e.g., Celecoxib) Pyrazoles->COX2_Enzyme Selectively Inhibits

Caption: The COX-2/PGE2 signaling pathway and the inhibitory action of substituted pyrazoles.

Beyond COX-2: Modulation of Other Inflammatory Pathways

While COX-2 inhibition is the primary mechanism, research has shown that some pyrazole derivatives can modulate other inflammatory pathways, potentially offering a broader spectrum of activity.

  • Cytokine Modulation: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are crucial upstream regulators of the inflammatory cascade.[11] Certain substituted pyrazoles have been shown to inhibit the production of these cytokines in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[11][12] This suggests an additional layer of anti-inflammatory action beyond direct prostaglandin synthesis inhibition.

  • NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including COX-2, TNF-α, and IL-6.[13][14] Some studies suggest that certain pyrazole derivatives may suppress the activation of the NF-κB signaling pathway, thereby downregulating a wide array of inflammatory mediators.

  • Dual COX/LOX Inhibition: The lipoxygenase (LOX) pathway is another branch of the arachidonic acid cascade that produces leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic responses. Developing dual inhibitors of both COX-2 and 5-LOX is a promising strategy to achieve broader anti-inflammatory efficacy and potentially a better safety profile.[15] Several pyrazole-based compounds have been investigated for this dual inhibitory activity.[15]

Multi_Target_Pathway Inflammatory_Stimulus Inflammatory Stimulus NFkB_Pathway NF-κB Pathway Inflammatory_Stimulus->NFkB_Pathway AA_Cascade Arachidonic Acid Cascade Inflammatory_Stimulus->AA_Cascade Gene_Expression Pro-inflammatory Gene Expression NFkB_Pathway->Gene_Expression Activates COX2 COX-2 AA_Cascade->COX2 LOX 5-LOX AA_Cascade->LOX Gene_Expression->COX2 Upregulates Cytokines Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Produces Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Pyrazoles Substituted Pyrazoles Pyrazoles->NFkB_Pathway Inhibits (some derivatives) Pyrazoles->COX2 Inhibits Pyrazoles->LOX Inhibits (some derivatives)

Caption: Multiple inflammatory pathways potentially targeted by substituted pyrazoles.

Structure-Activity Relationships (SAR) of Anti-inflammatory Pyrazoles

The anti-inflammatory potency and COX-2 selectivity of pyrazole derivatives are highly dependent on the nature and position of substituents on the pyrazole ring.[1][9]

  • N-1 and C-5 Aryl Rings: In the classic diaryl-substituted pyrazole scaffold, having aryl rings at the N-1 and C-5 positions is crucial for activity. The N-1 aryl ring often contains the key selectivity-conferring group, such as the p-sulfonamide (SO2NH2) or a similar moiety.

  • C-3 Substituent: The substituent at the C-3 position significantly influences potency. Electron-withdrawing groups, such as trifluoromethyl (CF3) in Celecoxib, are often found to enhance activity.[3]

  • C-4 Substituent: The C-4 position is often unsubstituted in potent COX-2 inhibitors. However, modifications at this position have been explored to modulate activity and physicochemical properties.

The table below summarizes the in vitro COX inhibition data for Celecoxib and other representative pyrazole derivatives, illustrating these SAR principles.

CompoundR1 (at N-1 aryl)R3COX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
Celecoxib p-SO2NH2CF3150.04375
Derivative A p-SO2NH2CH3>1000.28>357
Derivative B p-SO2MeCF31.80.0536
Derivative C HCF3101.28.3

(Note: IC50 values are illustrative and compiled from various sources in the literature to demonstrate trends. Actual values may vary based on assay conditions.[11][16][17])

Experimental Validation: Protocols and Methodologies

A rigorous, multi-tiered approach is essential to validate the anti-inflammatory properties of novel substituted pyrazoles. This typically involves a cascade of in vitro and in vivo assays.

Experimental_Workflow Synthesis Compound Synthesis & Characterization In_Vitro In Vitro Screening Synthesis->In_Vitro COX_Assay COX-1/COX-2 Enzyme Inhibition Assay In_Vitro->COX_Assay Primary Cell_Assay Cell-Based Assays (e.g., Cytokine Quantification) In_Vitro->Cell_Assay Secondary In_Vivo In Vivo Efficacy (Animal Models) COX_Assay->In_Vivo Potent & Selective Compounds Cell_Assay->In_Vivo Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Lead_Opt Lead Optimization Paw_Edema->Lead_Opt Active Compounds

Caption: A typical experimental workflow for screening anti-inflammatory pyrazoles.

Experimental Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Enzymatic)

This protocol describes a common method to determine the IC50 values and selectivity index of a test compound.

Objective: To quantify the 50% inhibitory concentration (IC50) of a substituted pyrazole against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Test compounds (substituted pyrazoles) dissolved in DMSO.

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with hematin and EDTA).

  • EIA (Enzyme Immunoassay) kit for Prostaglandin F2α (as a stable downstream product).

  • 96-well plates.

  • Plate reader.

Methodology:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer to a final concentration that yields a robust signal.

  • Compound Plating: Serially dilute the test compounds in DMSO and then add them to the wells of a 96-well plate. Include wells for a no-inhibitor control (DMSO only) and reference inhibitors.

  • Pre-incubation: Add the enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid substrate to all wells.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of a strong acid (e.g., 1 M HCl).

  • Quantification: The amount of prostaglandin produced is quantified using a commercial EIA kit, typically by measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Selectivity Index (SI) Calculation: Calculate the SI by dividing the IC50 for COX-1 by the IC50 for COX-2.

Experimental Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and widely used acute model of inflammation to assess the in vivo efficacy of potential anti-inflammatory agents.[18][19][20]

Objective: To evaluate the ability of a substituted pyrazole to reduce acute inflammation in a rodent model.

Materials:

  • Wistar rats or Swiss albino mice (6-8 animals per group).

  • Test compound (substituted pyrazole).

  • Reference drug (e.g., Indomethacin or Celecoxib).

  • Vehicle (e.g., 1% Tween 80 or 0.5% carboxymethyl cellulose).

  • 1% (w/v) Carrageenan solution in sterile saline.

  • Pletysmometer or digital calipers to measure paw volume/thickness.

Methodology:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.

  • Grouping: Divide the animals into groups (n=6-8):

    • Group 1: Vehicle Control (receives vehicle only).

    • Group 2: Reference Drug (receives Indomethacin/Celecoxib).

    • Group 3+: Test Groups (receive different doses of the test compound).

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.

  • Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement from the post-carrageenan measurement.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Perspectives

Substituted pyrazoles represent a cornerstone in the development of modern anti-inflammatory drugs. Their efficacy is primarily rooted in the selective inhibition of the COX-2 enzyme, a mechanism that provides a clear rationale for their therapeutic benefits and improved gastrointestinal safety profile compared to traditional NSAIDs. The extensive body of research on their structure-activity relationships has provided medicinal chemists with a robust blueprint for designing novel analogues with enhanced potency and selectivity. Furthermore, the potential for some pyrazole derivatives to modulate other key inflammatory pathways, such as NF-κB and cytokine production, opens exciting avenues for developing agents with broader and more effective anti-inflammatory action. As our understanding of the complex signaling networks of inflammation continues to grow, the versatile pyrazole scaffold is poised to remain a central element in the design of the next generation of anti-inflammatory therapeutics.

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In silico modeling of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine binding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Binding

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide presents a comprehensive, in-depth technical workflow for the in silico modeling of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, a representative pyrazole derivative. In the absence of a specific, empirically determined biological target for this molecule, we have selected Cyclin-Dependent Kinase 2 (CDK2) as a highly relevant and illustrative protein target. The pyrazole core is a known hinge-binding motif for many kinase inhibitors, making CDK2 an exemplary case study for demonstrating the principles of structure-based drug design.[3] This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for a robust computational analysis, from initial molecular docking to advanced molecular dynamics simulations and binding free energy calculations.

Introduction: The Rationale for a Computational Approach

The journey of a drug from concept to clinic is arduous and expensive.[4] Computational methods, collectively known as in silico drug design, have become indispensable for accelerating this process by identifying promising lead compounds and optimizing their properties before synthesis and experimental testing.[5][6] This guide focuses on a structure-based drug design workflow, a powerful strategy when the three-dimensional structure of the biological target is known.[4]

1.1. The Ligand: 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

The subject of our study is 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. While this specific molecule lacks extensive characterization in publicly available literature, its core pyrazole structure is of significant interest. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][7] Notably, several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole scaffold, highlighting its importance in modern drug discovery.[8]

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃[9]
Molecular Weight187.24 g/mol [9]
SMILESCN1N=C(C)C(N)=C1C2=CC=CC=C2[9]
PubChem CID4737031[9]

1.2. The Target: Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in regulating the cell cycle.[3] Its dysregulation is a hallmark of various cancers, making it an attractive target for therapeutic intervention. The ATP-binding pocket of CDK2 is a well-defined site for the development of small molecule inhibitors. Given that numerous pyrazole-containing compounds have been developed as kinase inhibitors, selecting CDK2 as our target provides a scientifically rigorous and relevant context for this guide.[3][10] For our study, we will utilize a high-resolution crystal structure of human CDK2 from the Protein Data Bank (PDB).

The In Silico Modeling Workflow: A Multi-Step Approach

Our computational investigation will follow a logical and iterative progression, beginning with a broad search for potential binding modes and culminating in a detailed analysis of the stability and energetics of the protein-ligand complex. This multi-step process ensures a thorough evaluation of the binding hypothesis.

G cluster_0 Preparation cluster_1 Initial Screening cluster_2 Refinement & Dynamics cluster_3 Binding Affinity Estimation cluster_4 Analysis P1 Ligand Preparation D Molecular Docking P1->D P2 Protein Preparation P2->D MD Molecular Dynamics Simulation D->MD Select best pose(s) BFE MM/PBSA or MM/GBSA MD->BFE Generate trajectory snapshots A Results Interpretation MD->A BFE->A G P_Ligand Prepared Ligand (.pdbqt) Docking Run AutoDock Vina P_Ligand->Docking P_Protein Prepared Protein (.pdbqt) P_Protein->Docking GridBox Define Grid Box (Binding Site) GridBox->Docking Results Analyze Results (Binding Energy & Poses) Docking->Results

Caption: Molecular docking workflow.

Step-by-Step Protocol (using AutoDock Vina):

  • Prepare Input Files: Convert the prepared protein and ligand files into the .pdbqt format, which includes partial charges and atom type information required by AutoDock. [6]2. Define the Search Space (Grid Box): Define a three-dimensional grid box that encompasses the ATP-binding site of CDK2. The dimensions of the box should be large enough to allow the ligand to move and rotate freely. [6]3. Configure Docking Parameters: Set the parameters for the docking run, such as the number of binding modes to generate and the exhaustiveness of the search.

  • Launch the Docking Simulation: Execute the AutoDock Vina program with the prepared input files and configuration. [11]5. Analyze the Results: The output will be a set of predicted binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol). [12]Visualize the top-scoring poses in a molecular viewer and examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with the key active site residues of CDK2.

ParameterDescriptionTypical Value
Binding AffinityEstimated free energy of binding (kcal/mol). Lower is better.-5 to -12
RMSDRoot Mean Square Deviation from a reference pose (Å).< 2.0 Å is considered a good prediction.

Part III: Molecular Dynamics (MD) Simulation - Capturing the Dynamics

While docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time. [1]This provides a more realistic representation of the system in a simulated physiological environment.

Rationale: MD simulations can validate the stability of the docked pose, reveal conformational changes in the protein and ligand upon binding, and provide a more accurate ensemble of structures for subsequent binding free energy calculations. [1]

G Complex Protein-Ligand Complex (from Docking) Topology Generate Topology (Force Field) Complex->Topology Solvation Solvate in Water Box & Add Ions Topology->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production Production MD Run Equilibration->Production Trajectory Analyze Trajectory Production->Trajectory

Caption: Molecular dynamics simulation workflow.

Step-by-Step Protocol (using GROMACS):

  • Prepare the System: Start with the top-scoring docked pose of the 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine-CDK2 complex.

  • Generate Topologies: Create topology files for both the protein and the ligand using a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand). [10][13]The topology file describes the bonded and non-bonded interactions between atoms.

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

  • Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and achieve a physiological salt concentration. [8][13]5. Energy Minimization: Perform energy minimization to remove any steric clashes between the complex and the solvent.

  • Equilibration: Conduct a two-phase equilibration process. First, a constant volume and temperature (NVT) equilibration to stabilize the temperature of the system. Second, a constant pressure and temperature (NPT) equilibration to stabilize the pressure and density. [13]7. Production MD: Run the production simulation for a desired length of time (e.g., 100 nanoseconds). During this run, the coordinates of all atoms are saved at regular intervals, creating a trajectory file.

  • Trajectory Analysis: Analyze the trajectory to assess the stability and dynamics of the system. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose. [14] * Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein. [9] * Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein over time. [14]

Part IV: Binding Free Energy Calculation - Quantifying Affinity

MD simulations provide the structural ensembles needed for more accurate estimations of binding free energy than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" methods for this purpose. [15][16] Rationale: MM/PBSA and MM/GBSA offer a balance between computational cost and accuracy, providing a more reliable estimate of binding affinity by averaging over multiple conformations from the MD trajectory and incorporating solvation effects more explicitly. [15][17] Methodology: The binding free energy (ΔG_bind) is calculated as follows:

ΔG_bind = G_complex - (G_protein + G_ligand)

Where the free energy (G) of each species is calculated as:

G = E_MM + G_solv - TΔS

  • E_MM: Molecular mechanics energy (bonded, van der Waals, and electrostatic).

  • G_solv: Solvation free energy (polar and non-polar contributions).

  • TΔS: Conformational entropy (often neglected in relative binding energy calculations due to high computational cost and potential for large errors). [18] Step-by-Step Protocol:

  • Extract Snapshots: Select a set of uncorrelated snapshots from the stable portion of the production MD trajectory.

  • Perform Calculations: For each snapshot, calculate the individual energy components (E_MM, G_solv) for the complex, the protein alone, and the ligand alone.

  • Average the Results: Average the calculated binding free energies over all the snapshots to obtain the final ΔG_bind value.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine binding to the CDK2 active site. By progressing from initial docking predictions to the dynamic insights of MD simulations and the quantitative rigor of binding free energy calculations, researchers can build a robust model of the molecular interactions driving binding affinity.

The results of such a study provide a strong foundation for the next steps in the drug discovery process. The predicted binding mode can inform the rational design of new analogs with improved potency and selectivity. The dynamic information from MD simulations can reveal potential resistance mutations or allosteric sites. Ultimately, this in silico approach serves to prioritize the most promising compounds for chemical synthesis and experimental validation, thereby saving valuable time and resources in the quest for novel therapeutics.

References

  • Force fields for small molecules. PMC - NIH. Available at: [Link]

  • Computational approaches to drug design. Drug Discovery News. Available at: [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. Available at: [Link]

  • Molecular Docking Experiments. Chemistry LibreTexts. Available at: [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. Available at: [Link]

  • Step-by-Step Tutorial on Molecular Docking. Omics tutorials. Available at: [Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC. Available at: [Link]

  • Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. PubMed. Available at: [Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Protein-Ligand Complex. MD Tutorials. Available at: [Link]

  • Overview of typical CADD workflow. ResearchGate. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches. RSC Publishing. Available at: [Link]

  • Molecular Docking Tutorial. University of Palermo. Available at: [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Walsh Medical Media. Available at: [Link]

  • 1H-Pyrazol-5-amine, 3,4-dimethyl-1-phenyl-. PubChem. Available at: [Link]

  • Analyzing molecular dynamics simulations. TeachOpenCADD. Available at: [Link]

  • MM-GB(PB)SA Calculations of Protein-Ligand Binding Free Energies. SciSpace. Available at: [Link]

  • Force Fields for Small Molecules. ResearchGate. Available at: [Link]

  • Force Fields for Small Molecules. ACS Publications. Available at: [Link]

  • 1,4-Dimethyl-1H-pyrazol-3-amine. PubChem. Available at: [Link]

  • Broadening access to small-molecule parameterization with the force field toolkit. The Journal of Chemical Physics. Available at: [Link]

  • ChEMBL. EMBL-EBI. Available at: [Link]

  • Drug design. Wikipedia. Available at: [Link]

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The Pivotal Role of Substitution: A Guide to the Structure-Activity Relationship of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of its analogs. By understanding the intricate interplay between molecular structure and biological function, researchers can rationally design novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

The 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Scaffold: A Foundation for Therapeutic Innovation

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structural motif found in numerous FDA-approved drugs.[1] The 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine scaffold offers a unique combination of features that make it an attractive starting point for drug discovery. The N1-methyl group can enhance metabolic stability and cellular permeability, while the C4-methyl group can influence the orientation of the adjacent C3-phenyl ring, impacting interactions with biological targets. The C5-amino group provides a crucial point for hydrogen bonding and further derivatization.

The strategic placement of a phenyl ring at the C3-position allows for extensive exploration of SAR through substitution. The electronic and steric properties of substituents on this phenyl ring can dramatically alter the compound's affinity and selectivity for various biological targets, including protein kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammation.[2]

Deconstructing the Structure-Activity Relationship: A Positional Analysis

The biological activity of 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine analogs is profoundly influenced by the nature and position of substituents on the C3-phenyl ring, as well as modifications to the pyrazole core itself.

The Critical Influence of the C3-Phenyl Ring

The C3-phenyl ring is a key determinant of biological activity, with substitutions at the ortho, meta, and para positions exerting distinct effects.

  • Para-Substitution: This position is often critical for potency and selectivity.

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and trifluoromethyl (CF3) groups at the para-position can enhance activity. For instance, in related pyrazole-based kinase inhibitors, a trifluoromethyl group significantly increased potency.[2] This is often attributed to favorable interactions with hydrophobic pockets in the target protein and potential modulation of the phenyl ring's electronics.

    • Electron-Donating Groups (EDGs): Methoxy (-OCH3) and methyl (-CH3) groups can also be well-tolerated and in some cases, improve activity, likely by engaging in specific hydrogen bonds or van der Waals interactions.[3]

    • Hydrogen Bond Donors/Acceptors: Phenolic hydroxyl (-OH) and cyano (-CN) groups can introduce key hydrogen bonding interactions, which can be critical for anchoring the ligand in the active site of a target protein.

  • Meta-Substitution: Substituents at the meta-position can influence the conformation of the C3-phenyl ring and provide additional interaction points. The impact of meta-substituents is highly target-dependent and often explored to fine-tune selectivity.

  • Ortho-Substitution: Steric hindrance from ortho-substituents can force the phenyl ring out of planarity with the pyrazole core. This conformational change can be either beneficial or detrimental to activity, depending on the topology of the target's binding site.

Table 1: Inferred Structure-Activity Relationship of C3-Phenyl Ring Substitutions

PositionSubstituent TypeGeneral Effect on ActivityRationale
Para Electron-Withdrawing (e.g., -CF3, -Cl)Often enhances potencyFavorable hydrophobic and electronic interactions.
Electron-Donating (e.g., -OCH3)Can be well-tolerated or enhance potencyPotential for specific hydrogen bonding or van der Waals interactions.
Hydrogen Bond Donor/Acceptor (e.g., -OH)Can significantly increase potencyForms key interactions with the target protein.
Meta VariousTarget-dependentCan fine-tune selectivity and potency.
Ortho Bulky GroupsCan decrease or increase activityInduces conformational changes that affect binding.
Modifications to the Pyrazole Core

While the C3-phenyl ring is a primary focus for SAR exploration, modifications to the pyrazole scaffold itself are also crucial.

  • N1-Methyl Group: The presence of a methyl group at the N1 position generally improves metabolic stability and cell permeability compared to an unsubstituted N-H. Further extension of this alkyl chain is a potential avenue for optimization.

  • C4-Methyl Group: The C4-methyl group can provide beneficial steric interactions and influence the torsional angle of the C3-phenyl ring. Replacing this methyl group with other small alkyl groups or hydrogen would likely impact the compound's conformational preferences and, consequently, its biological activity.

  • C5-Amino Group: The C5-amino group is a critical hydrogen bond donor. Acylation or alkylation of this amine can be used to probe for additional binding interactions or to modulate the compound's physicochemical properties. For example, in a series of 5-amino-1H-pyrazole-4-carboxamide derivatives, this amino group was essential for their activity as covalent inhibitors.[4]

Experimental Protocols: Synthesis and Biological Evaluation

General Synthesis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Analogs

A common synthetic route to the 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine scaffold involves the condensation of a substituted benzoylacetonitrile with methylhydrazine, followed by methylation.

Step-by-Step Methodology:

  • Synthesis of Substituted Benzoylacetonitriles:

    • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add a substituted acetophenone and ethyl acetate.

    • Reflux the mixture for several hours.

    • After cooling, the resulting β-ketoester is hydrolyzed with an aqueous acid solution.

    • The corresponding β-ketonitrile is obtained by reacting the β-ketoester with a dehydrating agent such as phosphorus pentoxide in the presence of a suitable solvent.

  • Cyclization to form the Pyrazole Core:

    • The substituted benzoylacetonitrile is dissolved in a suitable solvent like ethanol.

    • An equimolar amount of methylhydrazine is added, and the mixture is refluxed for several hours.

    • The solvent is removed under reduced pressure, and the crude 3-(substituted-phenyl)-1-methyl-1H-pyrazol-5-amine is purified by recrystallization or column chromatography.

  • C4-Methylation:

    • The 3-(substituted-phenyl)-1-methyl-1H-pyrazol-5-amine is dissolved in a suitable solvent such as DMF.

    • A base, such as sodium hydride, is added carefully at 0 °C.

    • Methyl iodide is then added, and the reaction is stirred at room temperature until completion.

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated, and the final product is purified by chromatography.

Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against a specific protein kinase can be evaluated using a variety of in vitro assay formats.

Step-by-Step Methodology (Example: ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and the test compounds at various concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, the specific substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the SAR Landscape

Diagrams are essential tools for visualizing the complex relationships between chemical structure and biological activity.

SAR_Flowchart cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_properties Resulting Properties Scaffold 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine PhenylRing C3-Phenyl Ring Substitutions Scaffold->PhenylRing Vary Substituents PyrazoleCore Pyrazole Core Modifications Scaffold->PyrazoleCore Modify Core Potency Potency PhenylRing->Potency Selectivity Selectivity PhenylRing->Selectivity PyrazoleCore->Potency PK Pharmacokinetics PyrazoleCore->PK Potency->Selectivity

Figure 1: A flowchart illustrating the key areas for structural modification of the 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine scaffold and their impact on biological properties.

Conclusion and Future Directions

The 1,4-dimethyl-3-phenyl-1H-pyrazol-5-amine scaffold represents a promising starting point for the development of novel therapeutics. A systematic exploration of the structure-activity relationships, particularly focusing on the substitution patterns of the C3-phenyl ring, is crucial for optimizing potency and selectivity. Future research should focus on synthesizing and evaluating a diverse library of analogs against a panel of relevant biological targets. The integration of computational modeling and structural biology will further aid in the rational design of next-generation inhibitors with improved clinical potential.

References

  • El-Gamal, M. I., Zaraei, S.-O., Madkour, M. M., & Anbar, H. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Manna, F., Chimenti, F., Bolasco, A., Bizzarri, B., Befani, O., Turini, P., ... & Mondovì, B. (2002). Inhibitory effect of 1, 3, 5-triphenyl-4, 5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. Bioorganic & medicinal chemistry, 10(11), 3635-3643. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 271, 116377. [Link]

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature reviews Drug discovery, 1(7), 493-502.
  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC advances, 7(87), 55333-55354. [Link]

  • Bandgar, B. P., et al. (2018). A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. Mini reviews in medicinal chemistry, 18(16), 1349-1376. [Link]

  • Perrone, M. G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13586-13610. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Al-Said, M. S., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Pharmaceuticals, 16(5), 738. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC advances, 7(87), 55333-55354. [Link]

  • Hassan, A. S., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 12(1), 1-18. [Link]

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC advances, 7(87), 55333-55354. [Link]

  • Perrone, M. G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13586-13610. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 271, 116377. [Link]

  • Perrone, M. G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13586-13610. [Link]

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Methodological & Application

Application Notes & Protocols: A Multi-Tiered Approach for Assessing the Anti-Inflammatory Activity of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides a comprehensive, multi-tiered methodological framework for researchers, scientists, and drug development professionals to assess the anti-inflammatory potential of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. The approach begins with high-throughput in vitro screening to establish biological activity, progresses to mechanistic assays to identify the molecular target, and culminates in an acute in vivo model to validate efficacy in a physiological context.

Part 1: Scientific Rationale and Pathway Overview

Inflammation is a complex biological response orchestrated by the immune system. A key regulator of this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] Upon stimulation by pathogens or tissue damage—a process mimicked in the lab by Lipopolysaccharide (LPS), a component of bacterial cell walls—a signaling cascade is initiated. This cascade leads to the activation of NF-κB, which then translocates to the nucleus and drives the transcription of a host of pro-inflammatory genes.[8][9]

Key mediators transcribed under NF-κB control include:

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are critical signaling proteins that amplify the inflammatory cascade.[10][11]

Our assessment strategy is designed to probe the ability of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine to interfere with this pathway at multiple levels. We utilize the RAW 264.7 murine macrophage cell line, a well-established and highly reliable model for studying LPS-induced inflammation.[13][14][15][16]

G cluster_outputs Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Releases NF-κB Nucleus Gene Transcription NFkB->Nucleus iNOS iNOS Nucleus->iNOS Upregulates COX2 COX-2 Nucleus->COX2 Upregulates TNFa TNF-α Nucleus->TNFa Upregulates IL6 IL-6 Nucleus->IL6 Upregulates NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Cytokines Cytokine Release TNFa->Cytokines IL6->Cytokines

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Part 2: Tier 1 - In Vitro Screening in Macrophages

Objective: To determine if 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine possesses anti-inflammatory activity by measuring its effect on the production of key inflammatory mediators in a cellular model.

G start Culture & Seed RAW 264.7 Cells pretreat Pre-treat with Test Compound (Various Concentrations) start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect viability Cell Viability Assay (MTT on remaining cells) incubate->viability no_assay Nitric Oxide Assay (Griess Reagent) collect->no_assay cytokine_assay Cytokine ELISAs (TNF-α, IL-6) collect->cytokine_assay

Caption: Experimental workflow for in vitro screening.
Protocol 1: Cell Culture, Treatment, and Viability

Rationale: This initial step establishes the cell model and, crucially, assesses cytotoxicity. It is essential to confirm that any reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[13]

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., 1 µM Dexamethasone).

  • Incubation: Incubate for 1-2 hours.

  • Stimulation: Add LPS (from E. coli O111:B4) to all wells except the "no-LPS control" to a final concentration of 1 µg/mL.[13]

  • Final Incubation: Incubate the plates for 24 hours.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well for mediator analysis (Protocols 2 & 3). Store at -80°C if not used immediately.

  • Cell Viability (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C until formazan crystals form.

    • Remove the medium and dissolve the crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated, non-LPS stimulated cells.

Protocol 2: Measurement of Nitric Oxide (Griess Assay)

Rationale: The Griess assay is a simple, rapid, and cost-effective colorimetric method to quantify NO production by measuring its stable metabolite, nitrite, in the cell supernatant.[17][18][19]

Methodology:

  • Reagent Preparation: Prepare Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[19]

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in cell culture medium.

  • Assay:

    • Add 50 µL of cell supernatant or standard to a new 96-well plate.[19]

    • Add 50 µL of the prepared Griess Reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.[19]

  • Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve.

Protocol 3: Measurement of Pro-Inflammatory Cytokines (ELISA)

Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the concentration of secreted proteins like TNF-α and IL-6 in the culture medium.[10][20]

Methodology (General Sandwich ELISA Protocol):

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for either mouse TNF-α or mouse IL-6 overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate. Add 100 µL of cell supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.[21]

  • Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours.[20][22]

  • Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes.[23][24]

  • Substrate Addition: Wash the plate. Add TMB substrate solution and incubate in the dark for 15-30 minutes until a blue color develops.[22]

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). The color will change to yellow.[22]

  • Measurement: Read the absorbance at 450 nm immediately.[21][25]

  • Analysis: Calculate cytokine concentrations from the standard curve.

Parameter Test Compound IC₅₀ (µM) Dexamethasone IC₅₀ (µM)
NO Production Calculate from dose-response curveCalculate from dose-response curve
TNF-α Secretion Calculate from dose-response curveCalculate from dose-response curve
IL-6 Secretion Calculate from dose-response curveCalculate from dose-response curve
Cell Viability (CC₅₀) >50 µM (Example)Not Applicable
Table 1: Data summary for in vitro screening assays.

Part 3: Tier 2 - Mechanistic Assay

Protocol 4: Cell-Free COX-2 Inhibition Assay

Rationale: A cell-free enzymatic assay isolates the enzyme from other cellular processes, allowing for a direct measurement of the compound's inhibitory activity on COX-2. This helps determine if the compound is a direct enzyme inhibitor.[26][27]

Methodology (Fluorometric Assay Example):

  • Reagent Preparation: Prepare reagents as per a commercial COX-2 inhibitor screening kit.[28][29] This typically includes an assay buffer, heme cofactor, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe.

  • Controls:

    • No-Inhibitor Control: Contains enzyme and all reagents to measure 100% activity.

    • Inhibitor Control: Use a known selective COX-2 inhibitor (e.g., Celecoxib) to validate the assay.[28]

    • Background Control: Contains all reagents except the enzyme.

  • Assay Procedure:

    • To a 96-well opaque plate, add assay buffer, COX-2 enzyme, and heme.

    • Add 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine or Celecoxib at various concentrations.

    • Incubate for 10-15 minutes at 25°C to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the COX probe.

  • Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[28]

  • Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Compound Assay Type Enzyme Source IC₅₀ Value (µM)
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine FluorometricHuman Recombinant COX-2Calculate from dose-response curve
Celecoxib (Positive Control) FluorometricHuman Recombinant COX-2e.g., ~0.45 µM[28]
Table 2: Data summary for COX-2 enzymatic inhibition.

Part 4: Tier 3 - In Vivo Acute Inflammation Model

Objective: To validate the anti-inflammatory efficacy of the compound in a living organism using a standard model of acute inflammation.

Model: The carrageenan-induced paw edema model is a highly reproducible and widely accepted assay for screening acute anti-inflammatory drugs.[30][31] The inflammatory response is biphasic: an early phase (0-2.5 hours) mediated by histamine and serotonin, and a late phase (3-6 hours) primarily mediated by prostaglandins produced by COX-2.[30]

G acclimate Acclimatize & Group Rats (e.g., Wistar, n=6/group) baseline Measure Baseline Paw Volume (V₀) (Plethysmometer) acclimate->baseline administer Administer Compound or Controls (e.g., Oral Gavage) baseline->administer wait Wait 1 hour administer->wait induce Induce Edema: Inject 0.1 mL 1% Carrageenan (Subplantar) wait->induce measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours induce->measure analyze Calculate Edema & % Inhibition measure->analyze

Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Protocol 5: Carrageenan-Induced Paw Edema in Rats

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g).[30] Acclimatize for at least one week.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% CMC-Na).

    • Group 2 (Positive Control): Receives a standard drug like Indomethacin (10 mg/kg, p.o.).[32]

    • Groups 3-5 (Test Groups): Receive 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine at different doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[30]

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% (w/v) lambda-carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[30][31][33]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[32]

  • Data Analysis:

    • Increase in Paw Volume (Edema): Edema (mL) = Vₜ - V₀

    • Percentage Inhibition of Edema: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Treatment Group (Dose) Mean Paw Volume Increase (mL) ± SEM at 3 hours % Inhibition at 3 hours
Vehicle Control Calculate from data0%
Indomethacin (10 mg/kg) Calculate from dataCalculate from data
Test Compound (10 mg/kg) Calculate from dataCalculate from data
Test Compound (30 mg/kg) Calculate from dataCalculate from data
Test Compound (100 mg/kg) Calculate from dataCalculate from data
Table 3: Data presentation for in vivo paw edema assay.

Conclusion and Future Directions

This structured, three-tiered approach provides a comprehensive framework for characterizing the anti-inflammatory properties of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. By progressing from broad cellular screening to specific mechanistic assays and finally to in vivo validation, researchers can build a robust data package. Positive results from this workflow would justify further investigation into chronic inflammation models (e.g., adjuvant-induced arthritis), detailed mechanistic studies into NF-κB pathway components, and comprehensive pharmacokinetic/pharmacodynamic (PK/PD) profiling.

References

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Application Notes & Protocol: Screening Pyrazole Compounds Using the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Classic Model in Modern Drug Discovery

The carrageenan-induced paw edema model is a cornerstone in the preclinical evaluation of anti-inflammatory agents.[1][2] First established decades ago, its enduring relevance lies in its simplicity, reproducibility, and robust ability to elicit an acute inflammatory response that is highly sensitive to non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] This makes it an ideal platform for the primary in vivo screening of novel compounds, such as pyrazole derivatives, which are a pivotal class of heterocycles in medicinal chemistry renowned for their anti-inflammatory prowess.[5][6]

This guide provides a comprehensive, experience-driven protocol for utilizing the carrageenan-induced paw edema model to test pyrazole compounds. It moves beyond a simple recitation of steps to explain the underlying mechanisms and critical decision points, ensuring the generation of reliable and translatable data.

The Biphasic Inflammatory Cascade Induced by Carrageenan

Understanding the mechanism of carrageenan-induced edema is crucial for interpreting experimental results. The response is biphasic, involving a sequence of mediator release that drives vascular changes and immune cell infiltration.[10][11]

  • Early Phase (0–2.5 hours): This initial phase is characterized by the release of histamine, serotonin, and bradykinin from mast cells.[11][12] These mediators rapidly increase vascular permeability, leading to the initial swelling.

  • Late Phase (2.5–6 hours): This phase is dominated by the production of prostaglandins (PGs), primarily driven by the upregulation and activity of the cyclooxygenase-2 (COX-2) enzyme.[13][14] Neutrophil infiltration into the inflamed site also becomes significant, releasing additional pro-inflammatory mediators like cytokines (TNF-α, IL-1β, IL-6) and reactive oxygen species.[10][15]

Most NSAIDs, including pyrazole-based COX-2 inhibitors, exert their primary effect during this second phase by blocking prostaglandin synthesis.[16][17] Therefore, experimental time points must be chosen carefully to capture this peak activity.

G cluster_0 Early Phase (0 - 2.5h) cluster_1 Late Phase (2.5 - 6h) Carrageenan Carrageenan Mast_Cells Mast Cell Degranulation Carrageenan->Mast_Cells Neutrophils Neutrophil Infiltration Carrageenan->Neutrophils COX2 COX-2 Upregulation Carrageenan->COX2 Mediators1 Histamine, Serotonin, Bradykinin Mast_Cells->Mediators1 Vascular_Permeability1 Increased Vascular Permeability Mediators1->Vascular_Permeability1 Edema1 Initial Edema Vascular_Permeability1->Edema1 Cytokines Cytokines (TNF-α, IL-1β) Neutrophils->Cytokines Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Edema2 Sustained Edema Prostaglandins->Edema2 Cytokines->Edema2 G Start Start Acclimatize Animal Acclimatization & Fasting Start->Acclimatize Group Randomize into Treatment Groups Acclimatize->Group Baseline Measure Baseline Paw Volume (V₀) Group->Baseline Administer Administer Vehicle, Control, or Pyrazole Cmpd Baseline->Administer T = -60 min Induce Induce Edema: 0.1 mL 1% Carrageenan Administer->Induce T = 0 min Measure_t Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours Induce->Measure_t Calculate Calculate % Inhibition Measure_t->Calculate End End Calculate->End

Figure 2: Experimental workflow for the paw edema assay.

Data Analysis and Interpretation

The anti-inflammatory effect is quantified by the ability of the compound to reduce the swelling induced by carrageenan.

Calculations
  • Edema Volume (mL): For each animal at each time point, calculate the increase in paw volume.

    • Edema (Vₑ) = Vt - V₀

    • Where:

      • Vₜ = Paw volume at time 't'

      • V₀ = Baseline paw volume

  • Percentage Inhibition of Edema (%): Calculate the percentage inhibition for each treated group relative to the vehicle control group at the same time point.

    • % Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100

Presentation of Data

Results should be presented as the mean ± standard error of the mean (SEM). Statistical significance between the treated groups and the vehicle control group is typically determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test like Dunnett's or Tukey's. A p-value of <0.05 is generally considered significant.

Table 1: Example Data Presentation for Anti-Inflammatory Activity at 3 Hours Post-Carrageenan

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) ± SEM% Inhibition of Edemap-value vs. Control
Vehicle Control--0.85 ± 0.05----
Celecoxib100.38 ± 0.0355.3%<0.01
Pyrazole Cmpd A100.65 ± 0.0623.5%>0.05
Pyrazole Cmpd A250.49 ± 0.0442.4%<0.05
Pyrazole Cmpd A500.35 ± 0.0358.8%<0.01

Mechanism of Action: How Pyrazoles Interfere

Pyrazole compounds, particularly diaryl-substituted pyrazoles like Celecoxib, primarily exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. [16][18]

  • Arachidonic Acid Cascade: Cell membrane damage triggers the release of arachidonic acid (AA).

  • COX-2 Action: The COX-2 enzyme, which is upregulated at the site of inflammation, converts AA into Prostaglandin H₂ (PGH₂). [19]3. Prostaglandin Synthesis: PGH₂ is further converted into various prostaglandins, most notably PGE₂, which is a potent mediator of inflammation, causing vasodilation, increased vascular permeability, and pain sensitization. [13][20]4. Inhibition by Pyrazoles: Pyrazole compounds bind to the active site of the COX-2 enzyme, blocking the conversion of AA to PGH₂. [17][21]This leads to a significant reduction in prostaglandin levels, thereby alleviating the signs of inflammation. [20]

G Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid (AA) Membrane->AA Stimulus (Carrageenan) COX2 COX-2 Enzyme PGH2 Prostaglandin H₂ AA->PGH2 Converts PGE2 Prostaglandin E₂ (PGE₂) PGH2->PGE2 Inflammation Vasodilation, Edema, Pain PGE2->Inflammation Pyrazole Pyrazole Compound Pyrazole->COX2 Inhibits

Figure 3: Inhibition of the COX-2 pathway by pyrazole compounds.

Troubleshooting and Field-Proven Insights

  • High Variability in Edema:

    • Cause: Inconsistent carrageenan injection site or volume; stress on animals.

    • Solution: Ensure all injections are made by a trained technician into the same sub-plantar location. Handle animals gently and allow for proper acclimatization to minimize stress-induced physiological changes.

  • Poor Compound Efficacy:

    • Cause: Poor solubility or bioavailability of the test compound; incorrect dosing time.

    • Solution: Characterize the physicochemical properties of your pyrazole compounds. Optimize the vehicle for better solubility/suspension. Conduct preliminary pharmacokinetic studies to determine the Tₘₐₓ and adjust the pre-treatment interval accordingly.

  • No Response to Positive Control:

    • Cause: Inactive carrageenan; improper preparation of control drug.

    • Solution: Always use a new batch of carrageenan and prepare the suspension fresh on the day of the experiment, ensuring it is well-vortexed before each injection. Verify the source and preparation of the positive control drug.

References

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  • Sharma, R., & Kumar, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S2), 8281-8289.

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  • Kumar, V., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Pharmacy Research, 6(7), 745-751.

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  • Ghorab, M. M., Al-Said, M. S., & Nissan, Y. M. (2016). Synthesis and biological evaluation of pyrazole chalcones and derived bipyrazoles as anti-inflammatory and antioxidant agents. Archiv der Pharmazie, 349(7), 539-550.

  • Shrestha, E., & Zahoor, I. (2023). Celecoxib. StatPearls.

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  • Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure.

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Authorea.

  • Shaughnessy, E. L., et al. (2019). Molecular mechanism of action responsible for carrageenan-induced inflammatory response. Journal of immunology, 202(1 Supplement), 137-23.

  • Gautam, R., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3201.

  • Fereidoni, M., et al. (2000). An accurate and simple method for measurement of paw edema. Journal of pharmacological and toxicological methods, 43(1), 11-14.

  • Nantel, F., et al. (1999). Distribution and regulation of cyclooxygenase-2 in carrageenan-induced inflammation. British journal of pharmacology, 128(4), 853-859.

  • Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 142(4), 658-668.

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  • Vinegar, R., et al. (1987). Pathway to carrageenan-induced inflammation in the hind limb of the rat. Federation proceedings, 46(1), 118-126.

  • Fereidoni, M., et al. (2000). An accurate and simple method for measurement of paw edema. ResearchGate.

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  • Ghorab, M. M., Al-Said, M. S., & Nissan, Y. M. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1461.

  • Rani, I., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Rasayan Journal of Chemistry, 23(1), 39-51.

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  • Hosseinzadeh, H., et al. (2015). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 47(3), 293-298.

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  • Kim, S. R., et al. (2014). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Journal of Inflammation Research, 7, 105-112.

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  • Khan, H., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 233.

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Application Notes & Protocols: A Tiered Strategy for Screening 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the characterization of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, with numerous examples demonstrating potent activity as kinase inhibitors and modulators of oncogenic and inflammatory pathways.[1][2] Given the structural features of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, it is hypothesized to possess bioactivity relevant to cell proliferation, inflammation, and apoptosis. This guide presents a tiered, logic-driven screening cascade, beginning with a broad assessment of cellular impact and progressing to specific mechanistic assays. We eschew a rigid template in favor of a workflow that builds a comprehensive biological profile of the compound, ensuring that each step informs the next. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices.

Introduction: The Rationale for a Tiered Screening Approach

The discovery of novel therapeutic agents requires a systematic and logical approach to screening. For a compound like 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, whose specific biological targets are not yet fully elucidated, a tiered screening strategy is paramount. This approach maximizes efficiency and minimizes resource expenditure by first identifying if the compound has any cellular effect (Primary Screening) before investing in more complex, target-specific investigations (Secondary Screening).

Our initial assay assesses the compound's impact on cell viability and proliferation.[3][4] This provides a fundamental measure of biological activity and establishes a critical therapeutic window, distinguishing targeted pharmacological effects from non-specific cytotoxicity.[5][6] If the compound demonstrates activity in this primary screen, we then proceed to secondary assays designed to probe plausible mechanisms of action suggested by the pyrazole scaffold's known biological activities, namely the modulation of inflammatory and apoptotic pathways.[1][2][7]

This document outlines detailed protocols for three key cell-based assays:

  • Primary Assay: A Resazurin-based Cell Viability Assay to determine cytotoxic or cytostatic effects.

  • Secondary Assay I: An NF-κB Luciferase Reporter Assay to screen for anti-inflammatory potential.

  • Secondary Assay II: A Caspase-Glo® 3/7 Assay to determine if cytotoxicity is mediated by apoptosis.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the screening cascade. Results from the primary assay dictate the progression to and interpretation of the secondary, mechanism-of-action assays.

Screening_Workflow cluster_0 Primary Screening cluster_1 Decision Point cluster_2 Secondary Screening: Mechanism of Action A Start: 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine B Protocol 1: Cell Viability Assay (e.g., Resazurin) A->B C Is IC50 < Threshold? B->C D Protocol 2: NF-κB Reporter Assay (Anti-inflammatory Potential) C->D  Yes E Protocol 3: Caspase 3/7 Assay (Apoptosis Induction) C->E  Yes F Compound is Inactive or Has Low Potency. Stop or Re-evaluate. C->F No G Synthesize Data: Build Compound Profile D->G E->G NFkB_Pathway cluster_cytoplasm cluster_nucleus Nucleus compound 1,4-Dimethyl-3-phenyl- 1H-pyrazol-5-amine ikk IKK Complex compound->ikk Potential Inhibition Point tnfa TNF-α receptor TNFR tnfa->receptor receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) proteasome Proteasome ikb->proteasome Degraded by nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocates nucleus Nucleus gene Luciferase Reporter Gene luminescence Luminescence (Signal) gene->luminescence nfkb_n->gene Binds & Activates

Caption: Canonical NF-κB signaling pathway leading to reporter gene expression.

Protocol 2: NF-κB Luciferase Reporter Assay

Materials:

  • HEK293T cell line stably expressing an NF-κB-luciferase reporter construct.

  • Complete growth medium.

  • Test Compound, Vehicle (DMSO), and a known NF-κB inhibitor (e.g., BAY 11-7082) as a Positive Control.

  • Recombinant Human TNF-α (stimulant).

  • 96-well white, clear-bottom plates.

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed 2 x 10⁴ reporter cells per well in 100 µL of medium in a 96-well white plate. Incubate overnight.

  • Compound Treatment (Pre-incubation):

    • Prepare serial dilutions of the Test Compound and controls.

    • Replace the medium with 100 µL of the compound dilutions.

    • Incubate for 1 hour. Rationale: Pre-incubation allows the compound to enter the cells and engage its target before pathway stimulation.

  • Pathway Stimulation:

    • Prepare TNF-α in serum-free medium at 2x the final desired concentration (e.g., 20 ng/mL for a 10 ng/mL final).

    • Add 100 µL of 2x TNF-α to all wells except the "Unstimulated Control" wells. Add 100 µL of serum-free medium to the unstimulated wells.

    • The final volume is now 200 µL.

  • Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate the plate and luciferase reagent to room temperature.

    • Add 100 µL of luciferase reagent to each well.

    • Mix on an orbital shaker for 5 minutes to ensure cell lysis.

    • Measure luminescence using a plate reader.

  • Counter-Screen (Crucial): Run a parallel plate as described in Protocol 1 to confirm that any observed decrease in luminescence is not due to cytotoxicity at the tested concentrations.

Data Analysis:

  • Subtract the average "Unstimulated Control" luminescence from all other readings.

  • Normalize the data by setting the average "Stimulated + Vehicle" luminescence as 100% pathway activity.

  • Plot % Inhibition against compound concentration to determine the IC50 for NF-κB inhibition.

Assay 2: Apoptosis Induction via Caspase 3/7 Activation

Scientific Rationale: Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a primary goal of many cancer therapies. [8]A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. [9]These enzymes cleave numerous cellular substrates, leading to the morphological hallmarks of apoptosis. [10]The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate. When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal that is proportional to caspase activity. [9][11]

Apoptosis_Pathway compound 1,4-Dimethyl-3-phenyl- 1H-pyrazol-5-amine cell_stress Cellular Stress (e.g., DNA Damage) compound->cell_stress Induces mito Mitochondria cell_stress->mito cyto_c Cytochrome c (release) mito->cyto_c apoptosome Apoptosome cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Initiator Caspase-9 casp9->apoptosome casp37 Effector Caspases 3 & 7 (Inactive) apoptosome->casp37 Activates casp37_active Caspases 3 & 7 (ACTIVE) casp37->casp37_active substrate DEVD-Aminoluciferin (Assay Substrate) casp37_active->substrate Cleaves apoptosis Apoptosis casp37_active->apoptosis Cleaves Substrates luminescence Luminescence (Signal) substrate->luminescence

Caption: Intrinsic apoptosis pathway leading to Caspase 3/7 activation.

Protocol 3: Caspase-Glo® 3/7 Assay

Materials:

  • HeLa or A549 cell line.

  • Complete growth medium.

  • Test Compound, Vehicle (DMSO), and a known apoptosis inducer (e.g., Staurosporine) as a Positive Control.

  • 96-well white, clear-bottom plates.

  • Caspase-Glo® 3/7 Reagent.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 1 to seed cells and treat them with a dose-response of the Test Compound and controls in a 96-well white plate.

  • Incubation:

    • Incubate for a shorter period, typically 18-24 hours.

    • Rationale: Caspase activation is an earlier event in apoptosis than the loss of metabolic activity measured in the resazurin assay. [8]3. Signal Detection:

    • Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (from wells with medium only) from all readings.

  • Data can be presented as Fold-Change in luminescence relative to the vehicle-treated control cells. Fold Change = (RLU_Sample / RLU_VehicleControl).

  • Plot the Fold-Change in caspase activity against the compound concentration to generate a dose-response curve and calculate the EC50 (half-maximal effective concentration for activation).

Synthesizing the Results: Building a Compound Profile

By integrating the data from this tiered assay approach, a preliminary but comprehensive profile of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine can be constructed.

  • Scenario 1: No effect on Viability. The compound is likely inactive under the tested conditions or may have targets not related to cell survival or inflammation.

  • Scenario 2: Decreased Viability (Low IC50) + Increased Caspase 3/7 Activity. This is a strong indication that the compound is a pro-apoptotic agent, a desirable profile for an anti-cancer drug candidate.

  • Scenario 3: Decreased Viability (High IC50) + Potent Inhibition of NF-κB (Low IC50). This profile suggests the compound is a specific inhibitor of the NF-κB pathway at concentrations that are not cytotoxic. This is a promising profile for an anti-inflammatory drug candidate.

  • Scenario 4: Decreased Viability + No Caspase 3/7 Activity. This suggests the compound may be inducing cell death through a non-apoptotic mechanism (e.g., necrosis) or may be primarily cytostatic. Further assays would be required to distinguish these possibilities. This structured, multi-assay approach provides a robust framework for the initial characterization of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, enabling informed decisions for subsequent stages of drug discovery and development.

References

  • Kwofie, S. K., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Retrieved from [Link]

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Application Note: High-Throughput Screening of Pyrazole Libraries for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Pyrazoles in Kinase Drug Discovery

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.

Within the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a "privileged structure."[5][6] This is due to its synthetic tractability and its ability to form key interactions within the ATP-binding site of kinases.[6][7][8] The pyrazole ring can act as a versatile building block, allowing for the creation of diverse chemical libraries with the potential to yield potent and selective kinase inhibitors.[5][9] This application note provides a comprehensive guide to the high-throughput screening (HTS) of pyrazole libraries for the identification of novel kinase inhibitors, detailing field-proven insights and robust protocols.

The Kinase Screening Cascade: A Strategic Approach

A successful kinase inhibitor discovery campaign relies on a multi-step screening cascade designed to efficiently identify and validate promising compounds. This process begins with a broad primary screen of a pyrazole library against the kinase of interest, followed by a series of increasingly stringent secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Cellular & Functional Validation Primary_Screen High-Throughput Screening (HTS) (e.g., ADP-Glo, TR-FRET) Hit_Identification Initial Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Large pyrazole library Hit_Confirmation Resynthesis & Purity Analysis Hit_Identification->Hit_Confirmation Dose_Response IC50 Determination Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., FP, different detection) Dose_Response->Orthogonal_Assay Selectivity_Profiling Kinase Selectivity Panel Orthogonal_Assay->Selectivity_Profiling Cell_Based_Assay Cellular Target Engagement (e.g., NanoBRET) Selectivity_Profiling->Cell_Based_Assay Downstream_Signaling Phosphorylation Assays (e.g., Western Blot, ELISA) Cell_Based_Assay->Downstream_Signaling Cell_Proliferation Cell Viability/Proliferation Assay Downstream_Signaling->Cell_Proliferation Lead_Optimization Lead Optimization (SAR Studies) Cell_Proliferation->Lead_Optimization Lead Series Identification

Figure 1: A representative workflow for the high-throughput screening and validation of pyrazole-based kinase inhibitors.

Part 1: Designing the Primary High-Throughput Screen

The primary screen is the first critical step in identifying potential kinase inhibitors from a large pyrazole library.[10] The choice of assay technology is paramount and should be guided by factors such as robustness, sensitivity, cost, and throughput.

Choosing the Right Assay Technology

Several homogeneous, "mix-and-read" assay formats are well-suited for HTS of kinase inhibitors. These assays typically measure either the consumption of ATP or the generation of ADP, or the phosphorylation of a substrate.

Assay TechnologyPrincipleAdvantagesDisadvantages
ADP-Glo™ Luminescence-based detection of ADP produced.[11][12]Universal for all kinases, high sensitivity, robust.[13]Two-step addition, potential for luciferase inhibitors.[14]
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore upon substrate phosphorylation.[15]Homogeneous, sensitive, ratiometric measurement reduces interference.Requires specific antibodies and labeled substrates, potential for compound autofluorescence.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled substrate upon binding to a larger molecule (e.g., an antibody that recognizes the phosphorylated substrate).Homogeneous, cost-effective.Lower dynamic range, sensitive to compound fluorescence.

For a primary screen of a novel pyrazole library, the ADP-Glo™ Kinase Assay is an excellent choice due to its universality, as it measures the common product of all kinase reactions, ADP.[11][16] This eliminates the need for substrate-specific antibodies required by other methods.

Protocol: Primary HTS using ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Solution: Prepare a 2X ATP solution in kinase buffer at a concentration equal to the Km of the kinase for ATP.

  • Kinase-Substrate Solution: Prepare a 2X solution of the kinase and its substrate in kinase buffer.

  • Compound Plates: Prepare plates with the pyrazole library compounds serially diluted in DMSO, then further diluted in kinase buffer.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[17]

2. Kinase Reaction:

  • Add 2.5 µL of the pyrazole compound solution or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.

  • Add 2.5 µL of the 2X Kinase-Substrate solution to initiate the reaction.

  • Add 5 µL of the 2X ATP solution.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

3. ADP Detection:

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

  • Incubate at room temperature for 40 minutes.[12]

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[12]

  • Measure the luminescence using a plate reader.

Data Analysis and Quality Control

A crucial aspect of HTS is ensuring the quality and reliability of the data. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, providing a measure of assay quality.[18][19]

Z'-factor Calculation: [20][21] Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

  • μp = mean of the positive control

  • σp = standard deviation of the positive control

  • μn = mean of the negative control

  • σn = standard deviation of the negative control

Z'-factor ValueAssay Quality
> 0.5Excellent assay[21][22]
0 to 0.5Marginal assay[21]
< 0Unsuitable for screening[21]

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[22]

Part 2: Hit Confirmation and Secondary Assays

Compounds that show significant inhibition in the primary screen (hits) must undergo a rigorous confirmation and validation process.[23][24]

Hit Confirmation and IC₅₀ Determination

The first step is to re-test the initial hits, preferably from a freshly synthesized or purified sample, to rule out false positives.[23] Confirmed hits are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀), a measure of their potency.[25] This involves testing the compound over a range of concentrations and fitting the data to a sigmoidal dose-response curve.[26][27]

Orthogonal Assays

To ensure that the observed activity is not an artifact of the primary assay technology, it is essential to confirm hits in an orthogonal assay that utilizes a different detection method. For example, if the primary screen used ADP-Glo™, a TR-FRET or FP-based assay could be used for confirmation. This helps to eliminate compounds that may interfere with the luciferase enzyme in the ADP-Glo™ assay.[14]

Protocol: TR-FRET Kinase Assay for Hit Confirmation

This protocol outlines a general procedure for a TR-FRET based kinase assay.

1. Reagents:

  • Kinase and Biotinylated Substrate: Prepare a solution containing the kinase and its biotinylated substrate.

  • ATP Solution: Prepare an ATP solution at the desired concentration.

  • Confirmed Hit Compounds: Prepare serial dilutions of the confirmed pyrazole hits.

  • Detection Reagents: A terbium-labeled anti-phospho-substrate antibody (donor) and streptavidin-labeled acceptor fluorophore.

2. Kinase Reaction:

  • Dispense the compound dilutions into a 384-well plate.

  • Add the kinase and biotinylated substrate solution.

  • Initiate the reaction by adding the ATP solution.

  • Incubate at room temperature for the optimized reaction time.

3. Detection:

  • Add a stop/detection solution containing EDTA and the TR-FRET detection reagents.[15]

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (donor and acceptor). The TR-FRET signal is typically expressed as the ratio of the acceptor to donor fluorescence.[15]

Part 3: Lead Characterization and Cellular Validation

Promising hits that have been confirmed and show good potency need to be further characterized to assess their potential as drug candidates.

Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is selectivity. Many kinases share a high degree of similarity in their ATP-binding sites, which can lead to off-target effects.[28] Therefore, it is crucial to profile the most promising pyrazole compounds against a panel of other kinases to determine their selectivity profile.[29] A highly selective inhibitor is generally more desirable as it is likely to have fewer side effects.

Cell-Based Assays: Moving to a Physiological Context

While biochemical assays are essential for initial screening, it is crucial to evaluate compound activity in a more physiologically relevant cellular context.[28][30] Cell-based assays can provide valuable information on:

  • Cellular Permeability: Does the compound get into the cell?

  • Target Engagement: Does the compound bind to the target kinase within the cell?[31]

  • Downstream Signaling: Does the compound inhibit the kinase's activity in a cellular pathway?[3]

  • Cellular Potency: What is the effect on cell proliferation or viability?[31]

Common cell-based assays include NanoBRET™ for target engagement, Western blotting or ELISA for measuring the phosphorylation of downstream substrates, and cell proliferation assays (e.g., MTT or CellTiter-Glo®).[3][31]

G cluster_0 Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., SRC, ABL) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation (ATP -> ADP) Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream_Signaling Downstream Signaling Cascade Phospho_Substrate->Downstream_Signaling Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Inhibition

Figure 2: A simplified representation of a kinase signaling pathway and the inhibitory action of a pyrazole-based compound.

Structure-Activity Relationship (SAR) Studies

The data generated from the various assays are used to build a structure-activity relationship (SAR).[32][33][34] SAR studies involve systematically modifying the chemical structure of the pyrazole hits and assessing the impact on their potency, selectivity, and cellular activity.[9] This iterative process is crucial for optimizing the lead compounds and developing a candidate drug with the desired pharmacological properties.

Conclusion

The high-throughput screening of pyrazole libraries is a powerful strategy for the discovery of novel kinase inhibitors. A well-designed screening cascade, incorporating robust primary assays, orthogonal hit confirmation, and comprehensive cellular characterization, is essential for success. The insights gained from these studies, particularly the establishment of a clear SAR, will guide the medicinal chemistry efforts to develop potent, selective, and cell-active kinase inhibitors with therapeutic potential.

References

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  • Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]

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  • ResearchGate. (n.d.). Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. Retrieved from [Link]

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  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

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  • ACS Publications. (n.d.). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Retrieved from [Link]

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  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]

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  • MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

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  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • American Association for Cancer Research. (2005, May 1). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, a representative pyrazole derivative, in the investigation of its potential anticancer properties in various cancer cell lines. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the compound's efficacy and mechanism of action.

Introduction: The Promise of Pyrazole Derivatives in Oncology

The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities.[1][2] Numerous pyrazole derivatives have been synthesized and evaluated for a wide range of pharmacological properties, including anti-inflammatory, antibacterial, and notably, anticancer effects.[3][4][5] Several pyrazole-based compounds have advanced into clinical trials and have been approved as anticancer drugs, highlighting the therapeutic potential of this chemical class.[2][3] These compounds are known to exert their anticancer effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[6][7][8]

This guide will focus on a specific, yet representative, pyrazole derivative, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine , as a case study for outlining a robust preclinical evaluation pipeline in cancer cell lines. The protocols and methodologies described herein are broadly applicable to the study of other novel pyrazole compounds.

Hypothesized Mechanism of Action

Based on the known activities of other pyrazole derivatives, we can hypothesize that 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine may exert its anticancer effects by inducing apoptosis (programmed cell death) and promoting cell cycle arrest. A potential signaling pathway is illustrated below.

G cluster_0 Cellular Response to 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Compound 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS p53 ↑ p53 Compound->p53 Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p21 ↑ p21 p53->p21 CDK2 ↓ CDK2 p21->CDK2 CellCycleArrest G1/S Phase Cell Cycle Arrest CDK2->CellCycleArrest

Caption: Hypothesized signaling pathway for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the in vitro evaluation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]

G cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate overnight A->B C 3. Treat with compound at various concentrations B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize formazan crystals F->G H 8. Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, A549, HepG2) and perform a cell count.[10][11]

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).[12]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.1088
50.8568
100.6048
250.3528
500.1512
  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Clonogenic Assay

The clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.[13][14] It is the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[13][15][16]

Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a low and precise number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the compound.[16][17]

    • Allow the cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine for a defined period (e.g., 24 hours).

    • After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation:

    • Incubate the plates for 1-3 weeks at 37°C in a 5% CO2 incubator, allowing colonies to form.[15] A colony is typically defined as a cluster of at least 50 cells.[13][14][15]

  • Fixation and Staining:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution of 6% glutaraldehyde or a 1:7 mixture of acetic acid and methanol for 5-10 minutes.[13][16]

    • Stain the colonies with 0.5% crystal violet solution for 2 hours.[13][15]

    • Carefully wash the plates with water and allow them to air dry.[15]

Data Analysis:

  • Count the number of colonies in each well.

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to assess the compound's long-term effect on cell survival.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.[18] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[19][20]

G cluster_workflow Apoptosis Assay Workflow A 1. Treat cells with the compound B 2. Harvest cells A->B C 3. Wash with PBS B->C D 4. Resuspend in Annexin V binding buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide D->E F 6. Incubate in the dark E->F G 7. Analyze by flow cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine at the desired concentrations for the specified time.[21]

    • Harvest both adherent and floating cells.[20][21]

    • Wash the cells with cold PBS.[20][21]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.[21][22]

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[20][21]

    • Incubate the cells for 15 minutes at room temperature in the dark.[21][22]

  • Flow Cytometry Analysis:

    • Add 1X binding buffer to each tube.[21]

    • Analyze the cells by flow cytometry within one hour.[21]

Data Analysis:

QuadrantAnnexin VPropidium IodideCell Population
Lower Left--Viable Cells
Lower Right+-Early Apoptotic Cells
Upper Right++Late Apoptotic/Necrotic Cells
Upper Left-+Necrotic Cells
  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[23][24] It can be used to investigate the effect of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine on the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspase-3, p53, p21, CDK2).[23]

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compound, then wash with ice-cold PBS.[25]

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21][25]

    • Centrifuge the lysates to pellet cell debris.[21][24]

    • Determine the protein concentration of the supernatant using a BCA assay.[21][24]

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples with Laemmli sample buffer and heat them.[26]

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26][27]

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[26][27]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[24][27]

    • Wash the membrane with TBST.[24][26]

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24][27]

    • Wash the membrane again with TBST.[24][26]

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.[21]

    • Visualize the protein bands using a chemiluminescence imaging system.[21]

Data Analysis:

  • Perform densitometry analysis to quantify the protein band intensities.

  • Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH) to compare the protein levels between different treatment groups.

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine and other novel pyrazole derivatives for their potential as anticancer agents. By systematically assessing cell viability, long-term survival, induction of apoptosis, and effects on key signaling proteins, researchers can gain valuable insights into the compound's efficacy and mechanism of action. These studies are a critical first step in the drug discovery pipeline and can help identify promising lead compounds for further preclinical and clinical development.

References

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  • Gomez, L. G., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7724. [Link]

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  • Gherghel, S., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]

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Application Notes and Protocols for the Investigation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health challenge.[1][2][3] A key pathological feature of these disorders is the progressive loss of neuronal structure and function, often accompanied by chronic neuroinflammation and the aggregation of misfolded proteins.[3] In the quest for effective therapeutics, heterocyclic compounds have emerged as a promising area of research, with the pyrazole scaffold being of particular interest.[4][5][6] Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[7][8]

This application note provides a comprehensive guide for researchers investigating the therapeutic potential of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine , a compound structurally related to 4-aminoantipyrine, in the context of neurodegenerative diseases. While direct research on this specific molecule is emerging, its pyrazole core suggests plausible mechanisms of action that warrant investigation. Derivatives of 4-aminoantipyrine have been noted for their analgesic, anti-inflammatory, and antimicrobial activities.[9][10][11][12][13] Furthermore, some have been identified as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the pathology of Alzheimer's disease.[14]

This document will guide researchers through a series of robust in vitro protocols to explore the neuroprotective, anti-inflammatory, and anti-aggregation properties of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. The experimental designs are grounded in established methodologies for neurodegenerative disease research, enabling the generation of reliable and reproducible data.

Hypothesized Mechanisms of Action

Based on the known bioactivities of related pyrazole and 4-aminoantipyrine derivatives, we can hypothesize several potential mechanisms through which 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine may exert therapeutic effects in neurodegenerative models. These include:

  • Inhibition of Cholinesterase Enzymes: Like other 4-aminoantipyrine derivatives, the compound may inhibit acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), thereby increasing acetylcholine levels in the brain, a key strategy in Alzheimer's disease treatment.[14][15]

  • Modulation of Neuroinflammation: The pyrazole scaffold is associated with anti-inflammatory properties.[8][16][17] The compound may suppress the activation of microglia, the brain's resident immune cells, and reduce the production of pro-inflammatory cytokines.

  • Inhibition of Protein Aggregation: The planar structure of the pyrazole ring could allow for π–π stacking interactions with the peptide backbones of amyloid-beta (Aβ) or alpha-synuclein, potentially interfering with their aggregation into toxic oligomers and fibrils.[2]

  • Antioxidant Activity: Many pyrazole derivatives possess antioxidant properties, which could help mitigate the oxidative stress that is a common feature of neurodegenerative diseases.[8]

The following protocols are designed to systematically investigate these hypotheses.

Experimental Workflows

A logical progression of experiments is crucial for a thorough investigation. The following workflow is recommended:

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Neuroprotection & Anti-inflammatory Assays cluster_2 Phase 3: Anti-Aggregation & Mechanistic Studies Cytotoxicity Assay Cytotoxicity Assay Neuroprotection Assay Neuroprotection Assay Cytotoxicity Assay->Neuroprotection Assay Determine non-toxic concentrations Cholinesterase Inhibition Assay Cholinesterase Inhibition Assay Cholinesterase Inhibition Assay->Neuroprotection Assay Anti-inflammatory Assay Anti-inflammatory Assay Neuroprotection Assay->Anti-inflammatory Assay Amyloid-Beta Aggregation Assay Amyloid-Beta Aggregation Assay Anti-inflammatory Assay->Amyloid-Beta Aggregation Assay Western Blot Analysis Western Blot Analysis Amyloid-Beta Aggregation Assay->Western Blot Analysis Investigate signaling pathways

Caption: Recommended experimental workflow for investigating 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

Detailed Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects against Oxidative Stress

Principle: This assay evaluates the ability of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine to protect neuronal cells from oxidative stress-induced cell death, a common pathological event in neurodegenerative diseases. The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for this purpose.[18]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Prepare various concentrations of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine in cell culture medium. Treat the cells with the compound for 24 hours. Include a vehicle control (DMSO).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours. Maintain a set of untreated control cells and cells treated only with the compound.

  • MTT Assay for Cell Viability:

    • Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results as a dose-response curve to determine the EC₅₀ of the compound's neuroprotective effect.

Treatment GroupPurpose
Untreated ControlBaseline cell viability (100%)
H₂O₂ OnlyMaximum oxidative stress-induced cell death
Compound OnlyAssess cytotoxicity of the compound
Compound + H₂O₂Evaluate neuroprotective effect of the compound
Protocol 2: Evaluation of Anti-Inflammatory Activity in Microglial Cells

Principle: This protocol assesses the ability of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine to suppress the inflammatory response in microglial cells, which are key players in neuroinflammation.[19] Lipopolysaccharide (LPS) is used to induce an inflammatory response in the BV-2 microglial cell line.[16][20]

Materials:

  • BV-2 murine microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

  • Lipopolysaccharide (LPS)

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. Quantify NO levels using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the collected cell culture supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in compound-treated cells to the LPS-only treated cells. Calculate the IC₅₀ for the inhibition of each inflammatory mediator.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Pathway NF-κB Signaling Pathway TLR4->NFkB_Pathway Proinflammatory_Genes Transcription of Pro-inflammatory Genes NFkB_Pathway->Proinflammatory_Genes Compound 1,4-Dimethyl-3-phenyl- 1H-pyrazol-5-amine Compound->NFkB_Pathway Inhibition

Caption: Proposed anti-inflammatory mechanism of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

Protocol 3: Thioflavin T (ThT) Assay for Inhibition of Amyloid-Beta (Aβ) Aggregation

Principle: This assay monitors the formation of Aβ fibrils in vitro using the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid fibrils.[21][22] This allows for the evaluation of the inhibitory potential of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine on Aβ aggregation.

Materials:

  • Synthetic Amyloid-Beta (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Glycine-NaOH buffer (pH 8.5)

  • 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

  • Black 96-well plates with a clear bottom

Procedure:

  • Aβ Peptide Preparation:

    • Dissolve Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP to form a peptide film. Store at -80°C.

    • Immediately before use, dissolve the peptide film in DMSO to a stock concentration of 5 mM and then dilute to the final working concentration in the reaction buffer.

  • Aggregation Reaction:

    • In a black 96-well plate, set up the reaction mixture containing Aβ(1-42) (e.g., 10 µM), ThT (e.g., 20 µM), and various concentrations of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine in Glycine-NaOH buffer.

    • Include a control reaction with Aβ(1-42) and a vehicle control.

  • Fluorescence Monitoring:

    • Incubate the plate at 37°C with continuous shaking in a plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 10 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • Analyze the lag time and the maximum fluorescence intensity to determine the effect of the compound on Aβ aggregation kinetics.

ParameterDescription
Lag TimeTime taken to initiate fibril formation
Maximum FluorescenceCorrelates with the total amount of fibrils formed

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the initial preclinical evaluation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine as a potential therapeutic agent for neurodegenerative diseases. By systematically assessing its neuroprotective, anti-inflammatory, and anti-aggregation properties, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Positive results from these in vitro studies would provide a strong rationale for further investigation in more complex cellular and in vivo models of neurodegeneration. The versatility of the pyrazole scaffold suggests that 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine and its derivatives represent a promising avenue for the development of novel therapies to combat these devastating disorders.

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Formulation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine for In Vivo Preclinical Studies: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The progression of a novel chemical entity (NCE) from discovery to preclinical evaluation is critically dependent on the development of a stable and effective formulation that ensures consistent drug exposure in animal models. This guide provides a comprehensive framework for the formulation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, a representative small molecule with physicochemical characteristics suggestive of poor aqueous solubility. We present a systematic approach beginning with essential pre-formulation characterization to determine key properties like solubility and stability. Based on these findings, a decision-making workflow is outlined to select the most appropriate formulation strategy, ranging from simple solutions to co-solvent systems and suspensions. Detailed, step-by-step protocols for preparing these formulations are provided, emphasizing the rationale behind the choice of excipients and methodologies. This document serves as a practical guide for researchers to develop robust formulations for pyrazole-class compounds and other poorly soluble NCEs, thereby enabling reliable and reproducible in vivo pharmacokinetic and efficacy studies.

Introduction: The Formulation Challenge

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is a small molecule featuring a pyrazole core. The pyrazole nucleus is a common scaffold in medicinal chemistry, known for its metabolic stability.[1] However, the presence of dimethyl and phenyl groups suggests the compound is likely lipophilic and possesses low aqueous solubility, a characteristic of up to 90% of new drug candidates in the development pipeline.[2] Poor solubility presents a major hurdle for in vivo studies, as it can lead to low and erratic bioavailability, complicating the interpretation of toxicology and efficacy data.[3]

The primary goal of preclinical formulation is not to create a final commercial product, but to develop a simple, safe, and reproducible vehicle that maximizes drug exposure for safety and efficacy testing.[2] This guide provides a logical workflow to characterize 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine and develop a suitable formulation for oral or parenteral administration in rodent models.

Pre-formulation Assessment: Characterizing Your Compound

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential.[3][4] This pre-formulation stage is the foundation for selecting a rational formulation strategy.

Essential Physicochemical Characterization

The first step is to determine the fundamental properties of the active pharmaceutical ingredient (API).

Protocol 1: Aqueous and Solvent Solubility Screening

  • Preparation: Prepare saturated solutions of the compound in a panel of pharmaceutically relevant vehicles.

  • Procedure:

    • Add an excess amount of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine (e.g., 10 mg) to 1 mL of each vehicle in separate glass vials.

    • Agitate the vials at a controlled temperature (e.g., 25°C and 37°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Interpretation: The results will classify the compound's solubility and guide the initial formulation approach.

VehicleExpected Solubility Profile for a Lipophilic CompoundPurpose in Screening
Purified WaterVery Poor (<0.1 mg/mL)Baseline aqueous solubility.
pH 4.5 Acetate BufferPoorSimulates gastric environment; assesses pH-dependent solubility for an amine.
pH 7.4 Phosphate Buffered Saline (PBS)Very PoorSimulates physiological pH.
Polyethylene Glycol 400 (PEG 400)Good to ExcellentA common, safe co-solvent for increasing solubility of lipophilic compounds.[5]
Propylene Glycol (PG)Moderate to GoodAnother widely used co-solvent.[6]
5% Tween® 80 in WaterModerateA surfactant that can form micelles to encapsulate and solubilize the compound.[5]
Corn OilGood to ExcellentA lipid vehicle, useful for oral administration and assessing lipophilicity.[7]
Solid-State Characterization

Understanding the solid form (crystalline vs. amorphous) is crucial as it impacts solubility and stability.[8]

  • Polarized Light Microscopy (PLM): Provides a quick visual assessment of crystallinity. Crystalline materials will appear birefringent (brightly lit) under cross-polarized light.

  • Differential Scanning Calorimetry (DSC): Determines the melting point and purity of a crystalline solid. A sharp endotherm indicates a pure, crystalline substance.

  • X-Ray Powder Diffraction (XRPD): Provides a definitive fingerprint of the crystalline lattice structure.

Formulation Strategy Selection Workflow

The data gathered during pre-formulation dictates the formulation strategy. The following decision tree illustrates a logical progression from the simplest to more complex systems.

G cluster_0 start Start: Pre-formulation Data solubility Aqueous Solubility @ pH 7.4 > Target Dose? start->solubility cosolvent Solubility in Co-solvents (e.g., PEG400) Sufficient? solubility->cosolvent No sol_form Formulate as Aqueous Solution (e.g., in Saline or PBS) solubility->sol_form  Yes suspension Can a Stable Suspension Be Formed? cosolvent->suspension No cosol_form Formulate as Co-solvent System (e.g., PEG400/Water) cosolvent->cosol_form  Yes susp_form Formulate as Suspension (e.g., with Tween 80/MC) suspension->susp_form  Yes advanced Consider Advanced Formulations (e.g., Lipid-based, Nanoparticles) suspension->advanced No caption Fig 1. Decision tree for formulation strategy selection.

Fig 1. Decision tree for formulation strategy selection.

Detailed Formulation Protocols

The following protocols are designed for a target dose concentration of 1-10 mg/mL, suitable for typical rodent studies. All preparations should be performed in a sterile environment using aseptic techniques, especially for parenteral routes.[9]

Protocol 2: Co-solvent Formulation for Parenteral or Oral Administration

This approach is often the first choice for poorly soluble compounds when a true solution is required.[4]

  • Rationale: Co-solvents like PEG 400 disrupt the hydrogen bonding network of water, reducing its polarity and allowing for the solubilization of lipophilic molecules. A small amount of a surfactant like Tween® 80 or Solutol® HS 15 can prevent precipitation upon dilution in the bloodstream.

  • Components:

    • 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine (API)

    • PEG 400 (Solvent)

    • Tween® 80 (Surfactant/Wetting Agent)

    • Sterile Saline (0.9% NaCl) (Diluent)

Step-by-Step Methodology (To prepare 10 mL of a 5 mg/mL solution):

  • Weigh API: Accurately weigh 50 mg of the API into a sterile 15 mL conical tube.

  • Add Solvents:

    • Add 2.0 mL of PEG 400 to the API.

    • Add 0.5 mL of Tween® 80.

  • Dissolution: Vortex the mixture vigorously for 2-5 minutes until the API is fully dissolved. Gentle warming in a 37-40°C water bath can be used to aid dissolution if necessary. Visually inspect to ensure no solid particles remain.

  • Dilution: Slowly add 7.5 mL of sterile saline to the mixture while vortexing to bring the total volume to 10 mL. The final solution should be clear.

  • Final QC: Before administration, visually inspect the solution for any signs of precipitation or crystallization.

Final Vehicle Composition: 20% PEG 400 / 5% Tween® 80 / 75% Saline (v/v/v)

Protocol 3: Aqueous Suspension for Oral Gavage

If the required dose cannot be achieved in a solution, a suspension is a viable alternative for oral administration.[3]

  • Rationale: A suspending agent (like methylcellulose) increases the viscosity of the vehicle, slowing down the sedimentation of drug particles.[10] A wetting agent (like Tween® 80) is crucial to ensure that the hydrophobic drug particles are uniformly dispersed in the aqueous medium.[10]

  • Components:

    • 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine (API)

    • Tween® 80 (Wetting Agent)

    • 0.5% Methylcellulose in Purified Water (Suspending Vehicle)

Step-by-Step Methodology (To prepare 10 mL of a 10 mg/mL suspension):

  • Weigh API: Accurately weigh 100 mg of the API into a glass mortar. If particle size is large, gently triturate with the pestle to create a fine powder.

  • Wetting: Add a small volume (approx. 200 µL) of 10% Tween® 80 solution and triturate with the pestle to form a uniform, smooth paste. This step is critical to prevent particle agglomeration.

  • Add Vehicle: Gradually add the 0.5% methylcellulose vehicle in small portions while continuously triturating to ensure uniform dispersion.

  • Transfer and Adjust Volume: Transfer the contents to a sterile 15 mL conical tube. Rinse the mortar and pestle with additional vehicle to ensure a complete transfer. Adjust the final volume to 10 mL.

  • Homogenization: Vortex the suspension for 5-10 minutes. For improved uniformity, sonication can be applied.

  • Final QC: The final product should be a milky, uniform suspension. It must be continuously stirred or vortexed immediately before each animal is dosed to ensure dose accuracy.

Administration Route and Volume Considerations

The choice of administration route depends on the study's objective (e.g., assessing oral bioavailability vs. direct systemic exposure). The selected formulation must be compatible with the intended route.[11]

RouteMax Volume (Adult Mouse)Needle GaugeKey Considerations & Rationale
Oral (PO) < 10 mL/kg20-22 G gavage needleIdeal for assessing oral absorption. Suspensions are acceptable. Avoids first-pass metabolism compared to some other routes.[9][12]
Intraperitoneal (IP) < 10 mL/kg25-27 GRapid absorption, but can cause irritation. The vehicle must be sterile and non-irritating. Avoids first-pass metabolism.[9][13]
Intravenous (IV) < 5 mL/kg (slow bolus)27-30 GProvides 100% bioavailability. The formulation MUST be a clear solution, free of particles, to prevent embolism.[13][14]
Subcutaneous (SC) < 5 mL/kg25-27 GSlower absorption compared to IP or IV. Good for sustained exposure. The vehicle must be sterile and isotonic.[13]

Quality Control and Stability

A prepared formulation should be considered a critical reagent and requires quality control.[15]

  • Visual Inspection: Always check for clarity (solutions) or uniformity (suspensions) before dosing.

  • pH Measurement: Ensure the pH is within a physiologically tolerable range (typically 4-9 for parenteral routes).

  • Short-Term Stability: For a new formulation, it is crucial to assess its stability over the expected duration of use (e.g., 4-8 hours at room temperature). This can be done by visual inspection and analytical measurement of the API concentration over time. About 50% of drugs can fail at the preclinical stage due to stability issues.[2]

Overall Workflow Summary

The entire process from receiving the compound to administering a validated formulation follows a clear, logical path.

G cluster_0 api Receive API: 1,4-Dimethyl-3-phenyl- 1H-pyrazol-5-amine preform Step 1: Pre-formulation - Solubility Screening - Solid-State Analysis api->preform strategy Step 2: Strategy Selection - Use Decision Tree (Fig 1) preform->strategy protocol Step 3: Protocol Execution - Prepare Solution or Suspension strategy->protocol qc Step 4: Quality Control - Visual, pH, Stability protocol->qc admin Step 5: In Vivo Administration - Select Route (PO, IV, etc.) - Dose Animals qc->admin caption Fig 2. Overall formulation development and execution workflow.

Fig 2. Overall formulation development and execution workflow.

References

  • Shweta, S. et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Shafiq, S. et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery. Available at: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available at: [Link]

  • Pouton, C.W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Parhi, R. et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Office of the Vice President for Research. Available at: [Link]

  • Boston University. (2021). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Available at: [Link]

  • Verma, S. et al. (2012). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. Available at: [Link]

  • Kavanagh, O. (2022). Common Injection Routes in Mice. Addgene Blog. Available at: [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. Available at: [Link]

  • SGS. (n.d.). Preclinical Formulation Development. SGS Life Sciences. Available at: [Link]

  • Turner, P.V. et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. Available at: [Link]

  • Al-Tel, T.H. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Olatunji, I. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • RJPTSimLab. (n.d.). Study of different routes of drugs administration in mice & rats. RJPTSimLab. Available at: [Link]

  • Pharmlabs. (n.d.). Excipients. Pharmlabs. Available at: [Link]

  • Challener, C.A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • Apte, S.P. & Ugwu, S.O. (2003). Emerging Excipients in Parenteral Medications. Pharmaceutical Technology. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance yield, purity, and reproducibility.

Introduction: The Synthetic Challenge

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is a substituted 5-aminopyrazole, a class of heterocyclic compounds with significant applications in the pharmaceutical and agrochemical industries.[1][2] The most direct and versatile synthetic route involves the cyclocondensation reaction between a β-ketonitrile (benzoylacetonitrile) and a substituted hydrazine.[1][2][3] While conceptually straightforward, this synthesis is prone to challenges including low yields, formation of regioisomeric impurities, and difficulties in purification. This document serves as a field-guide to navigate these common experimental hurdles.

The primary synthetic pathway discussed involves two key stages:

  • Cyclocondensation: Reaction of benzoylacetonitrile with methylhydrazine to form the 1-methyl-3-phenyl-1H-pyrazol-5-amine intermediate.

  • N-Alkylation: Subsequent methylation of the pyrazole ring at the N4 position.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.

Problem Area 1: Low Reaction Yield or Failure

Q1: My reaction has a very low yield (<30%) or fails to produce any desired product. What are the primary factors to investigate?

A1: Low or no yield is a common issue that typically points to problems with reagents, reaction conditions, or the reaction mechanism itself.

  • Reagent Quality: Hydrazine derivatives are susceptible to degradation. Methylhydrazine, in particular, can be oxidized by air. Always use freshly opened or distilled methylhydrazine. The purity of your benzoylacetonitrile is also critical; impurities can lead to significant side reactions.

  • Suboptimal Temperature: The initial condensation to form the hydrazone intermediate is often exothermic, but the subsequent intramolecular cyclization requires energy. If the temperature is too low, the cyclization may not proceed efficiently. Conversely, excessively high temperatures can promote the formation of tarry byproducts.[4] Consider a stepwise heating profile: initial reaction at room temperature followed by gentle reflux.

  • Incorrect pH: The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid) to facilitate the initial hydrazone formation.[5] However, strongly acidic conditions can lead to hydrolysis of the nitrile group or unwanted side reactions. The pH should be weakly acidic.

  • Solvent Choice: The solvent must be able to dissolve the starting materials and be stable at the reaction temperature. Ethanol or methanol are common choices as they facilitate the reaction and allow for reflux conditions.[1][2]

ParameterRecommended ActionRationale
Reagents Use high-purity benzoylacetonitrile and freshly distilled methylhydrazine.Prevents side reactions and ensures the availability of active reagents.
Temperature Monitor temperature closely. Start at room temp, then reflux gently (e.g., 60-80°C in Ethanol).Balances the energy requirement for cyclization against the risk of thermal degradation.
Catalyst Add a catalytic amount (2-3 drops) of glacial acetic acid.Acid catalysis promotes the initial nucleophilic attack and dehydration to form the hydrazone intermediate.[5]
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Prevents the oxidation of methylhydrazine, a common cause of reaction failure.[4]
Problem Area 2: Product Purity and Side Reactions

Q2: My final product is contaminated with a significant impurity that is difficult to separate. What could it be and how can I prevent its formation?

A2: The most common impurity in this type of synthesis is a regioisomer. Other possibilities include unreacted starting materials or byproducts from side reactions.

  • Regioisomer Formation: When using methylhydrazine with an unsymmetrical β-dicarbonyl equivalent like benzoylacetonitrile, the reaction can potentially yield two different pyrazole isomers. The primary amine of methylhydrazine is the more nucleophilic center and will typically attack the more electrophilic carbonyl carbon first, leading to the desired 5-amino product after cyclization.[6] However, reaction conditions can influence this selectivity.

  • Incomplete N-Alkylation: If you are performing a subsequent N-methylation step, incomplete reaction will leave the precursor (1-methyl-3-phenyl-1H-pyrazol-5-amine) in your final product.

  • Side Reactions: At elevated temperatures, polymeric or tar-like substances can form, significantly complicating purification.[4]

Troubleshooting Strategy for Purity Issues

G start Impure Product Obtained check_nmr Analyze by ¹H NMR / LC-MS start->check_nmr isomer Isomeric Impurity Detected? check_nmr->isomer unreacted Unreacted Starting Material? isomer->unreacted No solve_isomer Control Reaction Temperature Ensure Weakly Acidic pH isomer->solve_isomer Yes other Other Byproducts? unreacted->other No solve_unreacted Increase Reaction Time Or Use Slight Excess of Hydrazine unreacted->solve_unreacted Yes solve_other Lower Reflux Temperature Use Inert Atmosphere other->solve_other Yes purify Optimize Purification: - Column Chromatography - Recrystallization other->purify No solve_isomer->purify solve_unreacted->purify solve_other->purify G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization & Tautomerization start Benzoylacetonitrile + Methylhydrazine intermediate Hydrazone Intermediate start->intermediate Nucleophilic Attack - H₂O cyclization Intramolecular Cyclization intermediate->cyclization product 5-Amino-1-methyl- 3-phenyl-1H-pyrazole cyclization->product Tautomerization

Sources

Addressing regioselectivity issues in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Addressing Regioselectivity Issues in Pyrazole Synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis, with a specific focus on the persistent challenge of regioselectivity.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a fundamental and widely used method. However, when employing unsymmetrical 1,3-dicarbonyls, the reaction can lead to a mixture of two distinct regioisomers, complicating purification and reducing the yield of the desired product.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you control the regiochemical outcome of your pyrazole synthesis.

Frequently Asked Questions (FAQs)
Q1: What is "regioselectivity" in the context of pyrazole synthesis and why is it a concern?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, specifically the Knorr synthesis, reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can result in two different pyrazole regioisomers.[2][3] This happens because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the nucleophilic attack on one of the two different carbonyl groups of the dicarbonyl compound.[2] The formation of an isomeric mixture presents significant downstream challenges, including difficult separation processes and a lower overall yield of the target molecule, which is a critical issue in drug development and manufacturing.

Q2: What are the primary factors that influence which regioisomer is formed?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups (EWGs) can activate an adjacent carbonyl group, making it a more favorable site for nucleophilic attack.[1][2]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile, thereby directing the reaction to the less sterically hindered carbonyl group.[1][2]

  • Reaction Conditions: This is often the most influential and tunable factor. Parameters such as solvent, temperature, and pH can dramatically shift the isomeric ratio.[2][4] For instance, acidic conditions can alter the relative nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[2]

Q3: I'm observing a mixture of regioisomers. What is the first troubleshooting step I should take?

A3: The most impactful initial step is often to modify the reaction solvent. Traditional solvents like ethanol can sometimes lead to poor regioselectivity.[5] Switching to fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been demonstrated to dramatically increase the regioselectivity in favor of a single isomer.[5] These solvents are non-nucleophilic and can influence the reaction pathway by not competing with the hydrazine in attacking the more reactive carbonyl group.[5]

Troubleshooting Guide: Controlling Regioselectivity

This section provides detailed solutions to common problems encountered during pyrazole synthesis from unsymmetrical 1,3-dicarbonyls and substituted hydrazines.

Issue 1: Poor Regioselectivity in Standard Ethanolic Conditions

Scenario: You are reacting 1-phenyl-1,3-butanedione with methylhydrazine in ethanol and obtaining a nearly 1:1 mixture of 1,3-dimethyl-5-phenylpyrazole and 1,5-dimethyl-3-phenylpyrazole.

Causality: In ethanol, the nucleophilicity of the two nitrogen atoms of methylhydrazine is similar, and the reactivity of the two carbonyl groups of the dicarbonyl is not sufficiently differentiated. Ethanol, being a protic solvent, can also participate in hydrogen bonding and potentially form hemiacetals, further complicating the reaction pathway.[5]

Troubleshooting Protocol:

  • Solvent Modification: The most effective strategy is to change the solvent. Fluorinated alcohols are excellent choices due to their unique properties that promote regioselectivity.

  • pH Adjustment: The pH of the reaction medium can significantly influence the outcome. Under acidic conditions, the more basic nitrogen of the hydrazine is protonated, which can alter the site of initial attack.

Experimental Protocol: Solvent Screening for Improved Regioselectivity

  • Setup: Prepare three separate reaction vessels. In each, dissolve 1-phenyl-1,3-butanedione (1.0 eq) in the respective solvent (Ethanol, TFE, or HFIP) at room temperature.

  • Reagent Addition: Add methylhydrazine (1.1 eq) to each vessel while stirring.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Analysis: After completion, quench the reactions and analyze the crude product mixture by ¹H NMR or Gas Chromatography (GC) to determine the ratio of the two regioisomers.

Expected Outcomes (Comparative Data):

SolventTypical Regioisomeric Ratio (A:B)Reference
Ethanol (EtOH)~ 1:1.3[5]
2,2,2-Trifluoroethanol (TFE)~ 85:15[5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)> 97:3[5]

Note: Ratios are illustrative and can vary based on specific substrates.

Mechanism Visualization:

G cluster_0 Troubleshooting Workflow start Poor Regioselectivity Observed solvent Modify Solvent System (e.g., EtOH -> TFE/HFIP) start->solvent Primary Strategy analysis Analyze Isomeric Ratio (NMR, GC, LC-MS) solvent->analysis ph Adjust Reaction pH (Acidic vs. Neutral) structural Modify Substrates (Steric/Electronic Tuning) ph->structural ph->analysis analysis->ph If Improvement Needed end Optimized Regioselective Synthesis analysis->end If Successful

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Unpredictable Selectivity with Arylhydrazines

Scenario: You are reacting an unsymmetrical β-ketoester with phenylhydrazine and the major regioisomer is not the one predicted by simple steric arguments.

Causality: With arylhydrazines, the electronic effects are more complex. The two nitrogen atoms have different nucleophilicities. The internal nitrogen (Nα) is part of the aniline system and is less nucleophilic due to resonance delocalization, while the terminal nitrogen (Nβ) is more nucleophilic. However, the initial attack of the more nucleophilic Nβ can be reversible, and the thermodynamically more stable product may arise from the initial attack of the less nucleophilic Nα. The reaction outcome is often a result of kinetic versus thermodynamic control.

Troubleshooting Protocol:

  • Temperature Control: Lowering the reaction temperature can favor the kinetically controlled product, which often results from the attack of the more nucleophilic terminal nitrogen. Conversely, higher temperatures may allow for equilibration and favor the thermodynamically more stable isomer.

  • Catalyst Choice: The use of an acid catalyst can protonate the more basic terminal nitrogen, reducing its nucleophilicity and promoting attack from the internal nitrogen. Conversely, in neutral or slightly basic media, the terminal nitrogen's higher nucleophilicity will dominate.

Mechanism Visualization: Arylhydrazine Reactivity

G cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway Arylhydrazine Aryl-NH-NH2 Nα (less nucleophilic) Nβ (more nucleophilic) Dicarbonyl R1-C(=O)-CH2-C(=O)-R2 Arylhydrazine:n2->Dicarbonyl Initial Attack (Favored at low temp) Arylhydrazine:n1->Dicarbonyl Attack leading to stable intermediate KineticProduct Kinetic Product (Often from Nβ attack) Dicarbonyl->KineticProduct ThermoProduct Thermodynamic Product (Often more stable isomer) Dicarbonyl->ThermoProduct

Caption: Kinetic vs. Thermodynamic control in arylhydrazine reactions.

Advanced Strategies for Regiocontrol

For particularly challenging substrates, more advanced synthetic strategies may be required.

Use of Blocking or Directing Groups

Introducing a bulky substituent on the 1,3-dicarbonyl compound can effectively block one of the carbonyl groups, forcing the hydrazine to attack the other, less hindered site. This steric directing effect can be a powerful tool for achieving high regioselectivity.

Catalytic Methods

Recent research has focused on the development of catalysts that can control the regioselectivity of pyrazole synthesis. These include both metal-based and organocatalytic systems that can selectively activate one carbonyl group over the other or modulate the nucleophilicity of the hydrazine.[6][7] For example, iron-catalyzed routes have shown promise in the regioselective synthesis of substituted pyrazoles.[6]

Conclusion

Achieving high regioselectivity in pyrazole synthesis is a multifaceted challenge that requires a careful consideration of substrate electronics, sterics, and reaction conditions. By systematically troubleshooting, with a primary focus on solvent and pH optimization, researchers can significantly improve the outcome of their reactions. For more recalcitrant cases, advanced strategies such as substrate modification and the use of modern catalytic methods offer powerful alternatives. This guide serves as a starting point for rationally addressing and solving the common regioselectivity issues encountered in this vital area of synthetic chemistry.

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  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. ChemRxiv. [Link]

  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. ACS Publications. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Knorr Pyrazole Synthesis. Nankai University. [Link]

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Stability of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common questions regarding the stability of this compound under various experimental conditions. The information herein is synthesized from established chemical principles and data on related pyrazole derivatives to ensure scientific integrity and practical utility.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine?

A1: For optimal long-term stability, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine should be stored in a cool, dry, and dark environment.[1] The container must be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[2][3][4][5] For extended storage periods, maintaining a temperature between 2-8°C is recommended.[1] To further mitigate the risk of oxidative degradation, storing the compound under an inert atmosphere, such as nitrogen or argon, is a best practice.[1]

Q2: What are the primary known incompatibilities for this compound?

A2: 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is generally stable but should be considered incompatible with strong oxidizing agents, strong acids, strong bases, and acid chlorides.[1] Contact with these substances can lead to vigorous reactions and significant degradation of the compound.

Q3: What are the likely degradation pathways for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine?

A3: Based on the chemical structure, which includes an amine functional group and a pyrazole ring, the primary degradation pathways are anticipated to be oxidation and hydrolysis. The amine group is susceptible to oxidation, and the pyrazole ring can also undergo oxidative degradation.[1] Hydrolysis may occur under strongly acidic or basic conditions, potentially leading to ring opening or other structural changes. Photodegradation upon exposure to light is also a possibility.

Q4: How can I assess the stability of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine in my specific experimental setup?

A4: A forced degradation study is the most effective way to determine the intrinsic stability of the molecule and identify potential degradation products.[6][7] This involves subjecting the compound to a variety of stress conditions that are more severe than standard storage or experimental conditions.[7] A stability-indicating analytical method, typically high-performance liquid chromatography (HPLC), should be developed and validated to separate and quantify the parent compound from any degradants.[1][6]

Troubleshooting Guide: Common Stability-Related Issues

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected peaks in chromatogram after sample preparation. Degradation of the compound due to inappropriate solvent, pH, or temperature.1. Solvent Selection: Ensure the chosen solvent is inert and does not react with the compound. Avoid highly acidic or basic media unless required by the experimental design. 2. pH Control: If working with aqueous solutions, buffer the solution to a pH where the compound is most stable. 3. Temperature Management: Prepare samples at room temperature or below, if possible. Avoid prolonged exposure to heat.
Loss of compound potency over time in a formulated solution. Oxidative degradation or hydrolysis.1. Inert Atmosphere: Purge the solution and the headspace of the storage container with an inert gas (e.g., nitrogen, argon). 2. Antioxidants: Consider the addition of a suitable antioxidant if compatible with the downstream application. 3. pH Optimization: Adjust the pH of the formulation to a range that minimizes hydrolysis.
Discoloration of the solid compound or solution. Oxidation or formation of colored degradation products.1. Storage: Verify that the compound is stored under the recommended conditions (cool, dry, dark, tightly sealed). 2. Purity Check: Re-analyze the purity of the compound to identify and quantify any degradation products. 3. Light Protection: Store solutions in amber vials or protect them from light.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a molecule and for the development of stability-indicating analytical methods.[6][7][8] The following are generalized protocols for subjecting 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine to various stress conditions. The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Expose to Oxidation Oxidative Degradation (e.g., 3% H2O2) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose to Photo Photolytic Stress (e.g., UV/Vis light) Prep->Photo Expose to Neutralize Neutralize (if necessary) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Dilute Dilute to working concentration Neutralize->Dilute HPLC Analyze by validated stability-indicating HPLC method Dilute->HPLC

Caption: General workflow for forced degradation studies.

Step-by-Step Methodologies

1. Acidic Hydrolysis:

  • Dissolve 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine in a suitable solvent and add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at a controlled temperature (e.g., 60°C) and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).[8]

  • At each time point, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute to the target concentration for analysis.

2. Basic Hydrolysis:

  • Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M sodium hydroxide.

  • Incubate at a controlled temperature (e.g., 60°C) and sample at various time points.[8]

  • Neutralize the collected samples with 0.1 M hydrochloric acid before dilution and analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature and monitor for degradation at specified intervals.

  • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite) before analysis.

4. Thermal Degradation:

  • Expose the solid compound to elevated temperatures (e.g., 60-80°C) in a stability chamber.

  • For solutions, incubate at a specified temperature in a controlled environment.

  • Sample at different time points, dissolve the solid in a suitable solvent if necessary, and analyze.

5. Photolytic Degradation:

  • Expose the compound (both in solid state and in solution) to a combination of UV and visible light in a photostability chamber.

  • A control sample should be wrapped in aluminum foil to exclude light.

  • Analyze the samples at appropriate time intervals.

Logical Relationship for Stability Assessment

Stability_Assessment_Logic cluster_input Inputs cluster_process Process cluster_output Outputs cluster_application Application Compound 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Forced_Deg Forced Degradation Study Compound->Forced_Deg Conditions Experimental Conditions (pH, Temp, Light, Oxidants) Conditions->Forced_Deg Deg_Path Identify Degradation Pathways Forced_Deg->Deg_Path Deg_Prod Characterize Degradation Products Forced_Deg->Deg_Prod Stab_Method Develop Stability-Indicating Method Forced_Deg->Stab_Method Formulation Informed Formulation Development Deg_Path->Formulation Storage Define Storage & Handling Deg_Path->Storage Deg_Prod->Formulation Deg_Prod->Storage Stab_Method->Formulation Stab_Method->Storage

Caption: Logical flow for assessing compound stability.

References

  • Enamine. Safety Data Sheet - 1-PRODUCT AND COMPANY IDENTIFICATION 2.
  • Fisher Scientific. (2015-02-10).
  • CymitQuimica. (2024-12-19).
  • Fisher Scientific. (2023-08-24). SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine.
  • Fisher Scientific.
  • Stability Indicating Forced Degrad
  • MedCrave online. (2016-12-14).
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • ResearchGate. Forced degradation studies of Brexpiprazole | Download Scientific Diagram.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PMC - PubMed Central.
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. Organic & Biomolecular Chemistry (RSC Publishing).
  • PubChem. 1,4-Dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 12847949.
  • Chemchart. 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6).
  • PubMed. (2025-01-09).
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • ChemicalBook. (2025-09-16). 1,3-Dimethyl-1H-pyrazol-5-amine | 3524-32-1.
  • Chemical Synthesis Database. (2025-05-20). 1,3-dimethyl-4-(5-phenylpentyl)-1H-pyrazol-5-amine.
  • Benchchem. Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage.
  • NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • ResearchGate. Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending | Request PDF.
  • EU Pesticides D

Sources

Preventing degradation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound in solution. By understanding its stability profile, you can ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, and what are its common applications?

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is a substituted aminopyrazole. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities.[1] Aminopyrazoles, in particular, serve as valuable precursors and frameworks for the development of therapeutic agents targeting various conditions, including cancer and inflammatory diseases.[1]

Q2: What are the primary causes of degradation for this compound in solution?

Based on the chemistry of aminopyrazoles, the primary degradation pathways for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine in solution are anticipated to be:

  • Oxidation: The exocyclic amino group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored impurities, including azo-dimers.[2]

  • pH-Dependent Hydrolysis: While the core pyrazole ring is generally stable, extreme pH conditions (highly acidic or alkaline) can potentially lead to the degradation of the compound or its substituents over time. The stability of pyrazole derivatives has been shown to be pH-dependent.

  • Photodegradation: Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy to initiate photochemical reactions, leading to isomerization or decomposition.

  • Thermal Degradation: Elevated temperatures can increase the rate of all degradation pathways, particularly oxidation. In some cases, high temperatures can lead to the thermal decomposition of the pyrazole ring itself.[3][4]

Q3: What are the initial signs of degradation in my solution?

The most common initial indicator of degradation, particularly oxidative degradation, is a change in the color of the solution. A freshly prepared solution of an aminopyrazole is often colorless or pale yellow. The development of a yellow, orange, red, or brown hue suggests the formation of chromophoric degradation products, such as azo compounds.[2][5] Additionally, the appearance of precipitates may indicate the formation of less soluble degradation products. For quantitative assessment, a change in the chromatographic profile (e.g., new peaks in an HPLC analysis) is a definitive sign of degradation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on chemical principles.

Issue 1: My solution of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine turns yellow/brown shortly after preparation.

  • Question: I dissolved the compound in an organic solvent (e.g., ethanol, methanol, or DMSO), and it quickly developed a distinct color. What is happening, and how can I prevent it?

  • Answer: This is a classic sign of oxidative degradation. The primary amino group on the pyrazole ring is likely being oxidized by dissolved atmospheric oxygen. This process can be exacerbated by exposure to ambient light and room temperature.

    Root Cause Analysis and Prevention Workflow

    start Solution Discoloration (Yellow/Brown) cause1 Oxidation by Atmospheric O₂ start->cause1 Primary Cause cause2 Photocatalysis start->cause2 Exacerbating Factor cause3 Thermal Acceleration start->cause3 Exacerbating Factor solution1 Work Under Inert Atmosphere (N₂ or Ar) cause1->solution1 solution2 Use Degassed Solvents cause1->solution2 solution3 Protect from Light (Amber Vials) cause2->solution3 solution4 Store at Low Temperature (2-8°C or -20°C) cause3->solution4 result Stable Solution solution1->result solution2->result solution3->result solution4->result

    Caption: Workflow to diagnose and prevent oxidative degradation.

    Solutions:

    • Inert Atmosphere: Prepare your solutions in a glove box or under a gentle stream of an inert gas like nitrogen or argon. This displaces oxygen from the headspace of your container.

    • Degassed Solvents: Before use, degas your solvents by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Light Protection: Use amber glass vials or wrap your containers in aluminum foil to protect the solution from light.[6]

    • Low Temperature: Prepare and store your solutions at low temperatures (2-8°C for short-term storage, -20°C or -80°C for long-term storage).

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but this should be carefully evaluated for compatibility with your downstream experiments.

Issue 2: I observe new peaks in my HPLC chromatogram after storing the solution for a few days, even at 4°C.

  • Question: My initial purity analysis by HPLC was excellent, but after storing the solution in the refrigerator, I see a decrease in the main peak area and the emergence of new, smaller peaks. What could be the cause?

  • Answer: This indicates a slower degradation process that is not completely halted by refrigeration. The likely culprits are a combination of slow oxidation and potential pH-related instability, especially if you are using a buffered aqueous solution.

    Troubleshooting & Optimization Steps:

    • Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Lower-grade solvents can contain impurities (e.g., peroxides in ethers or aldehydes in methanol) that can react with your compound.

    • pH of the Solution: The stability of pyrazole derivatives can be highly pH-dependent.[7] If you are using an aqueous or buffered solution, the pH may not be optimal for the stability of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. It is advisable to perform a pH stability screen.

    • Container Material: Ensure your storage containers are made of an inert material like borosilicate glass or polypropylene. Avoid materials that could leach contaminants.

    • Headspace Minimization: When storing solutions, try to minimize the volume of air (headspace) in the vial. You can do this by using smaller vials or by overlaying the solution with an inert gas before sealing.

    Recommended Solvents for Stock Solutions

SolventSuitabilityConsiderations
DMSO Excellent Hygroscopic; freeze-thaw cycles should be minimized. Store at -20°C.
DMF Good Can be a reagent in some reactions; ensure high purity.[8] Store at -20°C.
Ethanol/Methanol Fair to Good Protic nature may influence stability. Use fresh, high-purity solvents. Store at -20°C. Degas before use.
Aqueous Buffers Variable Highly dependent on pH. A stability study is required. Prone to microbial growth if not sterile.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol is designed to minimize degradation during the preparation and short-term storage of a stock solution.

Materials:

  • 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine (solid)

  • High-purity, anhydrous DMSO (or other suitable solvent)

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber glass vials with PTFE-lined caps

Procedure:

  • Inert Environment: Perform all steps in a glove box or on a benchtop with a continuous, gentle flow of inert gas over the materials.

  • Solvent Degassing: Sparge the DMSO with the inert gas for at least 20 minutes to remove dissolved oxygen.

  • Weighing: Tare a sterile amber vial. Quickly weigh the desired amount of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine into the vial and record the mass.

  • Dissolution: Add the appropriate volume of degassed DMSO to the vial to achieve the desired concentration.

  • Mixing: Cap the vial tightly and vortex until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary, but avoid excessive heating.

  • Inert Overlay: Before final capping for storage, flush the headspace of the vial with the inert gas for 10-15 seconds.

  • Storage: Tightly seal the vial and wrap the cap junction with parafilm. Store at -20°C or -80°C for long-term stability.

Protocol 2: Basic Stability Assessment using HPLC

This protocol outlines a forced degradation study to understand the stability of your compound under various stress conditions.[9][10]

Objective: To identify the primary degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, appropriate vials for each stress condition. A "dark control" sample stored at 4°C should be included for comparison.

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.

    • Photodegradation: Expose a solution in a clear vial to a photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., D65/ID65 emission standard).[6]

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each stress condition. For the acid and base samples, neutralize them before analysis.

  • HPLC Analysis: Analyze all samples by a suitable reversed-phase HPLC method with UV detection. The method should be capable of separating the parent compound from any new peaks that appear.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound over time.

    • Observe the formation and increase of new peaks (degradation products).

    • Calculate the percentage of degradation for each condition.

Forced Degradation Analysis Workflow

start Prepare Stock Solution (1 mg/mL in ACN) stress Expose to Stress Conditions start->stress acid Acidic (0.1M HCl) stress->acid base Basic (0.1M NaOH) stress->base oxidative Oxidative (3% H₂O₂) stress->oxidative thermal Thermal (60°C) stress->thermal photo Photolytic (ICH Q1B) stress->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis result Identify Degradation Pathways & Validate Stability-Indicating Method analysis->result

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with this pyrazole derivative in biological assays. Inconsistent results can be a significant hurdle in preclinical research, and this resource provides a structured approach to identifying and resolving potential issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

Q1: What are the known biological activities of pyrazole derivatives like 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine?

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1] They are recognized as important pharmacophores in a variety of therapeutic agents.[2] Research has demonstrated their potential as antitumor, anti-inflammatory, antimicrobial, and anticancer agents.[1][3][4][5] The specific biological activity can be significantly influenced by the substituents on the pyrazole ring.[6]

Q2: What are the key physical and chemical properties of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine to be aware of?

Understanding the physicochemical properties of a small molecule is crucial for experimental design. While specific experimental data for this exact compound is limited, we can infer some properties from its structure and related pyrazole derivatives.

PropertyValue/InformationSource
Molecular FormulaC11H13N3[7]
Molecular Weight~223.70 g/mol [7]
AppearanceLikely a solid at room temperatureGeneral Knowledge
SolubilityPredicted to have low aqueous solubility.[8] Solvents like DMSO are commonly used for stock solutions.[9][10][8][9][10]
StabilityPyrazole derivatives are generally stable, but proper storage is crucial to prevent degradation.[10][11][10][11]
Q3: What are the best practices for preparing and storing stock solutions of this compound?

Proper preparation and storage of stock solutions are critical for ensuring the consistency and reproducibility of your results.[9][11]

  • Solvent Selection: High-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions of many small molecules due to its high solubilizing capacity.[9][12] However, always verify the compound's solubility from the supplier's technical data sheet if available.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your assay, keeping the final concentration typically below 0.5% to avoid solvent-induced toxicity.[10][12]

  • Dissolution: To ensure complete dissolution, you can gently warm the solution and vortex it.[13] Visually inspect the solution to ensure no precipitate is present.[13]

  • Aliquoting and Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation and concentration changes due to solvent evaporation.[10][12][13] Store aliquots at -20°C or -80°C for long-term stability.[10]

Section 2: Troubleshooting Guide for Inconsistent Assay Results

This section provides a structured, question-and-answer guide to systematically troubleshoot inconsistent results observed in biological assays with 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

Issue 1: High Variability in IC50/EC50 Values Between Experiments

Q: We are observing significant well-to-well and plate-to-plate variability in our dose-response curves. What are the likely causes and how can we address them?

Inconsistent potency values are a common challenge and can stem from several factors related to the compound, the assay system, or the experimental protocol.[14]

Potential Cause A: Compound Precipitation

Poor aqueous solubility is a frequent reason for the lack of activity or inconsistent results with small molecule inhibitors.[12] If the compound precipitates in the assay medium, its effective concentration will be much lower and more variable than intended.[11][12]

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation, which may appear as crystals or an amorphous film.

  • Solubility Assessment: Perform a kinetic solubility assay to determine the concentration at which the compound begins to precipitate in your specific assay buffer.

  • Adjust Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to maintain compound solubility and minimize solvent effects on cells.[10][12]

Workflow for Investigating Compound Precipitation

start Inconsistent IC50 Values Observed visual_inspection Visually Inspect Assay Wells for Precipitate start->visual_inspection solubility_assay Perform Kinetic Solubility Assay in Assay Buffer visual_inspection->solubility_assay Precipitate observed or suspected end_other Issue Persists: Investigate Other Causes visual_inspection->end_other No precipitate observed adjust_dmso Optimize Final DMSO Concentration (<0.5%) solubility_assay->adjust_dmso retest Re-run Dose-Response Experiment adjust_dmso->retest end_precipitate Issue Resolved retest->end_precipitate Consistent IC50s obtained retest->end_other Variability remains

Caption: Troubleshooting workflow for compound precipitation.

Potential Cause B: Assay-Related Variability

Inconsistencies in the experimental procedure can introduce significant variability.

Troubleshooting Steps:

  • Cell Seeding Density: Ensure a consistent cell seeding density across all wells and plates. Variations in cell number can significantly impact the assay readout.

  • Reagent Preparation and Addition: Prepare fresh reagents for each experiment and use calibrated pipettes for accurate liquid handling. Inconsistent reagent concentrations or addition volumes are common sources of error.

  • Incubation Times: Adhere strictly to the specified incubation times for all steps of the assay.

  • Plate Reader Settings: Optimize and standardize the settings on your microplate reader to ensure consistent measurements.[15]

Issue 2: Compound Appears Inactive or Shows Weak Activity

Q: Our experiments show that 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is inactive or has much lower potency than expected. What could be the reason?

A lack of observable effect can be due to issues with the compound itself, the experimental setup, or the biological system being used.[12]

Potential Cause A: Compound Integrity and Stability

The compound may have degraded due to improper storage or handling.

Troubleshooting Steps:

  • Source and Purity: Verify the source and purity of the compound. Whenever possible, obtain a certificate of analysis (CoA) from the supplier.[12]

  • Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations (e.g., correct temperature, protection from light and moisture).[11][12]

  • Stock Solution Age: Use freshly prepared stock solutions or aliquots that have not undergone multiple freeze-thaw cycles.[10][12]

Potential Cause B: Target Engagement and Mechanism of Action

The compound may not be interacting with its intended target in your specific experimental system.

Troubleshooting Steps:

  • Target Expression: Confirm that the target protein is expressed at sufficient levels in the cell line or biological system you are using.

  • On-Target vs. Off-Target Effects: To confirm that the observed phenotype is due to the intended on-target activity, consider using a structurally different inhibitor of the same target or performing a rescue experiment with a resistant mutant of the target protein.[14] It's important to be aware that some small molecules can have off-target effects that contribute to their observed activity.[16][17]

  • Signaling Pathway Activity: Ensure that the downstream signaling pathway you are measuring is active in your experimental model.

Decision Tree for Investigating Compound Inactivity

Caption: Systematic approach to troubleshooting compound inactivity.

Issue 3: Unexpected Cytotoxicity

Q: We are observing significant cell death at concentrations where we expect to see a specific biological effect. How can we differentiate between specific activity and general toxicity?

It is crucial to distinguish between on-target cytotoxic effects and non-specific toxicity.

Troubleshooting Steps:

  • Dose-Response for Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) over a wide range of concentrations to determine the compound's toxic concentration range.

  • Time-Course Experiment: Evaluate cytotoxicity at different time points to understand the kinetics of the toxic effect.

  • Control Compound: Include a structurally similar but biologically inactive control compound, if available, to assess if the observed toxicity is specific to the active molecule.

  • Cellular Respiration Assessment: In some cases, unexpected toxicity can be linked to off-target effects on mitochondrial respiration.[18] Specialized assays can be used to investigate this possibility.

Section 3: Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation.[19]

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine in high-purity, anhydrous DMSO.

  • Gently warm and vortex the solution to ensure complete dissolution.

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • For experiments, thaw an aliquot and prepare serial dilutions in the appropriate assay medium. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Kozlov, S. V. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
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Identifying and characterizing impurities in 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine samples

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the identification and characterization of impurities in 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this active pharmaceutical ingredient (API). Here, you will find expert guidance, troubleshooting protocols, and answers to frequently asked questions to ensure the quality, safety, and efficacy of your product.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I should expect in 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine samples?

A1: Impurities in 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine can be broadly categorized as organic, inorganic, and residual solvents.[1][2]

  • Organic Impurities: These are the most common and can originate from various sources.[1][2]

    • Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route. For pyrazole synthesis, this could include derivatives of β-diketones and hydrazine.[3][4]

    • By-products: Resulting from side reactions during the synthesis. The formation of regioisomers is a common issue in pyrazole synthesis.[1][5]

    • Degradation Products: Formed during manufacturing or storage due to factors like heat, light, oxidation, or hydrolysis.[1][6][7]

    • Reagents, Ligands, and Catalysts: Residual amounts of these materials used in the synthesis.[1]

  • Inorganic Impurities: These can include reagents, catalysts (e.g., residual metals), and inorganic salts.[1][8]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process.[1][2][8]

Q2: At what level do I need to report, identify, and qualify impurities according to regulatory guidelines?

A2: The International Council for Harmonisation (ICH) Q3A guidelines provide a framework for this.[1][9][10][11] The thresholds are based on the maximum daily dose of the drug substance.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold ≥ 0.05%≥ 0.03%
Identification Threshold ≥ 0.10%≥ 0.05%
Qualification Threshold ≥ 0.15%≥ 0.05%

This table summarizes the ICH Q3A thresholds for reporting, identifying, and qualifying impurities in new drug substances.[8][9]

Q3: Which analytical techniques are most suitable for impurity profiling of this compound?

A3: A multi-technique approach is often necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying non-volatile organic impurities.[2] A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities, including residual solvents and certain regioisomers.[2][5] The mass spectrometer provides structural information, aiding in identification.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities.[14][15][16][17][18] It provides detailed information about the molecular structure.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.[2][3][4][19]

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Issue: Poor resolution between the main peak and an impurity.

Root Cause Analysis and Solution Workflow:

Caption: HPLC resolution troubleshooting workflow.

Step-by-Step Protocol for HPLC Method Optimization:

  • Mobile Phase Adjustment: The selectivity of the separation is highly dependent on the mobile phase composition.

    • Rationale: Altering the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact the retention times of compounds with different polarities.

    • Action: Systematically vary the mobile phase composition. For complex mixtures, a gradient elution may be necessary to achieve adequate separation of all components.[20]

  • Column Selection: The choice of stationary phase is critical for achieving good resolution.

    • Rationale: Different stationary phases (e.g., C18, C8, Phenyl) offer different selectivities based on their interaction with the analytes.

    • Action: If resolution is still poor, consider a column with a different chemistry. For pyrazole derivatives, a C18 column is a good starting point, but a C8 or a phenyl column might provide better selectivity for certain impurities.[20]

  • Flow Rate Optimization: A lower flow rate can improve resolution.

    • Rationale: Reducing the flow rate increases the interaction time between the analytes and the stationary phase, allowing for better separation.[20]

    • Action: Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on resolution.

GC-MS Analysis for Volatile Impurities and Isomers

Issue: Co-elution of isomeric impurities.

Step-by-Step Protocol for GC-MS Method Optimization:

  • Column Selection: The choice of the GC column is paramount for separating isomers.

    • Rationale: A column with a suitable stationary phase and dimensions (length, diameter, film thickness) is crucial. For pyrazole isomers, a mid-polarity column like a DB-5ms or equivalent is often a good choice.[5]

    • Action: If co-elution persists, consider a column with a different polarity or a longer column to increase the number of theoretical plates.

  • Oven Temperature Program: The temperature gradient plays a key role in separation.

    • Rationale: A slower temperature ramp rate can improve the separation of closely eluting compounds.

    • Action: Start with a standard temperature program (e.g., initial 80°C hold, then ramp to a final temperature). If necessary, decrease the ramp rate or add isothermal holds at critical temperatures.[5]

  • Injector and Detector Parameters: Proper settings are essential for accurate analysis.

    • Rationale: The injector temperature should be high enough to ensure complete volatilization without causing thermal degradation. The MS source and quadrupole temperatures also need to be optimized.

    • Action: Set the injector temperature to around 250°C.[5] Optimize MS parameters based on the manufacturer's recommendations and the specific compounds being analyzed.

Typical GC-MS Conditions for Pyrazole Analysis:

ParameterValue
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent[5]
Injector Temperature 250 °C[5]
Injection Mode Split (e.g., 20:1)[5]
Carrier Gas Helium at a constant flow of 1.2 mL/min[5]
Oven Program Initial 80°C, hold for 2 min, then ramp as needed[5]
Structural Elucidation of Unknown Impurities by NMR

Issue: An unknown impurity is detected above the identification threshold.

Workflow for Impurity Identification:

Caption: Workflow for unknown impurity identification.

Step-by-Step Protocol for NMR Analysis:

  • Isolation: The first step is to isolate a sufficient quantity of the impurity for analysis.

    • Rationale: A pure sample is required for unambiguous spectral interpretation.

    • Action: Use preparative HPLC or Supercritical Fluid Chromatography (SFC) to isolate the impurity.

  • 1D NMR (¹H and ¹³C): These experiments provide the initial structural information.

    • Rationale: ¹H NMR gives information about the number of different types of protons and their neighboring protons. ¹³C NMR provides information about the carbon framework of the molecule.[4][17]

    • Action: Acquire high-quality ¹H and ¹³C NMR spectra.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms.

    • Rationale:

      • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

    • Action: Acquire these 2D NMR spectra to piece together the molecular structure.[14]

  • Structure Proposal and Confirmation: Based on all the spectroscopic data, propose a structure for the impurity.

    • Rationale: The combined data from NMR and MS should allow for a confident structural assignment.

    • Action: If possible, confirm the proposed structure by synthesizing the compound and comparing its analytical data to that of the isolated impurity.

Forced Degradation Studies

To understand the potential degradation pathways and to develop a stability-indicating analytical method, forced degradation studies are essential.[6][7][21][22] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing.[6][7]

Typical Forced Degradation Conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature[23]
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperature[23]
Oxidation 3% H₂O₂ at room temperature[23]
Thermal Degradation Dry heat (e.g., 80-100°C)[23]
Photodegradation Exposure to light according to ICH Q1B guidelines

Rationale: Forced degradation studies help in identifying likely degradation products, understanding the intrinsic stability of the molecule, and demonstrating the specificity of the analytical method.[6]

References

  • GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Identification and structure elucidation by NMR spectroscopy.
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
  • Separation of 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
  • Forced Degrad
  • Forced Degrad
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Identification and Determination of Impurities in a New Therapeutic Agent for F
  • Forced Degradation Studies.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times.
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Technical Support Center: HPLC Analysis of Pyrazolinone Deriv

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Validation & Comparative

Validation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine as a Selective Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Kinase Inhibitor Selectivity

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most critical classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies, but a significant challenge remains: achieving selectivity.[1][2] Due to the highly conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit off-target effects, leading to toxicity and unforeseen biological consequences.[3] Therefore, rigorous validation of a novel inhibitor's selectivity is paramount to its development as a reliable research tool or a therapeutic candidate.[1][2]

This guide provides a comprehensive framework for the validation of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine , a novel compound featuring the pyrazole scaffold. The pyrazole ring is a privileged structure in medicinal chemistry, known to be a core component of numerous potent kinase inhibitors.[4][5][6] We will present a hypothetical yet representative performance profile for this compound and compare it against established selective inhibitors for key kinase families often targeted by pyrazole derivatives: Aurora kinases, Cyclin-Dependent Kinases (CDKs), and c-Jun N-terminal Kinases (JNKs).[7][8][9][10]

Compound Profile: 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

For the purpose of this guide, we will assume that initial screening has suggested that 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine exhibits primary inhibitory activity against Aurora Kinase A. The following sections will detail the experimental journey to validate this activity and, crucially, to determine its selectivity across the broader kinome.

Comparative Analysis Against Established Selective Inhibitors

A critical aspect of validating a new kinase inhibitor is to benchmark its performance against well-characterized, highly selective compounds. This provides context for its potency and selectivity.

Compound Primary Target(s) Reported IC50 / Ki Key Features
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine (Hypothetical) Aurora A~15 nM (IC50)Novel pyrazole scaffold; initial data suggests good potency.
Alisertib (MLN8237) Aurora A1.2 nM (IC50)[11]Highly potent and selective Aurora A inhibitor, widely used as a benchmark.[11]
Barasertib (AZD1152) Aurora B0.37 nM (IC50)[11]A highly selective inhibitor of Aurora B, useful for distinguishing isoform-specific effects.[11]
Palbociclib (PD 0332991) CDK4/611 nM (CDK4), 16 nM (CDK6) (IC50)[12]A highly selective CDK4/6 inhibitor, approved for cancer therapy.[9]
SP600125 JNK1/2/3ATP-competitive inhibitor[7][]A widely used, though not perfectly selective, JNK inhibitor.[7][]
JNK-IN-8 JNK1/2/34.7 nM (JNK1), 18.7 nM (JNK2), 1 nM (JNK3) (IC50)[14]An irreversible inhibitor with high potency across JNK isoforms.[14]

Experimental Validation Workflow

The validation of a kinase inhibitor is a multi-step process, moving from initial biochemical assays to more complex cellular and kinome-wide profiling.

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Selectivity Profiling a In Vitro Kinase Assay (e.g., ADP-Glo) b Determine IC50 for Primary Target (e.g., Aurora A) a->b c NanoBRET™ Target Engagement Assay b->c Potency Confirmed d Confirm Intracellular Binding & Affinity c->d e KINOMEscan® Profiling (Single High Concentration) d->e Cellular Activity Confirmed f Identify Off-Targets e->f g KdELECT™ for Significant Hits f->g h Validated Selective Inhibitor g->h Selectivity Profile Established

Figure 1: Experimental workflow for kinase inhibitor validation.
Part 1: In Vitro Biochemical Potency and Selectivity

The initial step is to quantify the compound's inhibitory activity against the purified kinase enzyme.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[15][16]

  • Reagent Preparation: Prepare kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), ATP solution, and substrate solution. Serially dilute 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine in DMSO, followed by a dilution in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the diluted inhibitor or DMSO (vehicle control). Add the purified kinase (e.g., Aurora A) and incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase's substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 2: Cellular Target Engagement

Confirming that the inhibitor can bind to its target in the complex environment of a living cell is a crucial validation step.

Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay measures compound binding to a target protein in intact cells using bioluminescence resonance energy transfer (BRET).[17][18][19]

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., Aurora A) fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[20]

  • Assay Setup: Harvest the transfected cells and resuspend them in Opti-MEM. Add the cells to a white assay plate containing serial dilutions of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for the target kinase to the wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Substrate Addition and Reading: Add the NanoLuc® substrate and an extracellular NanoLuc® inhibitor. Immediately measure the donor (450 nm) and acceptor (610 nm) emission signals.[20]

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and engagement with the target. Plot the BRET ratio against the compound concentration to determine the cellular IC50.

G cluster_0 No Inhibitor cluster_1 With Inhibitor node1 NanoLuc-Kinase Fusion Fluorescent Tracer node2 BRET Signal (High) node1:f1->node2 Energy Transfer node3 NanoLuc-Kinase Fusion Inhibitor node4 BRET Signal (Low) node3:f1->node4 No Energy Transfer

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.
Part 3: Kinome-Wide Selectivity Profiling

To comprehensively assess selectivity, the inhibitor should be screened against a large panel of kinases.

Experimental Protocol: KINOMEscan® Competition Binding Assay

KINOMEscan® is a technology that measures the binding of a compound to a panel of kinases in a competition-based assay.[21][22][23]

  • Initial Screen (scanMAX Panel): Submit 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine for screening against a broad panel of kinases (e.g., over 480 kinases) at a single, high concentration (e.g., 1 or 10 µM).[21][22] The results are typically reported as a percentage of the control, where a lower percentage indicates stronger binding.

  • Identification of Off-Targets: Analyze the results to identify any kinases that show significant binding to the compound. A common threshold for a "hit" is >90% inhibition or a percent of control below 10.

  • Quantitative Analysis (KdELECT): For the primary target (Aurora A) and any significant off-targets identified in the initial screen, perform a quantitative dissociation constant (Kd) determination. This involves an 11-point dose-response curve to accurately measure the binding affinity.[21][24]

  • Data Visualization and Interpretation: The selectivity of the compound can be visualized using a dendrogram (TREEspot™) which maps the inhibited kinases onto the human kinome tree. A highly selective inhibitor will show a limited number of interaction points. Interpreting this data allows for a comprehensive understanding of the compound's selectivity profile and potential for off-target effects.[1][2]

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to validating a novel kinase inhibitor, using the hypothetical example of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. By combining quantitative in vitro biochemical assays, cell-based target engagement studies, and comprehensive kinome-wide profiling, researchers can build a robust data package to support the compound's utility as a selective chemical probe. The hypothetical data presented here would suggest that 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is a potent Aurora A inhibitor with a favorable selectivity profile, making it a promising candidate for further investigation into its biological effects and therapeutic potential.

References

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. (URL: [Link])

  • Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (URL: [Link])

  • Characterization of a highly selective inhibitor of the Aurora kinases. (URL: [Link])

  • Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy. (URL: [Link])

  • KINOMEscan® Kinase Screening & Profiling Services. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (URL: [Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (URL: [Link])

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (URL: [Link])

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. (URL: [Link])

  • Synthesis, kinase inhibition and anti-leukemic activities of diversely substituted indolopyrazolocarbazoles. (URL: [Link])

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (URL: [Link])

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. (URL: [Link])

  • KINOMEscan® Kinase Profiling Platform. (URL: [Link])

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (URL: [Link])

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  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (URL: [Link])

  • ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. (URL: [Link])

  • Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. (URL: [Link])

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

  • KINOMEscan Technology. (URL: [Link])

  • DiscoverX KINOMEscan® Kinase Assay Screening. (URL: [Link])

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  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (URL: [Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (URL: [Link])

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Comparing the efficacy of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine to other JNK inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the efficacy of novel kinase inhibitors requires a rigorous, multi-faceted approach. This guide provides a framework for researchers, scientists, and drug development professionals to evaluate the performance of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, a compound of interest, against other well-characterized c-Jun N-terminal kinase (JNK) inhibitors.

As a Senior Application Scientist, my objective is not merely to present data but to illuminate the scientific rationale behind the comparative process. We will treat 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine (hereafter referred to as "Compound X") as our test article and establish a series of benchmarks and protocols to comprehensively determine its efficacy and selectivity profile.

The JNK Signaling Pathway: A Critical Therapeutic Target

The c-Jun N-terminal kinases (JNKs) are a key subfamily of the mitogen-activated protein kinase (MAPK) family.[1][2] They act as crucial mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet (UV) irradiation, and oxidative stress.[3] The canonical JNK signaling cascade begins with the activation of upstream MAP kinase kinase kinases (MAP3Ks), which then phosphorylate and activate MAP kinase kinases (MKK4 and MKK7).[1] These MKKs, in turn, dually phosphorylate JNK on threonine and tyrosine residues within a conserved T-P-Y motif, leading to its activation.[4] Activated JNK translocates to the nucleus, where it phosphorylates a range of transcription factors, most notably c-Jun, thereby modulating gene expression involved in apoptosis, inflammation, and cell proliferation.[1][4]

Given its central role in these processes, dysregulated JNK signaling is implicated in numerous pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, making it a compelling target for therapeutic intervention.[2][5][6]

JNK_Signaling_Pathway Stress Environmental Stress (UV, Heat Shock, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1-4) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylates JNK JNK (JNK1/2/3) MKK4_7->JNK Phosphorylates (Thr-Pro-Tyr motif) cJun Transcription Factors (c-Jun, ATF2, etc.) JNK->cJun Phosphorylates Response Cellular Response (Apoptosis, Inflammation, Proliferation) cJun->Response Regulates Gene Expression

Caption: The canonical JNK signaling cascade.

Benchmarking Against Established JNK Inhibitors

To ascertain the efficacy of Compound X, it must be compared against a panel of established JNK inhibitors with diverse mechanisms and selectivity profiles. This provides essential context for any experimental results.

InhibitorTarget(s)MechanismIC₅₀ / Kᵢ ValuesSelectivity Highlights
Compound X JNK1/2/3 (Predicted)To Be DeterminedTo Be DeterminedTo Be Determined
SP600125 JNK1, JNK2, JNK3ATP-competitiveJNK1: 40 nM (IC₅₀)[7]JNK2: 40 nM (IC₅₀)[7]JNK3: 90 nM (IC₅₀)[7]>100-fold vs. ERK2, p38; also inhibits other kinases (e.g., Aurora kinase A, FLT3)[7][8]
TCS JNK 6o JNK1, JNK2, JNK3ATP-competitiveJNK1: 45 nM (IC₅₀), 2 nM (Kᵢ)[1][9]JNK2: 160 nM (IC₅₀), 4 nM (Kᵢ)[1][9]JNK3: 52 nM (Kᵢ)[9]>1000-fold selectivity over many other kinases, including ERK2 and p38.
BI-78D3 JNK1, JNK2, JNK3Competitive (JIP1 binding site)280 nM (IC₅₀)[1]>100-fold selectivity over p38α; no activity at mTOR or PI3K.[1][10]

Rationale for Selection:

  • SP600125: A widely used, first-generation pan-JNK inhibitor. It serves as a classic benchmark, though its off-target effects are well-documented, making it a useful tool for assessing the selectivity of new compounds.[5][8]

  • TCS JNK 6o: Represents a highly selective ATP-competitive inhibitor, providing a high bar for both potency and specificity against which to compare Compound X.

  • BI-78D3: An allosteric inhibitor that targets the JNK-JIP1 interaction site rather than the ATP-binding pocket.[10] Comparing against BI-78D3 helps to elucidate Compound X's mechanism of action.

Experimental Framework for Efficacy Comparison

A robust comparison requires a tiered approach, moving from simple biochemical assays to more complex cell-based models.

Tier 1: In Vitro Biochemical Potency Assay

Objective: To determine the direct inhibitory effect of Compound X on purified JNK enzyme activity and calculate its half-maximal inhibitory concentration (IC₅₀).

Causality: This cell-free assay is the most direct measure of a compound's ability to inhibit the kinase. It isolates the enzyme, substrate, and inhibitor from the complexities of a cellular environment, ensuring that any observed effect is due to direct interaction with the JNK protein. A non-radioactive, luminescence-based format is preferred for safety and throughput.

In_Vitro_Assay cluster_0 Reaction Setup cluster_1 Detection Recombinant_JNK Recombinant JNK Enzyme ADP_Glo ADP-Glo™ Reagent (Depletes remaining ATP) Recombinant_JNK->ADP_Glo Incubate 30°C Substrate Substrate (e.g., c-Jun fusion protein) Substrate->ADP_Glo Incubate 30°C ATP ATP ATP->ADP_Glo Incubate 30°C Inhibitor Compound X or Benchmark Inhibitor (Serial Dilution) Inhibitor->ADP_Glo Incubate 30°C Detection_Reagent Kinase Detection Reagent (Converts ADP to ATP) ADP_Glo->Detection_Reagent Incubate RT Luciferase Luciferase/Luciferin (Generates Light) Detection_Reagent->Luciferase Incubate RT Luminescence Measure Luminescence Luciferase->Luminescence

Caption: Workflow for a luminescence-based in vitro kinase assay.

Detailed Protocol: Luminescence-Based JNK Kinase Assay This protocol is adapted from commercially available kits (e.g., ADP-Glo™ Kinase Assay).[11]

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂).[12]

    • Reconstitute recombinant human JNK1, JNK2, and JNK3 enzymes in kinase buffer to the desired concentration.

    • Prepare a solution of the substrate (e.g., GST-c-Jun) and ATP in kinase buffer. Final concentrations should be at or near the Kₘ for ATP for the specific JNK isoform to ensure competitive inhibition can be accurately measured.

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of Compound X and each benchmark inhibitor in 100% DMSO.

    • Perform serial dilutions in kinase buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction:

    • To a 96-well or 384-well plate, add 5 µL of the inhibitor dilution (or buffer with DMSO for a "no inhibitor" control).

    • Add 10 µL of the JNK enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of the ATP/substrate solution.

    • Incubate the plate at 30°C for 30-60 minutes. The reaction time should be optimized to remain in the linear range.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.[11]

    • Incubate at room temperature for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP and simultaneously provide luciferase/luciferin.[11]

    • Incubate at room temperature for 30 minutes.[11]

    • Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to JNK activity.

  • Data Analysis:

    • Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Tier 2: Cell-Based Target Engagement & Potency Assay

Objective: To determine if Compound X can enter cells and inhibit JNK activity at its physiological target, and to calculate its half-maximal effective concentration (EC₅₀).

Causality: A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux. This assay validates the inhibitor's performance in a living system. We measure the phosphorylation of a direct downstream JNK substrate, c-Jun, in response to a known JNK activator. This provides a direct readout of JNK inhibition in situ.

Cellular_Assay Seed 1. Seed Cells (e.g., HeLa, Jurkat) Pretreat 2. Pre-treat with Inhibitor (Compound X or Benchmark) Seed->Pretreat Stimulate 3. Stimulate JNK Pathway (e.g., Anisomycin, UV) Pretreat->Stimulate Lyse 4. Lyse Cells & Collect Protein Stimulate->Lyse WB 5. Western Blot Analysis Lyse->WB Detect 6. Detect with Antibodies: - Phospho-c-Jun (Ser63) - Total JNK (Loading Control) WB->Detect

Caption: Workflow for a cell-based JNK phosphorylation assay.

Detailed Protocol: Western Blot for Phospho-c-Jun

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HeLa or Jurkat T-cells) under standard conditions.

    • Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Inhibitor Treatment and Stimulation:

    • The following day, replace the medium with a low-serum medium for 2-4 hours to reduce basal signaling.

    • Pre-incubate the cells with various concentrations of Compound X or benchmark inhibitors (or DMSO vehicle control) for 1-2 hours.

    • Stimulate the JNK pathway by adding a JNK activator such as Anisomycin (e.g., 25-250 ng/mL) for 30 minutes.[13] Anisomycin is a potent activator of JNK and p38 stress kinases.[14][15][16]

  • Cell Lysis:

    • Immediately place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (e.g., 1X Cell Lysis Buffer from Cell Signaling Technology, supplemented with protease and phosphatase inhibitors) to each well.[12]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (e.g., Phospho-c-Jun Ser63).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total JNK or a housekeeping protein (e.g., GAPDH) to serve as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-c-Jun signal to the loading control signal.

    • Plot the normalized signal versus inhibitor concentration to determine the EC₅₀.

Conclusion and Forward Path

This guide outlines the essential framework for a rigorous and objective comparison of the novel pyrazole derivative, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine (Compound X), against established JNK inhibitors. By systematically progressing from direct biochemical potency measurements to cell-based target engagement, researchers can build a comprehensive efficacy profile.

The critical next step, not detailed here, would be a kinase selectivity screen, where Compound X is tested against a broad panel of other kinases to assess its specificity. High selectivity is a hallmark of a promising therapeutic candidate, as off-target inhibition can lead to undesirable side effects.[1] The ultimate goal is to identify inhibitors that are not only potent against JNK but also highly selective, minimizing the potential for toxicity and maximizing therapeutic benefit.

References

  • Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC - NIH. [Link]

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  • JNK inhibitors | JNK activators | concepts | protein | gene. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives | Journal of Medicinal Chemistry - ACS Publications. [Link]

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  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]

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Head-to-Head Comparison: 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine vs. Celecoxib - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark for selective COX-2 inhibition, effectively managing pain and inflammation while mitigating the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][3] This guide presents a detailed, head-to-head comparative framework for evaluating a novel pyrazole derivative, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, against the well-established Celecoxib.

While extensive data exists for Celecoxib, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine represents a compound of interest with a paucity of publicly available direct comparative studies. Therefore, this guide is structured to provide the rigorous experimental protocols and data interpretation frameworks necessary for a comprehensive preclinical comparison. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for a robust assessment.

Chemical Structures: A Tale of Two Pyrazoles

At the heart of both molecules lies the pyrazole scaffold, a five-membered heterocyclic ring known for its diverse biological activities.[4][5][6] However, the key to their differing pharmacological profiles lies in their substitutions.

CompoundChemical StructureKey Features
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Chemical structure of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-aminePyrazole core with dimethyl, phenyl, and amine substitutions. The amine group may influence solubility and receptor interactions.
Celecoxib Chemical structure of CelecoxibDiaryl-substituted pyrazole with a p-sulfonamide group, crucial for its COX-2 selectivity, and a trifluoromethyl group.[7]

The p-sulfonamide moiety of Celecoxib is a critical pharmacophore that inserts into a hydrophilic side pocket of the COX-2 active site, a feature absent in COX-1, thereby conferring its selectivity.[1][8] The amine group on 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine presents an interesting point of comparison, as it may alter the compound's interaction with the COX enzymes and its overall physicochemical properties.

Mechanism of Action: The COX-2 Inhibition Paradigm

Both COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[2] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and is primarily expressed at sites of inflammation.[2][3] Selective COX-2 inhibitors like Celecoxib aim to block the pro-inflammatory effects of COX-2 without disrupting the protective functions of COX-1.[2]

The central hypothesis to be tested is whether 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine also acts as a selective COX-2 inhibitor and how its potency and selectivity compare to Celecoxib.

cluster_0 Prostaglandin Synthesis Pathway cluster_1 Inhibitor Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible at Inflammation Sites) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological Functions: Stomach Protection, etc.) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition Compound_X 1,4-Dimethyl-3-phenyl- 1H-pyrazol-5-amine Compound_X->COX2 Hypothesized Selective Inhibition Non_Selective_NSAIDs Non-Selective NSAIDs Non_Selective_NSAIDs->COX1 Inhibition Non_Selective_NSAIDs->COX2 Inhibition

Figure 1: Prostaglandin Synthesis Pathway and Points of Inhibition. This diagram illustrates the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and the selective inhibition of COX-2 by Celecoxib and the hypothesized target for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

Experimental Comparison: A Step-by-Step Guide

To objectively compare these two compounds, a multi-tiered experimental approach is necessary, moving from in vitro enzyme assays to cell-based models and finally to in vivo studies.

Part 1: In Vitro COX Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index.

Experimental Protocol:

  • Enzyme Source: Use commercially available, purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Assay Method: A common method is the colorimetric or fluorometric COX inhibitor screening assay.[9][10] This assay measures the peroxidase activity of COX in the conversion of arachidonic acid to PGG2.

  • Procedure:

    • Prepare a series of dilutions for both 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine and Celecoxib.

    • In a 96-well plate, add the assay buffer, cofactor solution, and the respective enzyme (COX-1 or COX-2).

    • Add the test compounds at varying concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known non-selective NSAID).

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value for both COX-1 and COX-2.

    • The COX-2 Selectivity Index (SI) is calculated as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Hypothetical Data Summary:

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)COX-2 Selectivity Index (SI)
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine To be determinedTo be determinedTo be determined
Celecoxib ~15~0.04~375

Note: The values for Celecoxib are representative of what is found in the literature. The values for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine are to be determined experimentally.

Part 2: Cell-Based Assay for Prostaglandin E2 (PGE2) Production

Objective: To assess the ability of the compounds to inhibit COX-2-mediated PGE2 production in a cellular context.

Experimental Protocol:

  • Cell Line: Use a cell line that expresses high levels of COX-2 upon stimulation, such as RAW 264.7 murine macrophages or A549 human lung carcinoma cells.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine or Celecoxib for a specified time (e.g., 1 hour).

    • Induce COX-2 expression and activity by treating the cells with an inflammatory stimulus like lipopolysaccharide (LPS).

    • After an incubation period, collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the concentration of each compound required to inhibit 50% of the LPS-induced PGE2 production (IC50).

cluster_0 Cell-Based PGE2 Assay Workflow Start Seed RAW 264.7 cells Pre_treat Pre-treat with Test Compounds (Varying Concentrations) Start->Pre_treat Induce Induce with LPS Pre_treat->Induce Incubate Incubate Induce->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure PGE2 via ELISA Collect->ELISA Analyze Calculate IC50 ELISA->Analyze

Figure 2: Workflow for the Cell-Based PGE2 Assay. This diagram outlines the key steps in evaluating the inhibitory effect of the compounds on PGE2 production in a cellular model of inflammation.

Part 3: In Vivo Models of Inflammation and Pain

Objective: To evaluate the anti-inflammatory and analgesic efficacy of the compounds in established animal models.

1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity):

  • Protocol:

    • Administer the test compounds or vehicle orally to different groups of rats.

    • After a set time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

    • Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

2. Acetic Acid-Induced Writhing Test in Mice (Analgesic Activity):

  • Protocol:

    • Administer the test compounds or vehicle orally to different groups of mice.

    • After a set time, inject a dilute solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).

    • Count the number of writhes for a defined period.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each treatment group compared to the vehicle control group.

Hypothetical In Vivo Efficacy Data:

CompoundDose (mg/kg)% Inhibition of Paw Edema% Inhibition of Writhing
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine To be determinedTo be determinedTo be determined
Celecoxib 10~50-60%~60-70%

Note: The values for Celecoxib are representative. The optimal dose and efficacy for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine need to be determined experimentally.

Pharmacokinetic Profile: A Crucial Determinant of In Vivo Efficacy

A compound's efficacy is not solely dependent on its potency but also on its absorption, distribution, metabolism, and excretion (ADME) profile.

Key Pharmacokinetic Parameters for Comparison:

Parameter1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amineCelecoxib
Absorption (Tmax) To be determined~3 hours[8][11]
Bioavailability To be determined~22-40% (fasted)
Protein Binding To be determined~97%[8]
Metabolism To be determinedPrimarily by CYP2C9[11][12]
Half-life (t1/2) To be determined~11 hours[7]
Excretion To be determinedPrimarily in feces and urine as metabolites[7][11]

Experimental Approach for Pharmacokinetic Profiling:

  • In Vitro Metabolism: Utilize liver microsomes to identify the primary metabolizing enzymes.

  • In Vivo Pharmacokinetics: Administer the compound to rodents (e.g., rats) via oral and intravenous routes. Collect blood samples at various time points and analyze the plasma concentration of the drug using LC-MS/MS to determine the key pharmacokinetic parameters.

Safety and Toxicity Profile: A Critical Assessment

While selective COX-2 inhibitors are designed to reduce gastrointestinal side effects, a comprehensive safety evaluation is paramount.

Key Areas for Safety Assessment:

  • Gastrointestinal Toxicity: Evaluate the potential for gastric ulceration in animal models following repeated dosing.

  • Cardiovascular Safety: Assess any potential off-target effects on cardiovascular parameters, a known concern for some COX-2 inhibitors.

  • Renal Toxicity: Monitor kidney function in preclinical toxicity studies.

  • Hepatotoxicity: Evaluate liver enzyme levels and histology in toxicity studies.

Conclusion: A Framework for Informed Decision-Making

This guide provides a comprehensive framework for the head-to-head comparison of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine and Celecoxib. By systematically evaluating their in vitro potency and selectivity, cellular activity, in vivo efficacy, pharmacokinetic profile, and safety, researchers can make informed decisions about the therapeutic potential of this novel pyrazole derivative. The proposed experimental cascade is designed to provide a robust dataset, enabling a clear understanding of the compound's strengths and weaknesses relative to a well-established clinical agent. The pyrazole scaffold continues to be a rich source of pharmacologically active compounds, and rigorous, comparative studies as outlined here are essential for advancing the next generation of anti-inflammatory therapeutics.

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A Senior Application Scientist's Guide to the Pharmacokinetic Properties of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable versatility allows for structural modifications that yield compounds with a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[4][5][6][7] Several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, feature this core structure, underscoring its significance.[2][4][8] However, the therapeutic success of any compound is intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME). This guide provides a comparative analysis of the pharmacokinetic properties of key pyrazole derivatives, offers insights into the underlying structural determinants, and details essential experimental protocols for their evaluation.

The ADME Pathway: A Drug's Journey Through the Body

Understanding the pharmacokinetic profile of a drug candidate is paramount in drug discovery. The journey, often summarized by the acronym ADME, dictates a compound's efficacy, safety, and dosing regimen. For orally administered pyrazole derivatives, this process is a complex sequence of events that determines how much of the drug reaches its target and for how long it remains active.

The general pathway begins with Absorption from the gastrointestinal tract into the bloodstream. Once in circulation, the drug undergoes Distribution to various tissues and organs. Concurrently, the body's metabolic machinery, primarily in the liver, begins Metabolism , chemically altering the compound to facilitate its removal. Finally, the drug and its metabolites are eliminated from the body through Excretion , typically via urine or feces. Each of these stages is influenced by the physicochemical properties of the pyrazole derivative, such as its solubility, lipophilicity, and susceptibility to enzymatic breakdown.

ADME_Pathway Oral Oral Administration GI GI Tract Oral->GI Ingestion Absorb Absorption GI->Absorb Blood Systemic Circulation (Bloodstream) Absorb->Blood Distribute Distribution Blood->Distribute Free Drug Metabolism Metabolism (Liver) Blood->Metabolism Excrete Excretion (Kidneys, Feces) Blood->Excrete Tissues Tissues & Target Site Distribute->Tissues Tissues->Distribute Metabolism->Blood Metabolites Elim Elimination Excrete->Elim

Caption: General ADME pathway for an orally administered pyrazole derivative.

Comparative Pharmacokinetic Analysis: Celecoxib and Sildenafil

To illustrate the diversity in pharmacokinetic profiles among pyrazole derivatives, we will compare two prominent examples: Celecoxib, a selective COX-2 inhibitor, and Sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor.[9][10] Their distinct therapeutic applications are underpinned by significant differences in their ADME properties.

ParameterCelecoxibSildenafilCausality & Scientific Insight
Absorption (Tmax) ~3 hours[11][12][13]~1 hourSildenafil's faster absorption contributes to its rapid onset of action, which is desirable for an on-demand therapy.[14] Celecoxib's slower absorption is suitable for managing chronic inflammation.[9]
Bioavailability Variable (low solubility)[13]~40%[15]Both drugs exhibit incomplete bioavailability. Celecoxib's is limited by its poor aqueous solubility.[13] Sildenafil undergoes significant first-pass metabolism in the liver.
Protein Binding ~97%[9][13]~96%[10]Both are highly protein-bound, primarily to albumin. This high binding percentage means only a small fraction of the drug is free to exert its pharmacological effect at any given time, effectively creating a reservoir in the bloodstream.
Metabolism Primarily by CYP2C9[11][12]Primarily by CYP3A4 (major) and CYP2C9 (minor)[10]This difference is critical for predicting drug-drug interactions. Co-administration with a CYP2C9 inhibitor can significantly increase Celecoxib exposure.[12] Sildenafil's metabolism is sensitive to potent CYP3A4 inhibitors.
Key Metabolite Carboxycelecoxib (inactive)[12]N-desmethylsildenafil (active, ~50% potency)[10]The presence of an active metabolite for Sildenafil contributes to the overall duration of its effect. Celecoxib's metabolites are pharmacologically inactive.[12]
Half-life (t½) 8-15 hours[13]3-4 hours[10]Celecoxib's longer half-life allows for once or twice-daily dosing for chronic conditions like arthritis.[16] Sildenafil's shorter half-life is consistent with its use for acute treatment of erectile dysfunction.[10]
Excretion Feces and Urine (as metabolites)[11][12]Feces (~80%) and Urine (~13%) (as metabolites)[10]For both drugs, very little of the parent compound is excreted unchanged, indicating extensive metabolism is the primary route of elimination.[11][12]

This table presents typical values, which can vary based on factors like patient genetics (e.g., CYP2C9 metabolizer status), hepatic function, and co-administered drugs.[12][13]

Experimental Protocols for Pharmacokinetic Profiling

Accurate determination of pharmacokinetic parameters relies on robust and validated experimental methods. Below are outlines for two fundamental assays used in drug development to assess the properties of novel pyrazole derivatives.

Protocol 1: In Vitro Caco-2 Permeability Assay for Intestinal Absorption

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[17][18] This assay predicts in vivo drug absorption by measuring the rate at which a compound crosses this cell monolayer.[17][19] It can distinguish between passive diffusion and active transport, including efflux.[18][20]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in a multi-well plate (e.g., Transwell™ system) and cultured for 18-22 days to allow for differentiation and the formation of a confluent, polarized monolayer.[17][18]

  • Monolayer Integrity Check: The integrity of the tight junctions between cells is verified by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Measurement (A-to-B):

    • The test pyrazole derivative is added to the apical (A) chamber, which represents the intestinal lumen.

    • The basolateral (B) chamber, representing the bloodstream, contains a fresh medium.

    • Samples are collected from the basolateral chamber at various time points.

  • Efflux Measurement (B-to-A):

    • The experiment is reversed: the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[17]

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Principle: This study determines the concentration-time profile of a pyrazole derivative in the plasma of a living organism after administration. It is essential for calculating key parameters like Cmax, Tmax, AUC (Area Under the Curve), clearance, and bioavailability.[21][22][23]

PK_Workflow Start Start: Acclimatize & Fast Animals Formulate Prepare Dosing Formulation (e.g., in PEG400/Saline) Start->Formulate Dose Administer Drug (IV and PO Groups) Formulate->Dose Sample Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose->Sample Process Process Blood to Plasma (Centrifugation) Sample->Process Analyze Quantify Drug Concentration (LC-MS/MS) Process->Analyze Calculate Perform PK Analysis (Calculate Cmax, AUC, t½, etc.) Analyze->Calculate End End: Report Results Calculate->End

Caption: General workflow for an in vivo pharmacokinetic study in rodents.

Methodology:

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used due to their well-characterized physiology.[21] Animals are divided into groups, typically for intravenous (IV) and oral (PO) administration.[21]

  • Dosing Formulation: The pyrazole derivative is formulated in a suitable vehicle that ensures its solubility and stability for the chosen route of administration.[21][24]

  • Drug Administration:

    • IV Group: The drug is administered via a tail vein to determine its properties without the absorption phase, which is necessary to calculate absolute bioavailability.[21]

    • PO Group: The drug is administered via oral gavage.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[21][24]

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.[21][24] Plasma samples are stored at -80°C until analysis.[21]

  • Bioanalysis: The concentration of the pyrazole derivative in the plasma samples is measured using a validated LC-MS/MS method.[24]

  • Pharmacokinetic Analysis: The plasma concentration-time data is plotted. Pharmacokinetic software is used to calculate parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC, elimination half-life (t½), and clearance. Bioavailability (F%) is calculated by comparing the AUC from the PO group to the AUC from the IV group.

Conclusion: Implications for Drug Design

The pharmacokinetic properties of pyrazole derivatives are not monolithic; they are highly dependent on the specific substituents decorating the core ring. Structural modifications can profoundly influence solubility, metabolic stability, and transporter interactions, thereby fine-tuning the ADME profile. For drug development professionals, a deep understanding of these structure-pharmacokinetic relationships is crucial. By strategically modifying the pyrazole scaffold, scientists can design molecules with optimized pharmacokinetic properties, leading to safer and more effective medicines. The early and integrated application of the in vitro and in vivo assays described here is fundamental to achieving this goal and successfully advancing novel pyrazole-based therapeutics from the laboratory to the clinic.

References

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A Researcher's Guide to Evaluating the Off-Target Effects of Novel Small Molecules: A Comparative Analysis Featuring 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Given the nascent understanding of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, this document serves as a practical blueprint for its initial characterization. We will compare its hypothetical off-target profile against a well-characterized kinase inhibitor, "Compound X," to illustrate the experimental design, data interpretation, and decision-making processes that are central to modern drug development.

The Imperative of Proactive Off-Target Profiling

Historically, off-target effects were often discovered late in the development pipeline, leading to costly failures. The modern paradigm emphasizes early and comprehensive profiling to build a detailed "selectivity map" of a compound. This proactive approach, grounded in robust experimental data, is essential for:

  • Ensuring Safety and Mitigating Toxicity: Unidentified off-target interactions are a primary cause of adverse drug reactions.[1]

  • Elucidating the True Mechanism of Action: A complete understanding of a compound's interactions is necessary to confidently link it to a biological outcome.[1]

  • Informing Drug Repurposing Efforts: Discovering novel off-target activities can unveil new therapeutic opportunities.[1]

  • Validating Chemical Probes: For research tools, high selectivity is paramount to avoid generating spurious results.[1]

Comparative Framework: 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine vs. Compound X

To provide a tangible context for our evaluation, we will present hypothetical data for our topic compound alongside "Compound X," a fictional but representative kinase inhibitor known to target BRAF V600E.

Feature1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amineCompound X (Alternative)
Chemical Class Pyrazole AminePyridinyl-imidazole
Assumed Primary Target Unknown; initial hypothesis: a serine/threonine kinaseBRAF V600E
Development Stage Lead Identification / Target DeconvolutionPreclinical Candidate

A Multi-pronged Strategy for Off-Target Evaluation

No single assay can provide a complete picture of a compound's off-target profile. Therefore, a tiered and integrated approach is recommended, beginning with broad screening and progressing to more focused cellular validation.

Caption: A tiered workflow for evaluating off-target effects.

Tier 1: Broad Profiling - Casting a Wide Net

The initial step is to screen the compound against large panels of purified proteins to identify potential interactions. This provides a broad, albeit in vitro, view of the compound's selectivity.

Kinase Selectivity Profiling

Given that a significant portion of the druggable genome consists of kinases, and their dysregulation is implicated in numerous diseases, kinase panel screening is a cornerstone of off-target evaluation.[3] Commercial services offer extensive panels of hundreds of kinases, providing a rapid and cost-effective way to assess selectivity.[4][5][6]

Experimental Protocol: Radiometric Kinase Assay (e.g., ³³PanQinase™)

  • Compound Preparation: A stock solution of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is prepared in DMSO.

  • Assay Plate Setup: The compound is dispensed into a multi-well plate at a fixed concentration (e.g., 1 µM) in duplicate. Control wells contain only DMSO.

  • Kinase Reaction: A reaction mixture containing a specific purified kinase, its substrate, and radiolabeled ATP ([γ-³³P]ATP) is added to each well.

  • Incubation: The plate is incubated at a controlled temperature to allow the kinase reaction to proceed.

  • Termination and Scintillation Counting: The reaction is stopped, and the amount of incorporated radiolabel into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition relative to the DMSO control is calculated for each kinase.

Hypothetical Comparative Data:

Kinase1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine (% Inhibition @ 1 µM)Compound X (% Inhibition @ 1 µM)
BRAF V600E 12%98%
MAPK1 8%35%
CDK2 65%15%
ROCK1 72%5%
PIM1 5%8%
... (400+ other kinases)<10%<10%

Interpretation: The hypothetical data suggests that while Compound X is highly selective for its intended target (BRAF V600E), 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine shows significant inhibition of CDK2 and ROCK1 at 1 µM. These would be flagged as potential primary or off-targets requiring further investigation.

Tier 2: Cellular Target Engagement - Verifying Interactions in a Physiological Context

Biochemical assays with purified proteins do not account for cell permeability or the complex intracellular environment.[4] Therefore, it is crucial to validate the hits from broad profiling in intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[7][8][9][10]

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.[8][9] By heating intact cells treated with a compound and measuring the amount of soluble target protein remaining, one can directly assess target engagement.

Caption: The experimental workflow for a CETSA experiment.

Experimental Protocol: CETSA followed by Western Blotting

  • Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line expressing CDK2 and ROCK1) is cultured and treated with 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine (e.g., 10 µM) or DMSO for a specified time.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Lysis and Centrifugation: Cells are lysed, and the insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The supernatant (soluble fraction) is collected, and protein concentration is normalized.

  • Western Blotting: The samples are run on an SDS-PAGE gel, transferred to a membrane, and probed with antibodies specific for the target proteins (CDK2 and ROCK1).

  • Data Analysis: The band intensities are quantified and plotted against temperature to generate melt curves. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.

Hypothetical Comparative Data:

Target ProteinCompound TreatmentApparent Melting Temperature (Tm)Thermal Shift (ΔTm)Interpretation
CDK2 DMSO52.1°C-Baseline
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine56.8°C+4.7°CStrong Engagement
ROCK1 DMSO54.5°C-Baseline
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine58.1°C+3.6°CModerate Engagement
BRAF DMSO51.0°C-Baseline
Compound X59.5°C+8.5°CVery Strong Engagement

Interpretation: This CETSA data would confirm that 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine enters the cells and directly binds to both CDK2 and ROCK1, validating the in vitro kinase profiling hits. The magnitude of the thermal shift often correlates with the affinity of the interaction.

Tier 3: Phenotypic Screening - Uncovering Unexpected Biological Consequences

Even with broad biochemical and cellular target engagement data, some off-target effects may only manifest as a cellular phenotype.[11][12] Phenotypic screening involves treating cells with the compound and using high-content imaging or other readouts to assess a wide range of cellular parameters in an unbiased manner.[12]

Experimental Protocol: High-Content Imaging for Cell Health and Morphology

  • Cell Plating: Cells are plated in optically clear multi-well plates.

  • Compound Treatment: Cells are treated with a dilution series of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine for 24-72 hours.

  • Staining: Cells are fixed and stained with a cocktail of fluorescent dyes that label various cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

  • Automated Imaging: The plates are imaged using a high-content imaging system.

  • Image Analysis: Sophisticated software is used to segment cells and quantify dozens of features, such as nuclear size, cell shape, mitochondrial integrity, and cytoskeletal structure.

Hypothetical Comparative Data:

Phenotypic Parameter1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine (at 5 µM)Compound X (at 5 µM)Known Phenotype of Selective Inhibitor
Cell Cycle Arrest G2/M arrestG1 arrestBRAF Inhibition: G1 arrest
Nuclear Size Increased (Polyploidy)No significant changeCDK2 Inhibition: G1/S arrest; ROCK Inhibition: Cytokinesis failure, polyploidy
Cell Shape Rounded, decreased adhesionElongated, dendriticROCK Inhibition: Cell rounding
Mitochondrial Membrane Potential No significant changeNo significant changeN/A

Interpretation: The phenotypic data for Compound X aligns with its on-target effect (G1 arrest). However, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine induces G2/M arrest and polyploidy, a phenotype consistent with the inhibition of ROCK (involved in cytokinesis) and potentially CDK2 (involved in cell cycle progression). This provides strong functional evidence that the off-target interactions observed in the previous tiers are biologically meaningful and contribute to the compound's overall cellular effect.

Conclusion and Forward Path

This systematic, multi-tiered evaluation provides a robust framework for characterizing the off-target effects of a novel compound like 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine. Based on our hypothetical data, we have moved from a compound with an unknown mechanism to one with confirmed cellular engagement of CDK2 and ROCK1, leading to a distinct cell cycle arrest phenotype.

This comprehensive profile is invaluable. It allows researchers to:

  • Formulate new hypotheses: Is the desired biological effect due to CDK2, ROCK1, or dual inhibition?

  • Guide medicinal chemistry efforts: Can the molecule be optimized to be more selective for a single target if desired?

  • Anticipate potential toxicities: ROCK inhibition is associated with hypotension, providing an early warning for in vivo studies.

By embracing this rigorous, evidence-based approach, researchers can navigate the complexities of drug discovery with greater confidence, ultimately increasing the likelihood of developing safe and effective therapeutics.

References

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]

  • Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4491. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Retrieved from [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249-2258. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]

  • Disney, M. D., et al. (2020). Target-Directed Approaches for Screening Small Molecules against RNA Targets. ACS Chemical Biology, 15(4), 811-823. Retrieved from [Link]

  • Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-546. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021). How to measure and minimize off-target effects.... YouTube. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved from [Link]

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Benchmarking 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine against known anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Benchmarking Novel Anti-Inflammatory Pyrazole Compounds

This guide provides a comprehensive framework for the preclinical evaluation of novel anti-inflammatory compounds, using 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine as a case study. Given the limited public data on this specific molecule, this document serves as a robust template for researchers in drug development to systematically benchmark its performance against established nonsteroidal anti-inflammatory drugs (NSAIDs).

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of several successful anti-inflammatory drugs.[1][2] Molecules like celecoxib, a diaryl-substituted pyrazole, demonstrate potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway.[3][4] This precedent provides a strong rationale for investigating novel pyrazole derivatives like 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine for similar activities.

Our benchmarking strategy is designed to first elucidate the compound's mechanism of action and cytotoxic profile through a series of in vitro assays, followed by an assessment of its efficacy in a well-validated in vivo model of acute inflammation.

Benchmarking Strategy: Selection of Comparators

To effectively contextualize the activity of a novel compound, it is crucial to benchmark it against drugs with well-understood mechanisms. We have selected two widely recognized NSAIDs for this purpose:

  • Indomethacin : A potent, non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[5][6] It serves as a benchmark for traditional NSAID activity and helps to assess the potential for side effects related to COX-1 inhibition, such as gastrointestinal issues.[5][7]

  • Celecoxib : A selective COX-2 inhibitor.[3][8] Comparing our test compound to celecoxib will help determine if it shares the same selective mechanism, which is often associated with a more favorable gastrointestinal safety profile.[9]

Phase 1: In Vitro Mechanistic & Cytotoxicity Profiling

The initial phase focuses on cell-free and cell-based assays to determine the compound's primary mechanism and to ensure that any observed anti-inflammatory effects are not a byproduct of cytotoxicity.

Experimental Workflow for In Vitro Screening

G cluster_0 In Vitro Screening A Compound Preparation (Test, Indomethacin, Celecoxib) B COX-1 / COX-2 Inhibition Assay A->B D Cytotoxicity Assay (MTT) A->D H Data Analysis (IC50 Calculation) B->H C RAW 264.7 Cell Culture C->D E LPS Stimulation C->E D->H F Nitric Oxide (NO) Assay (Griess Reagent) E->F G PGE2 Quantification (ELISA) E->G F->H G->H

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 1: COX-1 and COX-2 Enzymatic Inhibition Assay

This assay directly measures the compound's ability to inhibit the enzymes responsible for prostaglandin synthesis.

  • Objective : To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes and calculate its COX-2 selectivity index.

  • Methodology :

    • Utilize a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a range of concentrations for the test compound, indomethacin, and celecoxib in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the assay buffer, heme, and the respective enzyme.

    • Add the test compound or controls to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a short period (e.g., 2 minutes).

    • Stop the reaction and measure the prostaglandin production (often via a colorimetric or fluorometric method as described in the kit protocol).

    • Calculate the percentage of inhibition for each concentration and determine the IC50 values using non-linear regression analysis.

    • Selectivity Index (SI) is calculated as: SI = IC50 (COX-1) / IC50 (COX-2).

Protocol 2: Cellular Anti-Inflammatory Activity in Macrophages

This protocol assesses the compound's effect on key inflammatory mediators in a cellular context.

  • Objective : To measure the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

  • Methodology :

    • Cell Culture : Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cytotoxicity First (MTT Assay) :

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat cells with various concentrations of the test compound for 24 hours.

      • Add MTT reagent and incubate for 4 hours.

      • Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

      • Determine the highest non-toxic concentration for subsequent experiments.

    • LPS Stimulation :

      • Seed RAW 264.7 cells in a 96-well plate.

      • Pre-treat the cells with non-toxic concentrations of the test compound, indomethacin, or celecoxib for 1 hour.

      • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[10]

    • Nitric Oxide (NO) Measurement (Griess Assay) :

      • Collect the cell culture supernatant.

      • Mix the supernatant with Griess reagent according to the manufacturer's protocol.

      • Measure the absorbance at 540 nm.

      • Quantify nitrite concentration using a sodium nitrite standard curve.

    • PGE2 Measurement (ELISA) :

      • Use the cell culture supernatant and a commercial PGE2 ELISA kit.

      • Follow the kit's instructions for performing the competitive immunoassay.

      • Measure the absorbance and calculate the PGE2 concentration based on the standard curve.

The COX Pathway and NSAID Intervention

G cluster_cox COX Enzymes cluster_prostaglandins Prostaglandins & Thromboxane membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 pgs_phys Physiological Prostaglandins (GI protection, platelet function) pgh2->pgs_phys via COX-1 pathway pgs_inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) pgh2->pgs_inflam via COX-2 pathway nsaid Non-selective NSAIDs (e.g., Indomethacin) nsaid->cox1 nsaid->cox2 coxib Selective COX-2 Inhibitors (e.g., Celecoxib) coxib->cox2

Caption: The Cyclooxygenase (COX) signaling pathway.

Phase 2: In Vivo Efficacy Evaluation

After establishing an in vitro profile, the next critical step is to assess the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a standard and highly reproducible assay for screening acute anti-inflammatory activity.[11][12]

Protocol 3: Carrageenan-Induced Paw Edema in Rats
  • Objective : To evaluate the ability of the test compound to reduce acute inflammation in a rat model.

  • Animals : Male Wistar or Sprague-Dawley rats (150-200g).

  • Methodology :

    • Grouping : Divide animals into at least four groups (n=6 per group):

      • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally).

      • Group II: Test Compound (at a predetermined dose, orally).

      • Group III: Positive Control (Indomethacin, 10 mg/kg, orally).[11]

      • Group IV: Positive Control (Celecoxib, dose-dependent, orally).

    • Acclimatization : Allow animals to acclimate to the laboratory environment for at least one week. Fast the animals overnight before the experiment but allow free access to water.

    • Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

    • Drug Administration : Administer the vehicle, test compound, or positive controls orally (p.o.) via gavage.

    • Induction of Edema : One hour after drug administration, inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[11][13][14]

    • Paw Volume Measurement : Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11][15]

    • Data Analysis :

      • Calculate the edema volume at each time point: Edema (mL) = Vₜ - V₀.

      • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison. Results should be expressed as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Table 1: In Vitro COX Inhibition and Cellular Activity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexNO Inhibition IC50 (µM)PGE2 Inhibition IC50 (µM)
Test Compound Experimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
Indomethacin Experimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
Celecoxib Experimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
Table 2: In Vivo Anti-Inflammatory Activity (Paw Edema)
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition at 3h
Vehicle Control --Mean ± SEM--
Test Compound Dose 1Mean ± SEMCalculated Value
Indomethacin 10Mean ± SEMCalculated Value
Celecoxib Dose 2Mean ± SEMCalculated Value

Interpretation : A high COX-2 Selectivity Index suggests a mechanism similar to celecoxib, potentially indicating a better safety profile. Significant inhibition of paw edema, especially at later time points (3-5 hours) which are prostaglandin-mediated, would confirm in vivo anti-inflammatory efficacy.[11]

By following this structured benchmarking guide, researchers can generate a comprehensive data package to robustly evaluate the anti-inflammatory potential of novel pyrazole compounds, providing a solid foundation for further preclinical and clinical development.

References

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A Researcher's Guide to Unraveling Molecular Targets: A Comparative Framework for Validating the Target of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of phenotypic drug discovery, the identification of small molecules with compelling cellular effects is often the exhilarating first step. However, the subsequent journey to elucidate the precise molecular target of these compounds is frequently the most critical and challenging phase. This guide is designed for researchers, scientists, and drug development professionals who find themselves at this crucial juncture. We will use the hypothetical, yet representative, small molecule, 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, as a case study to explore and compare genetic methodologies for robust target identification and validation. While some pyrazole derivatives have been associated with the inhibition of kinases like ERK, RIPK3, and RAF, or other enzymes such as HDAC6 and pancreatic lipase, the specific target of our compound of interest remains to be definitively identified[1][2][3][4].

This document provides a comprehensive, in-depth comparison of genetic strategies, not as a rigid template, but as a decision-making framework. We will delve into the causality behind experimental choices, emphasizing the design of self-validating experimental systems to ensure scientific integrity.

The Central Challenge: From Phenotype to Target

Let us assume that 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine has been identified in a phenotypic screen to potently induce apoptosis in a specific cancer cell line. The fundamental question is: what is the direct molecular target through which this compound exerts its effect? Answering this is paramount for lead optimization, understanding potential off-target effects, and defining the patient population most likely to respond to this therapeutic candidate.

Genetic approaches offer a powerful suite of tools to address this by systematically perturbing cellular genes and observing how these perturbations affect the cellular response to the compound. The underlying principle is that if the expression of a specific gene is altered, and this alteration confers resistance or hypersensitivity to the compound, then the protein product of that gene is likely the target or a critical component of the target pathway.

Comparative Analysis of Genetic Approaches for Target Identification

We will compare three primary genetic approaches: CRISPR/Cas9-based screening, RNA interference (RNAi) screening, and overexpression-based rescue or resistance studies. Each has distinct advantages and limitations.

Approach Principle Pros Cons Best For
CRISPR/Cas9 Screening Permanent gene knockout (CRISPRn), transcriptional repression (CRISPRi), or activation (CRISPRa) to assess changes in drug sensitivity.[5][6]High specificity; can achieve complete loss-of-function; versatile (knockout, interference, activation).[5]Potential for off-target effects; permanent genetic alteration may induce compensatory mechanisms.Unbiased, genome-wide discovery of genes essential for compound activity.
RNAi (shRNA/siRNA) Screening Transient or stable knockdown of mRNA, leading to reduced protein expression, to identify genes that modify drug response.[7][8][9]Well-established technology; large libraries are readily available; tunable knockdown levels.Incomplete knockdown can lead to false negatives; off-target effects are a known issue.[8]High-throughput screening where partial loss-of-function is sufficient to observe a phenotype.
Overexpression Rescue/Resistance Introduction of a cDNA to overexpress a putative target, testing if increased protein levels confer resistance to the compound.[10][11][12]Directly tests the hypothesis that target saturation is the mechanism of action; can confirm hits from loss-of-function screens.[11]Not suitable for unbiased, genome-wide screening; overexpression itself can be toxic or lead to artifacts.[11][12]Validating specific candidate targets identified through other means.

Experimental Workflows and Protocols

Unbiased Target Discovery using Genome-Wide CRISPR/Cas9 Knockout Screening

This approach is the current gold standard for unbiased target identification due to its precision and the ability to generate complete loss-of-function mutations.[5][13] The goal is to identify genes whose knockout confers resistance to 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

CRISPR_Screen_Workflow cluster_library_prep Library Preparation cluster_screening Cellular Screening cluster_analysis Data Analysis lib Pooled sgRNA Library virus Lentiviral Packaging lib->virus Transfection transduction Transduction virus->transduction cells Cas9-expressing Cancer Cells cells->transduction selection Puromycin Selection transduction->selection treatment Treat with Compound selection->treatment Two Populations: - Vehicle (DMSO) - Compound harvest Harvest Genomic DNA treatment->harvest pcr PCR Amplify sgRNA Cassettes harvest->pcr ngs Next-Generation Sequencing pcr->ngs data Compare sgRNA Abundance ngs->data hit Identify Enriched sgRNAs (Hits) data->hit shRNA_Validation_Workflow crispr_hits Top Candidate Genes from CRISPR Screen shrna_constructs Design Multiple shRNAs per Candidate Gene crispr_hits->shrna_constructs transduce Transduce Cells with Individual shRNA Constructs shrna_constructs->transduce knockdown_validation Validate Knockdown (qRT-PCR, Western Blot) transduce->knockdown_validation dose_response Perform Dose-Response Assay with Compound transduce->dose_response knockdown_validation->dose_response Confirm target reduction ic50_shift Measure IC50 Shift dose_response->ic50_shift

Caption: Validating CRISPR screen hits using individual shRNA constructs.

After validating knockdown, a dose-response experiment with 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is performed. A significant rightward shift in the IC50 curve for cells with target knockdown compared to control cells confirms the gene's role in mediating the compound's effects.

Cell Line shRNA Target Knockdown Efficiency IC50 (µM) of Compound Fold Shift in IC50
ParentalN/AN/A1.21.0
ControlNon-targetingN/A1.31.1
Candidate Gene AshRNA-A185%15.813.2
Candidate Gene AshRNA-A279%14.111.8
Candidate Gene BshRNA-B191%1.51.3

In this hypothetical data, knockdown of Candidate Gene A, but not Gene B, confers significant resistance to the compound, strongly implicating it as the molecular target.

Definitive Confirmation with Overexpression Rescue

The gold standard for confirming that a compound acts by inhibiting a specific target is the overexpression rescue experiment. [10][11]The hypothesis is that if the compound's effect is due to inhibiting the target protein, then increasing the concentration of that protein in the cell should require a higher concentration of the compound to achieve the same effect. [11]

  • Construct Generation: Clone the full-length cDNA of the candidate target gene (e.g., Candidate Gene A) into a mammalian expression vector. As a crucial control, create a version with a point mutation in the putative compound-binding site, if this can be predicted.

  • Transfection/Transduction: Introduce the overexpression vector (wild-type and mutant) and an empty vector control into the parental cancer cells.

  • Expression Validation: Confirm overexpression of the target protein via Western blot.

  • Viability Assay: Treat the transfected cells with a dose range of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

  • Analysis: Compare the viability curves. Resistance to the compound in cells overexpressing the wild-type protein, but not the empty vector or potentially the mutant protein, provides definitive evidence of target engagement.

Overexpression_Logic cluster_hypothesis Hypothesis cluster_validation Validation Experiment compound Compound Inhibits Target Protein outcome Cellular Resistance to Compound compound->outcome leads to cell death overexpression Overexpression of Target Protein overexpression->outcome rescues from cell death

Caption: Logic of an overexpression rescue experiment.

Integrating Orthogonal Non-Genetic Approaches

While this guide focuses on genetic methodologies, it is crucial to complement these findings with non-genetic, direct-binding assays for a truly comprehensive validation.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay measures the thermal stability of proteins in response to ligand binding. [14][15][16]A shift in the melting temperature of the candidate protein in the presence of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine provides direct evidence of target engagement in a cellular context. [14][17]* Chemical Proteomics: This involves immobilizing the compound on a resin to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry. [18][19][20]This can confirm the primary target and identify potential off-targets.

Conclusion

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. This guide provides an in-depth, procedural framework for the safe handling of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine, a compound whose specific toxicological profile is not extensively documented. The protocols herein are synthesized from the safety data of structurally analogous pyrazole derivatives and established principles of laboratory safety. Our primary objective is to create a self-validating system of protection that ensures both personal safety and experimental integrity.

Hazard Assessment: An Evidence-Based Approach

While specific toxicological data for 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine is limited, a thorough analysis of related pyrazole compounds provides a strong basis for a conservative hazard assessment. The primary hazards associated with similar molecules, such as 1-Methyl-3-phenyl-1H-pyrazol-5-amine and various dimethyl-pyrazol-amines, consistently point towards significant irritant properties and potential systemic toxicity.[1][2][3]

This assessment dictates a stringent approach to PPE, assuming the target compound exhibits, at a minimum, the hazards identified in its analogues.

Hazard CategoryDescriptionRationale Based on Analogous Compounds
Skin Irritation Expected to cause skin irritation upon direct contact.Classified as a skin irritant (Category 2).[1][4]
Eye Irritation Poses a risk of serious eye irritation or damage.Classified as a serious eye irritant (Category 2/2A).[1][4][5]
Acute Oral Toxicity May be harmful if swallowed.Analogues are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[5][6][7]
Respiratory Irritation Inhalation of dust or aerosols may irritate the respiratory tract.Some analogues may cause respiratory irritation.[4][6]
Dermal Toxicity Potential for toxicity upon skin contact.Related pyrazoles are classified as toxic in contact with skin.[8]

Core Protective Measures: Your First Line of Defense

All handling of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine must occur within a certified chemical fume hood to minimize inhalation exposure.[9] The following PPE is mandatory for all personnel involved in the handling, transfer, or disposal of this compound.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[9] When there is a heightened risk of splashing, such as during solution transfers or reaction quenching, a full-face shield must be worn over the goggles.[9][10] Standard safety glasses do not provide adequate protection.[10]

  • Hand Protection: Double gloving with nitrile gloves is required.[9] The outer glove should be changed immediately upon known or suspected contact with the compound. Nitrile gloves offer good chemical resistance for this class of compound. PVC gloves are not recommended as they offer little protection against chemical exposures.[10] Always inspect gloves for tears or punctures before use.

  • Body Protection: A chemically resistant lab coat, preferably one that is non-shedding, is mandatory.[11] Ensure the lab coat has long sleeves and a secure front closure. For large-scale operations or situations with a high risk of splashing, consider poly-coated, disposable gowns tested for chemical permeation.[12]

  • Respiratory Protection: When handling the solid compound outside of a fume hood (a practice that should be avoided) or during a large spill, a NIOSH-approved N-95 or higher particulate respirator is necessary to prevent inhalation of dust.[10][12]

Operational Protocols: PPE in Practice

The level of PPE must correspond to the specific laboratory operation being performed. The following workflow provides guidance on selecting appropriate protection for common procedures.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Task Categories cluster_2 Required PPE Level start Identify the Task weighing Weighing Solid Compound start->weighing solution Preparing Solutions / Transfers start->solution reaction Running Reaction / Work-up start->reaction spill Spill Cleanup start->spill ppe1 Standard PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles weighing->ppe1 Inside fume hood ppe2 Enhanced PPE: - Standard PPE - Face Shield solution->ppe2 reaction->ppe2 ppe3 Emergency PPE: - Enhanced PPE - N95 Respirator - Shoe Covers spill->ppe3

Caption: PPE selection workflow based on laboratory task.

Step-by-Step Guide for Weighing Solid Compound:
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean.

  • Don PPE: Follow the donning procedure to put on a lab coat, double nitrile gloves, and chemical splash goggles.

  • Handling: Perform all weighing and transfers of the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

  • Cleanup: After weighing, carefully clean any residual powder from the spatula and work surface using a solvent-dampened wipe. Dispose of the wipe and weighing boat as hazardous waste.

  • Doff PPE: Follow the correct doffing procedure. Wash hands thoroughly.

Donning and Doffing: Preventing Cross-Contamination

The process of putting on and removing PPE is critical to preventing exposure. Contamination often occurs during the removal (doffing) of equipment.

Donning_Doffing cluster_donning Donning (Clean Area) cluster_doffing Doffing (At Exit of Work Area) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Inner Gloves don2->don3 don4 4. Outer Gloves (over cuffs) don3->don4 doff1 1. Outer Gloves (Peel off) don4->doff1 Work Performed doff2 2. Lab Coat (Roll inside-out) doff1->doff2 doff3 3. Goggles / Face Shield (Handle by straps) doff2->doff3 doff4 4. Inner Gloves (Peel off) doff3->doff4

Caption: Sequential process for donning and doffing PPE.

Emergency Protocols: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][13] Seek immediate medical attention.

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][3] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water.[2][7] Seek immediate medical attention.

  • Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.[1][4]

  • Major Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department. Prevent the spill from entering drains.[13]

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal is the final, critical step in the safe handling of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine.

  • Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, that comes into contact with the compound must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.[1]

  • Chemical Waste: Dispose of unused compounds and reaction waste in an approved hazardous waste container.[14] Do not mix with other waste streams unless compatibility is confirmed. Ensure containers are kept tightly closed and stored in a cool, well-ventilated area.[1][6]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidelines.[1][15]

By adhering to these rigorous, evidence-based protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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  • Enamine. (n.d.). SAFETY DATA SHEET - 1-(2,5-dimethylphenyl)-1H-pyrazol-3-amine hydrochloride.
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